molecular formula C23H24ClN5O7 B15556988 ATTO 465 maleimid

ATTO 465 maleimid

货号: B15556988
分子量: 517.9 g/mol
InChI 键: OORWFOZQFZBUPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ATTO 465-4 is a dicarboximide. It is functionally related to an ATTO 465-2.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C23H24ClN5O7

分子量

517.9 g/mol

IUPAC 名称

4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide perchlorate

InChI

InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5)

InChI 键

OORWFOZQFZBUPU-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

ATTO 465 Maleimide: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of ATTO 465 maleimide, a fluorescent probe widely utilized in life sciences for labeling proteins and other thiol-containing molecules. This document outlines its key spectral characteristics, provides a general protocol for protein labeling, and illustrates the underlying chemical reaction and experimental workflow.

Core Spectral Properties of ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] In aqueous solutions, it exhibits a notably large Stokes shift of approximately 55 nm.[1][3] The maleimide derivative is specifically designed for covalent attachment to sulfhydryl groups, such as those found in cysteine residues of proteins.

The key spectral properties of ATTO 465 are summarized in the table below. It is important to note that while some variations exist between different suppliers and measurement conditions, the core characteristics remain consistent.

Spectral PropertyValueUnitsMeasurement Conditions
Absorption Maximum (λabs) 453nmAqueous Solution/PBS
Emission Maximum (λem) 506, 508nmAqueous Solution/PBS
Molar Extinction Coefficient (εmax) 7.5 x 104M-1cm-1Aqueous Solution
Fluorescence Quantum Yield (ηfl) 70 - 75%Aqueous Solution
Fluorescence Lifetime (τfl) 5.0nsAqueous Solution
Correction Factor (CF260) 1.09, 1.12--
Correction Factor (CF280) 0.48, 0.54--

Correction factors are used to determine the degree of labeling for dye-DNA (CF260) and dye-protein (CF280) conjugates.[4]

Experimental Protocols

While detailed, proprietary experimental protocols for the determination of quantum yield and fluorescence lifetime by the manufacturer are not publicly available, this section outlines a general and widely accepted protocol for labeling proteins with ATTO 465 maleimide. The subsequent section describes the general principles for measuring key spectral properties.

General Protocol for Protein Labeling with ATTO 465 Maleimide

This protocol is a general guideline for the covalent labeling of proteins via their thiol groups.

Materials:

  • Protein of interest containing free thiol groups.

  • ATTO 465 maleimide.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, HEPES).[2]

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the dye.[5]

  • Purification column (e.g., gel filtration) to separate the labeled protein from unreacted dye.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50–100 µM.[2]

  • Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.

    • Add a 10-fold molar excess of a reducing agent like DTT or TCEP.[2]

    • If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it contains a free thiol group. TCEP does not require removal.[2]

    • To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, for instance, by deoxygenating buffers and working under an inert atmosphere.[2]

  • Dye Preparation: Immediately before use, prepare a stock solution of ATTO 465 maleimide in anhydrous DMF or DMSO.[5]

  • Labeling Reaction:

    • Add a 1.3-fold molar excess of the reactive dye solution to the protein solution per sulfhydryl group.[6] Note that the optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.[6]

  • Purification: Separate the labeled protein from the unreacted dye and any byproducts using a gel filtration column or dialysis. The first colored band to elute is typically the labeled protein.

Principles of Spectral Property Measurement

The following are the general principles behind the determination of the key spectral properties of fluorescent dyes like ATTO 465.

  • Absorption and Emission Spectra: These are measured using a spectrophotometer and a spectrofluorometer, respectively. The dye is dissolved in a specific solvent (e.g., PBS), and the absorbance is measured across a range of wavelengths to find the maximum. For the emission spectrum, the dye is excited at its absorption maximum, and the emitted light is collected and analyzed to determine the wavelength of maximum emission.

  • Molar Extinction Coefficient: This is determined using the Beer-Lambert law (A = εcl), where A is the absorbance at the absorption maximum, c is the molar concentration of the dye, and l is the path length of the cuvette. By measuring the absorbance of a solution of known concentration, the extinction coefficient can be calculated.

  • Fluorescence Quantum Yield: This is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method, using a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties. The integrated fluorescence intensities and absorbances of the sample and the standard are compared to calculate the quantum yield of the sample.

  • Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay curve, from which the lifetime can be calculated.

Visualizations

Reaction of ATTO 465 Maleimide with a Thiol Group

The following diagram illustrates the chemical reaction between the maleimide group of ATTO 465 and a thiol group (e.g., from a cysteine residue in a protein), forming a stable thioether bond.

G cluster_reactants Reactants cluster_product Product ATTO465_Maleimide ATTO 465-Maleimide Conjugate ATTO 465-S-Protein (Stable Thioether Bond) ATTO465_Maleimide->Conjugate pH 7.0-7.5 Protein_Thiol Protein-SH (Thiol) Protein_Thiol->Conjugate

Caption: Covalent labeling reaction of ATTO 465 maleimide with a protein thiol group.

Experimental Workflow for Protein Labeling and Characterization

The diagram below outlines the typical workflow for labeling a protein with ATTO 465 maleimide and subsequently characterizing the conjugate.

G cluster_char Characterization A Protein Preparation (Dissolution in Buffer) B Disulfide Bond Reduction (optional, with DTT or TCEP) A->B D Labeling Reaction (Incubation) B->D C ATTO 465 Maleimide Stock Solution Preparation C->D E Purification (e.g., Gel Filtration) D->E F Characterization of Conjugate E->F G Spectroscopy (Abs/Em) H Degree of Labeling Calculation I Functional Assays

Caption: Workflow for protein labeling with ATTO 465 maleimide and subsequent analysis.

References

ATTO 465 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label belonging to the ATTO series of dyes, known for their high fluorescence quantum yield, strong absorption, and exceptional thermal and photostability.[1][2] Derived from the dye Acriflavin, ATTO 465 exhibits a notable Stokes shift and is moderately hydrophilic.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe, making it an ideal candidate for the specific labeling of cysteine residues in proteins and other thiol-containing biomolecules.[3][4] This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of ATTO 465 maleimide for professionals in research and drug development.

Core Spectroscopic and Photophysical Properties

The utility of a fluorophore is defined by its unique spectral characteristics. ATTO 465 maleimide possesses distinct excitation and emission profiles, making it a versatile tool for a variety of fluorescence-based assays. The fluorescence can be efficiently excited in the range of 420 - 465 nm.[1][2]

PropertyValueReference
Excitation Maximum (λex) 453 nm[1][5]
Emission Maximum (λem) 506 nm[1][5]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[1][6]
Fluorescence Quantum Yield (ηfl) 70 - 75%[1][6]
Fluorescence Lifetime (τfl) 5.0 ns[1][6]
Stokes Shift 55 nm[1][2]
Correction Factor (CF₂₆₀) 1.09[1]
Correction Factor (CF₂₈₀) 0.48[1]

Note: Optical data is for the carboxy derivative in aqueous solution.[3][6]

Experimental Protocols: Labeling Thiol-Containing Biomolecules

The maleimide group of ATTO 465 readily reacts with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[7][8] This specific reaction allows for the targeted labeling of proteins and other molecules.

I. Required Materials
  • ATTO 465 maleimide

  • Protein or other thiol-containing molecule

  • Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, is recommended.[6][7] Other buffers such as Tris or HEPES can also be used, provided they do not contain thiols.[6][8]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for the reduction of disulfide bonds.[6]

  • Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.[3][9]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) for separating the labeled conjugate from unreacted dye.[7][9]

II. Experimental Workflow for Protein Labeling

The following diagram outlines the key steps for labeling a protein with ATTO 465 maleimide.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Dissolve Protein in pH 7.0-7.5 Buffer B Reduce Disulfide Bonds (Optional, with TCEP or DTT) A->B D Add Dye Stock Solution to Protein Solution B->D C Prepare Dye Stock Solution (ATTO 465 Maleimide in DMF/DMSO) C->D E Incubate for 2 hours at RT or overnight at 4°C D->E F Purify Conjugate via Gel Filtration Chromatography E->F G Collect Labeled Protein F->G

Caption: Workflow for Protein Labeling with ATTO 465 Maleimide.

III. Detailed Protocol Steps
  • Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS) at a pH between 7.0 and 7.5.[6][9] This pH range is optimal as it ensures the thiol groups are sufficiently deprotonated for reaction while minimizing the reactivity of amine groups.[7] If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP or DTT.[6] If DTT is used, it must be removed by dialysis before adding the dye.[6]

  • Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous, amine-free DMF or DMSO.[3][6]

  • Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the reactive dye solution to the protein solution.[6] The reaction mixture should be protected from light and incubated for 2 hours at room temperature or overnight at 4°C.[6][9]

  • Purification: Separate the labeled protein from the unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.[7][9] The first colored, fluorescent band to elute will be the dye-protein conjugate.[7]

Logical Relationship of Labeling Reaction

The core of the labeling process is the specific chemical reaction between the maleimide moiety of the dye and the thiol group of a cysteine residue.

G Dye ATTO 465 Maleimide Conjugate Stable Thioether Bond Formation Dye->Conjugate Reacts with Protein Protein with Thiol Group (-SH) Protein->Conjugate Reacts with

Caption: Thiol-Reactive Labeling Chemistry.

Applications in Research and Drug Development

The unique spectral properties and specific reactivity of ATTO 465 maleimide make it a valuable tool in various applications, including:

  • Multiplex Immunofluorescence (mIF): The distinct excitation and emission spectra of ATTO 465 allow for its inclusion in multi-color imaging experiments, expanding the number of targets that can be simultaneously visualized in a single tissue section.[10]

  • Fluorescence Microscopy: Labeled proteins can be used to study their localization, trafficking, and dynamics within cells.

  • Flow Cytometry: ATTO 465 conjugates can be used for the identification and sorting of specific cell populations.

  • High-Throughput Screening (HTS): The bright and stable fluorescence of ATTO 465 is advantageous for developing robust assays for drug discovery.

Conclusion

ATTO 465 maleimide is a high-performance fluorescent probe that offers researchers and drug development professionals a reliable and versatile tool for the specific labeling of thiol-containing molecules. Its favorable spectroscopic properties, coupled with straightforward and well-documented labeling protocols, make it an excellent choice for a wide range of fluorescence-based applications, ultimately enabling deeper insights into complex biological systems.

References

A Technical Guide to the Photophysical Properties of ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of ATTO 465 maleimide, a fluorescent label widely used in life sciences for applications such as the labeling of proteins, DNA, and RNA.[1][2] Key characteristics of this dye include strong absorption, high fluorescence quantum yield, significant Stokes shift, and good water solubility.[1][2][3]

Core Photophysical & Chemical Properties

The quantitative data for ATTO 465 maleimide and its carboxy derivative are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueConditionsReference
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1 cm-1In aqueous solution[2][3][4]
75,000 M-1cm-1At 453 nm in H₂O[5]
Quantum Yield (ηfl) 75%-[1][2][4]
70%-[3]
0.75In Ethanol[5]
~0.32In polar solvents like water[5]
Absorption Maximum (λabs) 453 nmIn aqueous solution[2][3]
Emission Maximum (λfl) 506 nmIn aqueous solution[2][6]
508 nm-[1][4]
Fluorescence Lifetime (τfl) 5.0 ns-[1][2][4]
Molecular Weight (MW) 518 g/mol -[2][4][7]
Correction Factor (CF260) 1.09-[2][3]
1.12-[1][4]
Correction Factor (CF280) 0.48-[2][3]
0.54-[1][4]

Experimental Protocols

Detailed methodologies for determining the quantum yield and extinction coefficient, as well as a standard protein labeling protocol, are provided below.

Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield (ΦF) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8] The principle is that solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.[8]

Methodology:

  • Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the ATTO 465 maleimide sample in the same solvent. To minimize re-absorption effects, the absorbance of the solutions in a 10 mm fluorescence cuvette should not exceed 0.1 at or above the excitation wavelength.[8]

  • Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the standard and the sample. Note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fully corrected fluorescence spectrum for each solution in a standard 10 mm path length fluorescence cuvette.[8] Calculate the integrated fluorescence intensity (the area under the emission spectrum).

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[8]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term equals 1).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.[9]

Methodology:

  • Solution Preparation: Prepare a stock solution of ATTO 465 maleimide of a known concentration in a suitable solvent (e.g., DMSO, DMF).[1][7] From this stock, prepare a series of dilutions.

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of ATTO 465 (approximately 453 nm). Use a cuvette with a known path length (typically 1 cm).

  • Data Analysis: Plot the measured absorbance at λmax against the molar concentration of the prepared solutions.

  • Extinction Coefficient Calculation: The Beer-Lambert law is given by the equation:[9]

    A = ε * c * l

    Where:

    • A is the absorbance.

    • ε is the molar extinction coefficient (in M-1cm-1).

    • c is the molar concentration of the substance.

    • l is the path length of the cuvette in cm.

    The molar extinction coefficient is determined from the slope of the line in the plot of absorbance versus concentration (Slope = ε * l).

Protocol for Labeling Proteins with ATTO 465 Maleimide

ATTO 465 maleimide is suitable for labeling sulfhydryl (thiol) groups, particularly the cysteine residues of proteins.[1][7]

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled at a concentration of 50–100 µM in a suitable buffer at a pH of 7.0–7.5 (e.g., 10–100 mM phosphate, Tris, or HEPES).[2]

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds, they must be reduced. A 10-fold molar excess of a reducing agent like DTT or TCEP is typically sufficient.[2] If DTT is used, it must be removed by dialysis before adding the dye. This is not necessary for TCEP.[2]

  • Dye Preparation: Prepare a 10–20 mM stock solution of ATTO 465 maleimide in an anhydrous, amine-free solvent such as DMSO immediately before use.[2]

  • Labeling Reaction: Add a 10–20 molar excess of the dye stock solution to the protein solution while stirring.[2]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[2]

  • Purification: After the reaction, remove any unreacted dye from the labeled protein conjugate using size-exclusion chromatography or extensive dialysis.[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

G cluster_0 Workflow for Relative Quantum Yield Determination A Prepare Dilutions of Sample and Standard B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Measure Fluorescence (Fluorometer) A->C D Plot Integrated Fluorescence vs. Absorbance B->D C->D E Calculate Gradients (Grad_X, Grad_ST) D->E F Calculate Quantum Yield (Φ_X) E->F

Caption: Workflow for Determining Relative Fluorescence Quantum Yield.

G cluster_1 Workflow for Extinction Coefficient Determination A Prepare Serial Dilutions of Known Concentration B Measure Absorbance at λ_max (Spectrophotometer) A->B C Plot Absorbance vs. Concentration B->C D Calculate Slope of the Linear Fit C->D E Determine Extinction Coefficient (ε) D->E

Caption: Workflow for Determining Molar Extinction Coefficient.

G cluster_2 Workflow for Protein Labeling with ATTO 465 Maleimide A Prepare Protein in Buffer (pH 7.0-7.5) B Reduce Disulfide Bonds (e.g., with TCEP) A->B D Add Dye to Protein (10-20x Molar Excess) B->D C Prepare ATTO 465 Maleimide Stock (DMSO) C->D E Incubate (2h at RT or Overnight at 4°C) D->E F Purify Labeled Protein (e.g., Chromatography) E->F

Caption: Workflow for Protein Labeling with ATTO 465 Maleimide.

References

ATTO 465 Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of ATTO 465 maleimide, a fluorescent label derived from the dye Acriflavine.[1][2][3] It is designed for life science applications such as the labeling of proteins, DNA, and RNA.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, properties, and experimental protocols associated with this reagent.

Core Properties and Chemical Structure

ATTO 465 is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good water solubility.[1][3][4] The dye also exhibits notable thermal and photo-stability.[4] The maleimide functional group makes it particularly suitable for labeling sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1][2] This reaction forms a stable thio-ether bond between the dye and the target molecule.[5]

The chemical identity of ATTO 465 maleimide can be represented by the following identifiers:

  • SMILES String: OCl(=O)(=O)=O.Nc1ccc2C=C3C=CC(=N)C=C3N(CCCC(=O)NCCN4C(=O)C=CC4=O)c2c1

  • InChI Key: KHHWHZCVGMYUGL-UHFFFAOYSA-N

Quantitative Data Summary

The key optical and physical properties of ATTO 465 maleimide are summarized in the table below. The optical data are based on the carboxy derivative in an aqueous solution.[3]

PropertyValueReference
Molecular Weight (MW) 518 g/mol [2][3]
Excitation Maximum (λabs) 453 nm[1][3]
Emission Maximum (λfl) 506 nm[1][3]
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1 cm-1[1][3]
Fluorescence Quantum Yield (ηfl) 75 %[1][3]
Fluorescence Lifetime (τfl) 5.0 ns[1][3]
Correction Factor (CF260) 1.09[1][3]
Correction Factor (CF280) 0.48[1][3]

Reaction Mechanism

ATTO 465 maleimide selectively labels molecules containing free sulfhydryl (thiol) groups, such as proteins with cysteine residues. The maleimide moiety reacts with the thiol group via a Michael addition reaction to form a stable, covalent thioether linkage. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be reactive, while primary amines (like those on lysine residues) remain largely protonated and unreactive.[5]

ATTO465 ATTO 465 Fluorophore Maleimide Maleimide Group ATTO465->Maleimide Conjugate Stable Thioether Bond Maleimide->Conjugate reacts with Thiol Protein-SH (Thiol Group) Thiol->Conjugate Product ATTO 465-Protein Conjugate Conjugate->Product

Reaction of ATTO 465 Maleimide with a Thiol Group.

Experimental Protocols

Handling and Storage
  • Storage: Upon receipt, ATTO 465 maleimide should be stored at -20°C, protected from light and moisture.[1][2][3] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation.[1][2] Properly stored, the product is stable for at least three years.[1][2]

  • Solubility: The dye is soluble in polar organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2] Due to the reactivity of the maleimide group, it is crucial to use anhydrous and amine-free solvents.[2] Stock solutions should be prepared immediately before use, as their stability may be limited depending on the solvent quality.[1][2]

Protein Labeling Protocol

This protocol provides a general procedure for conjugating ATTO 465 maleimide to proteins.

Required Materials:

  • Labeling Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is recommended.[5] Other common buffers include 10-100 mM phosphate, Tris, or HEPES at pH 7.0-7.5.[3]

  • Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[3]

  • Quenching Reagent (optional): A low molecular weight thiol such as glutathione or mercaptoethanol.[3]

  • Purification System: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment.[3][5]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 50–100 µM (approximately 1-5 mg/mL).[3][5]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of a reducing agent like DTT or TCEP.[3]

    • If DTT is used, it must be removed by dialysis before adding the dye. This step is not necessary for TCEP.[3]

    • To prevent re-oxidation of thiols, it is advisable to work in an oxygen-free environment by deoxygenating all buffers.[3]

  • Dye Preparation:

    • Prepare a stock solution of ATTO 465 maleimide by dissolving 1.0 mg in 50–200 µL of anhydrous, amine-free DMF or DMSO.[5]

  • Labeling Reaction:

    • While gently stirring the protein solution, add a 1.3-fold molar excess of the reactive dye solution per sulfhydryl group.[5]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3] The reaction should be carried out in the dark to prevent photobleaching.[3]

  • Reaction Quenching (Optional):

    • To consume any excess maleimide reagent, add a soluble low molecular weight thiol (e.g., glutathione).[3] This ensures no reactive dye is present during the purification step.[3]

  • Purification:

    • Separate the labeled protein conjugate from the unreacted dye and other small molecules. This can be achieved using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[3]

A 1. Prepare Protein Solution (Dissolve in Buffer, pH 7.0-7.5) B Reduce Disulfide Bonds (optional) (e.g., TCEP, DTT) A->B D 3. Mix Protein and Dye Solutions B->D C 2. Prepare Dye Stock Solution (Dissolve in anhydrous DMSO/DMF) C->D E 4. Incubate in the Dark (2h at RT or overnight at 4°C) D->E F 5. Quench Reaction (optional) (Add excess low MW thiol) E->F G 6. Purify Conjugate (Gel Filtration or Dialysis) F->G H Labeled Protein Conjugate G->H

Experimental Workflow for Protein Labeling.

References

ATTO 465 Maleimide: A Technical Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of ATTO 465 maleimide, a fluorescent probe designed for high-sensitivity applications in life sciences research.[1][2][3] Derived from the dye acriflavine, ATTO 465 offers strong absorption, high fluorescence, a large Stokes shift, and good water solubility, making it a versatile tool for labeling proteins, nucleic acids, and other biomolecules.[1][2][3] This document provides a comprehensive overview of its characteristics, detailed experimental protocols for its use, and visual representations of key processes to facilitate its integration into research and development workflows.

Core Properties and Spectroscopic Data

ATTO 465 is characterized by its robust photophysical properties, which are critical for demanding fluorescence-based assays, including single-molecule detection.[1][2] The maleimide functional group specifically enables the covalent labeling of sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1][2]

Spectroscopic and Physical Properties

The key optical and physical characteristics of ATTO 465 are summarized below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and spectroscopy.

PropertyValueReference
Excitation Wavelength (λex) 453 nm[1][2][3]
Emission Wavelength (λem) 506 nm[1][3][4]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[1][2][3]
Fluorescence Quantum Yield (ηfl) 75%[1][2][3]
Fluorescence Lifetime (τfl) 5.0 ns[1][2][3]
Molecular Weight (MW) 518 g/mol [1][3]
Recommended Storage -20°C, protected from moisture and light[1][2][3][5]
Solubility Polar solvents (e.g., DMF, DMSO, acetonitrile)[1][2]

Note: Optical data is for the carboxy derivative in aqueous solution and may vary slightly for the maleimide conjugate depending on the solvent and conjugation partner.[1][3]

Thiol-Reactive Labeling with ATTO 465 Maleimide

The primary application of ATTO 465 maleimide is the covalent labeling of molecules containing free sulfhydryl groups. The maleimide group reacts with thiols to form a stable thioether bond. This reaction is highly specific for thiols at a neutral pH range (7.0-7.5), minimizing off-target reactions with other nucleophilic groups like amines.[3][4]

Chemical Reaction Pathway

The diagram below illustrates the reaction between a thiol group (e.g., from a cysteine residue in a protein) and the maleimide group of ATTO 465, resulting in a stable, fluorescently labeled conjugate.

G cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol Group) Conjugate ATTO 465-S-Protein (Stable Thioether Bond) Thiol->Conjugate + ATTO465 ATTO 465-Maleimide ATTO465->Conjugate pH 7.0-7.5 G Start Start Dissolve_Protein Dissolve Protein in Buffer (pH 7.0-7.5) Start->Dissolve_Protein Reduce_Disulfides Reduce Disulfides (Optional, with DTT or TCEP) Dissolve_Protein->Reduce_Disulfides Remove_Reducer Remove Reducing Agent (if DTT was used) Reduce_Disulfides->Remove_Reducer Prepare_Dye Prepare ATTO 465 Maleimide Stock Solution Remove_Reducer->Prepare_Dye React React Protein and Dye (10-20x molar excess of dye) Prepare_Dye->React Quench Quench Reaction (Optional, with excess thiol) React->Quench Purify Purify Conjugate (Gel filtration or dialysis) Quench->Purify End End Purify->End

References

ATTO 465 Maleimide: A Technical Guide to Photostability and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 465, a fluorescent label derived from acriflavin, is recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] This guide provides an in-depth analysis of the photophysical properties of ATTO 465 maleimide, focusing on the critical parameters of brightness and photostability that are paramount for its application in sensitive and quantitative fluorescence-based assays.

Core Photophysical Properties and Brightness

The intrinsic brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and the efficiency with which it converts that absorbed light into emitted fluorescence (quantum yield). ATTO 465 is characterized as a highly bright and photostable dye.[1][2][3] In aqueous solutions, it exhibits a significant Stokes shift of approximately 55 nm.[1][2]

Quantitative Photophysical Data

The following table summarizes the key quantitative parameters that define the brightness of ATTO 465. The data is primarily for the carboxy derivative in aqueous solution, which is expected to have very similar spectral properties to the maleimide derivative.

ParameterValueConditionsReference
Absorption Maximum (λabs) 453 nmAqueous Solution[1][4][5]
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1cm-1Aqueous Solution[1][4][5]
Emission Maximum (λfl) 506 nmAqueous Solution[1][4][5]
Fluorescence Quantum Yield (ηfl) 70 - 75%Aqueous Solution[1][4][5][6]
Fluorescence Lifetime (τfl) 5.0 nsAqueous Solution[1][4][5][6]

Photostability of ATTO 465

However, studies on derivatives of ATTO 465 have demonstrated its robust nature. For instance, a pentafluoroaniline derivative of ATTO 465 (Atto 465-p) has shown greater photostability with slower bleaching kinetics compared to the free carboxylic acid form and another common nuclear dye, YoPro-1, under continuous 486 nm laser excitation.[7][8]

Experimental Protocols

General Procedure for Protein Labeling with ATTO 465 Maleimide

This protocol provides a general guideline for the conjugation of ATTO 465 maleimide to thiol groups on proteins.

  • Protein Preparation: Dissolve the protein at a concentration of 50–100 µM in a suitable buffer at a pH of 7.0–7.5. Commonly used buffers include phosphate, Tris, or HEPES at concentrations of 10–100 mM.[4]

  • Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.[4] To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.[4]

  • Dye Preparation: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous and amine-free DMF or DMSO.[5][6]

  • Labeling Reaction: Add a 10–20 molar excess of the dissolved dye to the protein solution while stirring.[4]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, ensuring the reaction is protected from light.[4]

  • Quenching (Optional): To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[4]

  • Purification: Separate the labeled protein conjugate from unreacted dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis at 4°C.[4]

Protocol for Measuring Photostability

This protocol outlines a general method for quantifying the photostability of ATTO 465 maleimide conjugated to a biomolecule.

  • Sample Preparation:

    • Prepare a solution of the ATTO 465-labeled biomolecule at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS).

    • For microscopy-based measurements, immobilize the labeled molecule on a glass surface to prevent diffusion. This can be achieved through surface chemistry or by using a viscous mounting medium like glycerol.

  • Instrumentation Setup:

    • Use a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a laser or LED) and a sensitive detector (e.g., a PMT or sCMOS camera).

    • Set the excitation wavelength to the absorption maximum of ATTO 465 (453 nm) or a closely available laser line (e.g., 457 nm).

    • Use a bandpass filter to collect the fluorescence emission centered around 506 nm.

    • Define and maintain a constant excitation light intensity for all comparative experiments. The local light intensity at the sample is a critical parameter to report.

  • Data Acquisition:

    • Record an initial fluorescence intensity measurement (I₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Acquire fluorescence intensity measurements at regular time intervals until the signal has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • For each time point (t), calculate the normalized fluorescence intensity (I/I₀).

    • Plot the normalized fluorescence intensity against time.

    • Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) S1->Bleached Direct Photobleaching T1->Bleached Reaction with O₂ (Photobleaching) photostability_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Labeled Biomolecule Solution B Immobilize on Surface A->B C Set Excitation Wavelength & Intensity B->C D Continuous Illumination C->D E Record Fluorescence Intensity Over Time D->E F Normalize Intensity E->F G Plot Intensity vs. Time F->G H Fit Exponential Decay G->H I Calculate Half-Life (t₁/₂) H->I brightness_relationship Brightness Overall Brightness Extinction Molar Extinction Coefficient (ε) Extinction->Brightness Determines Photon Absorption Rate QuantumYield Quantum Yield (η) QuantumYield->Brightness Determines Emission Efficiency

References

ATTO 465 Maleimide: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of fluorescent probes is paramount for reproducible and reliable experimental outcomes. This in-depth technical guide focuses on ATTO 465 maleimide, a widely used thiol-reactive fluorescent dye, detailing its solubility characteristics and optimal storage conditions to ensure its stability and performance.

ATTO 465 is a fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and a large Stokes shift.[1][2] The maleimide functional group allows for the specific labeling of sulfhydryl groups, commonly found in cysteine residues of proteins.[2][3] Proper handling, including appropriate solvent selection and storage, is critical to maintain the reactivity and fluorescence properties of the dye.

Solubility of ATTO 465 Maleimide

ATTO 465 maleimide is soluble in polar organic solvents.[3] The recommended solvents for preparing stock solutions are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] It is also soluble in acetonitrile.[2][3] Due to the reactive nature of the maleimide group, it is crucial to use anhydrous and amine-free solvents to prevent degradation of the dye.[3]

While precise quantitative solubility values are not extensively published, the general recommendation is to prepare stock solutions in the range of 10-20 mM immediately before use.[1] It is advisable to start with a small amount of solvent and incrementally add more until the dye is fully dissolved to achieve the desired concentration.

For labeling reactions, which are typically performed in aqueous buffers, the ATTO 465 maleimide stock solution is added to the protein solution in a buffer with a pH of 7.0-7.5, such as phosphate-buffered saline (PBS).[1][4]

Solvent Recommendation Notes
Dimethylformamide (DMF)Recommended for stock solutionsUse anhydrous and amine-free grade.[3]
Dimethyl Sulfoxide (DMSO)Recommended for stock solutionsUse anhydrous and amine-free grade.[1][3]
AcetonitrileSolubleA polar solvent in which the dye is soluble.[2][3]
WaterPoorly solubleThe dye itself has good water solubility, but the maleimide derivative's solubility is limited.[1][2] Aqueous buffers are used for the labeling reaction.

Storage Conditions for ATTO 465 Maleimide

Proper storage is essential to maintain the shelf life and performance of ATTO 465 maleimide. The lyophilized solid and stock solutions have different storage requirements.

Lyophilized Solid

The solid, solvent-free product is shipped at ambient temperature.[2][3] Upon receipt, it is imperative to store the vial at -20°C, protected from light and moisture.[1][3][5] Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.[2][3] When stored correctly, ATTO 465 maleimide is stable for at least three years.[2][3]

Stock Solutions

Stock solutions of ATTO 465 maleimide in DMF or DMSO are of limited stability and should ideally be prepared fresh for each experiment.[3][4] If storage is necessary, the stock solution should be divided into small aliquots and frozen at -20°C, protected from light.[4] It is important to avoid repeated freeze-thaw cycles.[4] The stability of the stock solution is dependent on the quality of the solvent used.[3][4]

Form Storage Temperature Protection Stability
Lyophilized Solid-20°CProtect from light and moisture.[1][3][5]At least 3 years.[2][3]
Stock Solutions (in DMF or DMSO)-20°CProtect from light.[1][4]Limited stability; prepare fresh if possible.[3][4] Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution

Materials:

  • ATTO 465 maleimide (e.g., 1 mg)

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of ATTO 465 maleimide to warm to room temperature before opening.

  • Calculate the volume of DMSO required to make a 10 mM solution. The molecular weight of ATTO 465 maleimide is 518.4 g/mol .

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg: Volume (µL) = (0.001 g / 518.4 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 193 µL

  • Add the calculated volume of anhydrous, amine-free DMSO to the vial containing the ATTO 465 maleimide.

  • Vortex briefly to ensure the dye is fully dissolved.

  • If not for immediate use, aliquot the solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for handling and using ATTO 465 maleimide, from storage to the final labeling reaction.

G cluster_storage Storage cluster_prep Preparation cluster_reaction Labeling Reaction storage_solid Lyophilized Solid (-20°C, dark, dry) warm_up Equilibrate to Room Temp storage_solid->warm_up Retrieve storage_solution Stock Solution (-20°C, dark, aliquoted) add_to_protein Add to Protein Solution (pH 7.0-7.5) storage_solution->add_to_protein Use Stored Aliquot dissolve Dissolve in Anhydrous DMSO/DMF warm_up->dissolve Prepare Stock dissolve->storage_solution Store Aliquots dissolve->add_to_protein Immediate Use incubate Incubate (Room Temp, dark) add_to_protein->incubate purify Purify Conjugate incubate->purify

Caption: Workflow for handling and using ATTO 465 maleimide.

References

ATTO 465 Maleimide: A Technical Guide for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATTO 465 maleimide, a fluorescent probe belonging to the ATTO series of dyes. Renowned for their high sensitivity and photostability, these labels are pivotal in various life science applications, including the labeling of proteins, nucleic acids, and other biomolecules. ATTO 465, derived from acriflavine, is characterized by its strong absorption, significant Stokes shift, and good water solubility, making it a versatile tool for fluorescence-based detection methods.[1][2][3]

Core Molecular and Spectroscopic Properties

ATTO 465 maleimide is specifically designed for the covalent labeling of molecules containing thiol groups, such as cysteine residues in proteins.[2][4] The maleimide functional group reacts with sulfhydryl groups to form a stable thioether bond.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of ATTO 465 maleimide, providing a quick reference for experimental design.

PropertyValueReference
Molecular Weight 517.92 g/mol [5][6]
Chemical Formula C₂₃H₂₄ClN₅O₇[5]
Excitation Maximum (λex) 453 nm[1][5][7]
Emission Maximum (λem) 506 nm[1][5]
Molar Extinction Coefficient (εmax) 7.5 x 10⁴ M⁻¹ cm⁻¹[1][2]
Fluorescence Quantum Yield (ηfl) 75%[1][2]
Fluorescence Lifetime (τfl) 5.0 ns[1][2]
Correction Factor (CF260) 1.09[1]
Correction Factor (CF280) 0.48[1]

Experimental Protocol: Protein Labeling with ATTO 465 Maleimide

This section details a general procedure for the covalent labeling of proteins with ATTO 465 maleimide. The protocol is optimized for proteins containing accessible cysteine residues.

Materials
  • Protein of interest (50-100 µM in a suitable buffer)

  • ATTO 465 maleimide

  • Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Solvent for dye stock: Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure
  • Protein Preparation :

    • Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]

    • If DTT is used, it must be removed by dialysis or a desalting column before adding the dye, as it also contains a thiol group. TCEP does not require removal.[1]

    • For sensitive proteins, it is advisable to perform the labeling in an oxygen-free environment to prevent re-oxidation of thiols.[1]

  • Dye Preparation :

    • Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in the chosen solvent (DMSO or DMF).[1]

    • Protect the stock solution from light by wrapping the container in aluminum foil.[1]

  • Labeling Reaction :

    • Add a 10-20 molar excess of the ATTO 465 maleimide stock solution to the protein solution.[1] Add the dye dropwise while gently stirring the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification :

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

  • Storage :

    • Store the labeled protein under appropriate conditions, typically at -20°C or -80°C, protected from light.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling workflow using ATTO 465 maleimide.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage protein_prep Protein Preparation (Buffer pH 7.0-7.5) reaction Incubation (2h @ RT or O/N @ 4°C) protein_prep->reaction Add Dye dye_prep ATTO 465 Maleimide Stock Solution (DMSO/DMF) dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification Separate Labeled Protein storage Storage (-20°C / -80°C) purification->storage

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

References

In-depth Technical Guide: The Principle of Maleimide Reaction with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the maleimide-thiol reaction, a cornerstone of bioconjugation chemistry. It details the core principles, reaction kinetics, potential side reactions, and practical considerations for its application in research and drug development.

Core Principle: The Thiol-Michael Addition

The reaction between a maleimide and a thiol-containing compound (such as the amino acid cysteine) is a highly efficient and specific covalent modification method. The underlying mechanism is a Michael addition , where the nucleophilic sulfur of a thiol attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[1][2] This forms a stable carbon-sulfur bond, resulting in a succinimidyl thioether conjugate.[1]

This reaction is favored under mild conditions, typically in aqueous buffers at or near neutral pH, making it exceptionally suitable for modifying sensitive biological molecules like proteins, peptides, and oligonucleotides.[1][3] Its speed and high chemoselectivity are primary reasons for its widespread use in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[2][4][5]

G cluster_reactants Reactants cluster_product Product Thiol R₁-SH (Thiol) Product Succinimidyl Thioether (Stable C-S Bond) Thiol->Product Nucleophilic Attack (Michael Addition) Maleimide Maleimide (R₂-N(C=O)C=C(C=O)) Maleimide->Product

Caption: Core mechanism of the maleimide-thiol reaction.

Reaction Kinetics and pH Dependence

The rate and specificity of the maleimide-thiol conjugation are critically dependent on the pH of the reaction medium. The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate increases as the pH approaches and surpasses the pKa of the thiol, leading to a higher concentration of the nucleophilic thiolate.

However, this pH dependence presents a trade-off between reaction rate and specificity.

  • Optimal pH Range (6.5 - 7.5): This range is considered ideal for most bioconjugation applications.[6][7] It offers a good balance between a sufficiently fast reaction rate and high chemoselectivity for thiols over other nucleophilic groups, such as amines (e.g., lysine residues).[6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][6]

  • Acidic Conditions (pH < 6.5): The concentration of the reactive thiolate anion decreases, leading to a significant slowdown in the reaction rate.[8][9]

  • Alkaline Conditions (pH > 7.5): While the reaction with thiols is faster, two significant side reactions become prominent:

    • Reaction with Amines: The deprotonated primary amine of lysine residues becomes increasingly nucleophilic and can compete with thiols in reacting with the maleimide.[6][7][8]

    • Maleimide Hydrolysis: The maleimide ring itself becomes susceptible to hydrolysis, opening to form an unreactive maleamic acid, which can no longer participate in the conjugation reaction.[6][7]

pH RangeReaction Rate with ThiolsSpecificity for ThiolsKey Considerations
< 6.5 SlowHighReaction may be impractically slow.
6.5 - 7.5 FastVery HighOptimal range for bioconjugation .[6][7]
> 7.5 Very FastDecreasedIncreased competition from amine reactions (e.g., lysine).[6]
> 8.5 Very FastLowSignificant maleimide hydrolysis and reaction with amines.[7]
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.

Stability and Side Reactions of the Thioether Adduct

Although the thioether bond formed is generally stable, the resulting succinimidyl ring can undergo several transformations that impact the homogeneity and long-term stability of the conjugate. This is a critical consideration in drug development, where conjugate stability is paramount.[10][11]

The maleimide-thiol addition is a reversible process, known as a retro-Michael reaction .[4][12] In vivo, the thioether adduct can react with other abundant thiols, such as glutathione, leading to the exchange of the conjugated payload and potential off-target effects.[4][5] This instability is a major drawback, particularly for ADCs, as it can lead to premature drug release.[5][10][11]

The succinimide ring of the conjugate can be opened by hydrolysis to form a stable succinamic acid thioether.[3][6] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[10][11][12]

  • The rate of this stabilizing hydrolysis is often slow for common N-alkyl-substituted maleimides.[5][13]

  • The rate can be significantly accelerated by using maleimides with electron-withdrawing N-substituents or by incubating the conjugate at a slightly alkaline pH (e.g., pH 9) post-conjugation.[8][10][11][13]

Maleimide SubstituentHalf-life of Ring Hydrolysis (pH 7.4, 37°C)
N-alkyl~27 hours
N-aryl~1.5 hours
N-fluorophenyl~0.7 hours
Table 2: Representative Hydrolysis Rates of Thiosuccinimide Conjugates.[13]

When conjugating to a peptide or protein with an N-terminal cysteine , a side reaction can occur where the N-terminal amine attacks the carbonyl of the succinimide ring.[1] This leads to a "transcyclization" or rearrangement, forming a six-membered thiazine ring.[1][4][5] This rearrangement is more prominent at physiological or higher pH levels and can complicate the purification and characterization of the final product.[1][8][14] To minimize this, performing the conjugation at a more acidic pH (e.g., ~5.0-6.0) is recommended to keep the N-terminal amine protonated and less reactive.[8][15]

G Reactants Thiol + Maleimide Conjugate Succinimidyl Thioether (Initial Adduct) Reactants->Conjugate Michael Addition (pH 6.5-7.5) Retro Retro-Michael Reaction (Payload Exchange) Conjugate->Retro Reversible Hydrolysis Ring Hydrolysis (Stabilized Adduct) Conjugate->Hydrolysis Irreversible (Stabilization) Thiazine Thiazine Rearrangement (N-Terminal Cys Side Reaction) Conjugate->Thiazine pH > 7.0 Retro->Conjugate

Caption: Fates of the initial maleimide-thiol conjugate.

Experimental Protocol: General Procedure for Protein-Maleimide Conjugation

This protocol outlines a general workflow for labeling a protein containing accessible cysteine residues with a maleimide-functionalized molecule (e.g., a drug-linker or fluorescent dye).

  • Protein: Protein solution with free sulfhydryl groups in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Maleimide Reagent: Dissolved in a water-miscible organic solvent like DMSO or DMF.[8]

  • Conjugation Buffer: PBS, pH 7.2-7.4, containing 1-5 mM EDTA. EDTA is included to chelate divalent metals that can promote the oxidation of sulfhydryls to disulfides.[7]

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to generate free thiols. TCEP is ideal as it does not contain thiols and does not need to be removed before the maleimide reaction.[7] Avoid DTT or β-mercaptoethanol, as they will compete with the protein for the maleimide.[7]

  • Quenching Reagent: A small molecule thiol like L-cysteine or 2-mercaptoethanol to stop the reaction.[8]

  • Purification System: Size-exclusion chromatography (SEC) or dialysis system for removing excess reagents.[8]

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_end 3. Quenching & Purification A Prepare Protein Solution (in Conjugation Buffer) B Reduce Disulfides (Optional) (Add TCEP, incubate) A->B D Add Maleimide Reagent (5-20 fold molar excess) B->D C Prepare Maleimide Stock (Dissolve in DMSO) C->D E Incubate Reaction (1-2 hours, Room Temp) D->E F Quench Reaction (Add excess free thiol) E->F G Purify Conjugate (SEC, Dialysis, or TFF) F->G H Characterize Final Product G->H

Caption: Standard workflow for protein-maleimide conjugation.

  • Protein Preparation: Prepare the protein solution in the conjugation buffer. If the protein's disulfide bonds need to be reduced to expose cysteines, add TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature.

  • Maleimide Addition: Immediately before use, prepare a stock solution of the maleimide reagent in DMSO. Add a 5 to 20-fold molar excess of the maleimide reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide.[8]

  • Purification: Remove excess maleimide reagent, quenching agent, and solvent by subjecting the reaction mixture to size-exclusion chromatography, dialysis, or tangential flow filtration (TFF).[8] The purified conjugate should be stored under appropriate conditions, noting that long-term storage of aqueous solutions is not recommended without ensuring ring hydrolysis for stability.[6]

  • Characterization: Analyze the final conjugate using techniques such as UV-Vis spectrophotometry, mass spectrometry, and HPLC to determine the degree of labeling and product purity.

References

ATTO 465 Maleimide for Single-Molecule Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 465 maleimide, a fluorescent probe with exceptional characteristics for high-sensitivity applications, including single-molecule detection. Its rigid structure minimizes cis-trans isomerization, leading to remarkable fluorescence intensity and spectral stability upon conjugation.[1] This document details its photophysical properties, provides protocols for protein labeling and single-molecule fluorescence resonance energy transfer (smFRET) experiments, and illustrates key experimental workflows.

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[2] Its maleimide derivative is specifically designed for covalent labeling of molecules containing thiol groups, such as cysteine residues in proteins.

Photophysical Characteristics

The spectral properties of ATTO 465 make it an excellent donor in Förster Resonance Energy Transfer (FRET) studies. A summary of its key quantitative data is presented below.

PropertyValueReference
Absorption Maximum (λabs) 453 nm[3]
Emission Maximum (λfl) 506 nm[3]
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1cm-1[3]
Fluorescence Quantum Yield (ηfl) 75%[3]
Fluorescence Lifetime (τfl) 5.0 ns[3]
Stokes Shift 53 nm[3][4]

Note: The photophysical properties are for the carboxy derivative in aqueous solution.

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the steps for labeling a protein with ATTO 465 maleimide.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • ATTO 465 maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the dye, as it also contains a thiol group.

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of ATTO 465 maleimide in anhydrous DMF or DMSO at a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a quenching reagent in excess (e.g., 10-fold molar excess over the dye) to react with any unreacted maleimide.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer.

Single-Molecule FRET (smFRET) with ATTO 465 as a Donor

This protocol describes a typical smFRET experiment using ATTO 465 as the donor and ATTO 542 as a suitable acceptor.

Materials:

  • Protein or biomolecule of interest labeled with both ATTO 465 maleimide (donor) and an acceptor maleimide dye (e.g., ATTO 542).

  • Microscope coverslips and slides.

  • Immobilization reagents (e.g., biotin-PEG and streptavidin for surface passivation and immobilization).

  • Imaging buffer (e.g., PBS with an oxygen scavenging system like protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) and a triplet-state quencher like trolox).

Procedure:

  • Surface Preparation:

    • Clean microscope slides and coverslips thoroughly.

    • Passivate the surface of the coverslip to prevent non-specific binding of the labeled molecules. This is often achieved by creating a polyethylene glycol (PEG) layer, which can be functionalized with biotin.

  • Sample Immobilization:

    • Incubate the biotin-PEGylated surface with streptavidin.

    • Introduce the biotinylated and dual-labeled biomolecules at a very low concentration (pM to nM range) to ensure that individual molecules are well-separated.

  • Microscopy Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope or a confocal microscope equipped for single-molecule detection.

    • The excitation laser should be set to efficiently excite the donor dye (ATTO 465), typically around 450 nm.

    • The emitted fluorescence is split into two channels using a dichroic mirror, one for the donor emission (around 506 nm) and one for the acceptor emission (around 562 nm for ATTO 542).

    • Use highly sensitive detectors, such as electron-multiplying charge-coupled device (EMCCD) cameras or single-photon avalanche diodes (SPADs).

  • Data Acquisition:

    • Acquire time-series of fluorescence images or intensity traces from individual molecules.

    • Record both the donor and acceptor fluorescence intensities over time.

  • Data Analysis:

    • Calculate the FRET efficiency (E) for each single molecule using the formula: E = IA / (IA + γID), where IA and ID are the acceptor and donor intensities, and γ is a correction factor for the differences in quantum yields and detection efficiencies of the two dyes.

    • Analyze the FRET efficiency distributions and time traces to understand the conformational dynamics of the biomolecule.

Visualizations

Experimental Workflow for Protein Labeling

G Protein Labeling Workflow A Protein Preparation (Dissolve & Reduce) C Labeling Reaction (Incubate Protein + Dye) A->C B Dye Preparation (Dissolve ATTO 465 Maleimide) B->C D Quenching (Add excess thiol) C->D E Purification (Size-Exclusion Chromatography) D->E F Labeled Protein E->F

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

Principle of Single-Molecule FRET

G Single-Molecule FRET Principle cluster_0 High FRET (Close Proximity) cluster_1 Low FRET (Far Apart) A Excitation (453 nm) B ATTO 465 (Donor) A->B C Energy Transfer (FRET) B->C D ATTO 542 (Acceptor) C->D E Acceptor Emission (562 nm) D->E F Excitation (453 nm) G ATTO 465 (Donor) F->G H Donor Emission (506 nm) G->H I ATTO 542 (Acceptor)

Caption: Schematic of high and low FRET states in a single-molecule experiment.

Single-Molecule Detection Experimental Setup (Confocal)

G Confocal Microscopy for smFRET Laser Excitation Laser (453 nm) Dichroic1 Dichroic Mirror Laser->Dichroic1 Objective Objective Lens Dichroic1->Objective Pinhole Confocal Pinhole Dichroic1->Pinhole Fluorescence Objective->Dichroic1 Sample Sample (Immobilized Molecules) Objective->Sample Sample->Objective Dichroic2 Dichroic Mirror Pinhole->Dichroic2 FilterD Donor Filter (~506 nm) Dichroic2->FilterD Donor Emission FilterA Acceptor Filter (~562 nm) Dichroic2->FilterA Acceptor Emission DetectorD Donor Detector (SPAD) DetectorA Acceptor Detector (SPAD) FilterD->DetectorD FilterA->DetectorA

Caption: A simplified diagram of a confocal microscopy setup for smFRET detection.

References

Methodological & Application

ATTO 465 Maleimide: Application Notes and Protocol for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2][3] The maleimide derivative of ATTO 465 is a thiol-reactive probe that enables the specific covalent labeling of proteins and other biomolecules containing sulfhydryl groups, which are most commonly found in cysteine residues.[2][4] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild conditions.[5] This specificity makes ATTO 465 maleimide an excellent tool for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection, where precise and stable labeling is critical.[1][6]

ATTO 465 Maleimide Characteristics

The optical and physical properties of ATTO 465 maleimide are summarized below. These values are essential for calculating the degree of labeling and for designing experimental setups.

ParameterValueReference(s)
Molecular Weight (MW) 518 g/mol [1][2][3]
Absorbance Max (λabs) 453 nm[1][2][3]
Emission Max (λfl) 506 nm[1][3]
Molar Extinction Coefficient (εmax) 75,000 M⁻¹ cm⁻¹[1][2][3]
Fluorescence Quantum Yield (ηfl) 75%[1][2][3]
Fluorescence Lifetime (τfl) 5.0 ns[1][3]
Correction Factor (CF₂₈₀) 0.48[1][7]
Recommended Solvent Anhydrous DMSO or DMF[2][3]
Storage Conditions -20°C, protected from light and moisture[1][2][3][7]

Principle of the Reaction

The labeling reaction utilizes the high reactivity of the maleimide group towards the thiol group of cysteine residues. This reaction is highly selective within a pH range of 7.0 to 7.5.[1][7] At this pH, the cysteine thiol is sufficiently deprotonated to act as a nucleophile, while other potentially reactive groups, such as amines, remain largely protonated and unreactive.[1][5] Disulfide bonds within a protein are unreactive towards maleimides and must first be reduced to free thiols to be available for labeling.[4][5]

G protein Protein-SH (Cysteine Thiol) plus + atto ATTO 465-Maleimide conjugate Protein-S-ATTO 465 (Stable Thioether Bond) atto->conjugate Michael Addition pH 7.0-7.5

Reaction of ATTO 465 maleimide with a protein thiol group.

Experimental Protocol

This protocol provides a general procedure for labeling proteins with ATTO 465 maleimide. Optimization may be necessary for specific proteins and experimental goals.

Required Materials
  • ATTO 465 maleimide

  • Protein of interest containing free cysteine residues

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5.[1][4] The buffer should be free of any thiol-containing compounds.[4]

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction.[1][8]

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]

  • Purification column: Sephadex G-25 or equivalent gel filtration column.[1][7]

  • Reaction tubes

  • Stirring or vortexing equipment

Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in the Labeling Buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][4][9]

    • If the protein buffer contains substances like Tris, free amino acids, or ammonium ions, they should be removed by dialysis against the Labeling Buffer.[10]

  • Disulfide Bond Reduction (Optional):

    • If labeling of cysteines involved in disulfide bonds is desired, reduction is necessary.[4][5]

    • Add a 10-fold molar excess of TCEP to the protein solution.[1][9] Incubate for 20-30 minutes at room temperature.[4][8] TCEP does not need to be removed before labeling.[1]

    • Alternatively, DTT can be used, but any excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][8]

    • It is advisable to perform the reduction and subsequent labeling under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds.[1][9]

  • ATTO 465 Maleimide Stock Solution:

    • Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[2][3]

    • Immediately before use, prepare a 10-20 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][2]

    • Note: Maleimide solutions in DMSO or DMF are susceptible to hydrolysis and should be prepared fresh for each experiment.[2]

Protein Labeling Procedure
  • Molar Ratio: Add the ATTO 465 maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[1] Add the dye solution dropwise while gently stirring or vortexing the protein solution.[1]

    • Alternative Strategy: For proteins with a known number of free thiols, a 1.3-fold molar excess of dye per sulfhydryl group can be used.[7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be protected from light at all times.[1][7]

  • Quenching (Optional): To stop the reaction, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any excess maleimide reagent.[1]

Purification of the Conjugate

It is crucial to remove unreacted and hydrolyzed dye from the labeled protein.[7]

  • Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the protein conjugate from the free dye.[7][9] Equilibrate the column with Labeling Buffer (e.g., PBS, pH 7.4).[7]

  • Separation: Apply the reaction mixture to the top of the column.

  • Elution: Elute the column with Labeling Buffer. The first colored, fluorescent band to elute will be the ATTO 465-labeled protein conjugate.[7] A slower-moving second band corresponds to the unreacted and hydrolyzed free dye.[7]

  • Alternative Purification: For smaller-scale reactions, ultrafiltration using a device with an appropriate molecular weight cutoff (MWCO) can be used to remove free dye.[9]

Storage of the Labeled Protein
  • Short-term: Store the purified protein conjugate at 4°C, protected from light. For extended storage at 4°C (several months), 2 mM sodium azide can be added as a preservative.[7][10]

  • Long-term: For long-term storage, divide the conjugate into small aliquots and freeze at -20°C. Avoid repeated freeze-thaw cycles.[7][10]

  • In general, the storage conditions for the labeled protein should be similar to those of the unlabeled protein.[7]

G prep_protein 1. Prepare Protein Solution (Buffer, pH 7.0-7.5) reduce 2. Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->reduce react 4. Labeling Reaction (Add dye to protein, incubate 2h @ RT) reduce->react prep_dye 3. Prepare ATTO 465 Maleimide Stock Solution (in DMSO/DMF) prep_dye->react purify 5. Purify Conjugate (e.g., Gel Filtration) react->purify store 6. Store Labeled Protein (-20°C or 4°C, protected from light) purify->store

Workflow for protein labeling with ATTO 465 maleimide.

References

Application Note: ATTO 465 Maleimide for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[1][2] The maleimide derivative of ATTO 465 is a thiol-reactive probe that specifically and efficiently labels sulfhydryl groups, which are present in the cysteine residues of antibodies and other proteins.[2][3][4][5][6] This covalent reaction forms a stable thioether bond, making it an excellent choice for creating fluorescently labeled antibodies for use in various immunoassays, including flow cytometry, fluorescence microscopy, and western blotting.[3][7] This document provides a detailed protocol for the conjugation of ATTO 465 maleimide to antibodies.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful conjugation of ATTO 465 maleimide to an antibody.

ParameterRecommended Value/RangeNotes
ATTO 465 Maleimide Properties
Molecular Weight (MW)518 g/mol [1]
Excitation Maximum (λabs)453 nm[1]
Emission Maximum (λem)506 nm[1][3]
Molar Extinction Coefficient (εmax)75,000 M⁻¹cm⁻¹[1][3]
Correction Factor (CF280)0.48[1][3]
Reaction Conditions
pH7.0 - 7.5Optimal for selective reaction with thiol groups.[1][3][5][6]
Molar Ratio (Dye:Antibody)10:1 to 20:1This is a starting point and should be optimized for each specific antibody.[5][6] A 1.3-fold molar excess per sulfhydryl group has also been recommended.[3][8]
Antibody Concentration2 - 10 mg/mLLower concentrations can significantly reduce conjugation efficiency.[9]
Reaction Time2 hours at room temperature or overnight at 4°CIncubation should be done in the dark to protect the dye from photobleaching.[1][5][6]
Buffer Composition
Recommended BuffersPBS, Tris, HEPES (10-100 mM)Buffers should be free of thiol-containing compounds.[1][5][6]
Purification
MethodGel filtration (e.g., Sephadex G-25)To remove unconjugated dye.[1][3][9]

Experimental Protocols

Antibody Preparation and Reduction of Disulfide Bonds

For efficient labeling with a maleimide dye, the antibody's interchain disulfide bonds must be reduced to generate free sulfhydryl groups.[6][10]

Materials:

  • Antibody of interest

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.[9] If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS.[9]

  • To reduce the disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[1][5][6] If using DTT, a similar molar excess is required; however, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide dye.[1][6] TCEP does not need to be removed.[1]

  • Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[6]

Preparation of ATTO 465 Maleimide Stock Solution

Materials:

  • ATTO 465 maleimide

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][4]

Procedure:

  • Immediately before use, prepare a 10-20 mM stock solution of ATTO 465 maleimide in anhydrous DMSO or DMF.[1][6]

  • Vortex briefly to ensure the dye is fully dissolved. Protect the stock solution from light.[1]

Antibody Conjugation with ATTO 465 Maleimide

Procedure:

  • Add the prepared ATTO 465 maleimide stock solution to the reduced antibody solution. The recommended starting molar excess of dye to antibody is between 10:1 and 20:1.[5][6]

  • Gently mix the reaction solution.

  • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Incubate for 2 hours at room temperature or overnight at 4°C.[1][5][6]

Purification of the Antibody-Dye Conjugate

Purification is necessary to remove any unreacted or hydrolyzed dye.[3]

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction Buffer (PBS, pH 7.2-7.4)

Procedure:

  • Equilibrate the Sephadex G-25 column with the reaction buffer.[3]

  • Apply the conjugation reaction mixture to the column.[9]

  • Elute the conjugate with the reaction buffer. The first colored fraction to elute will be the labeled antibody. The smaller, unconjugated dye molecules will elute later.[3]

  • Collect the fractions containing the purified antibody-dye conjugate.

Characterization and Storage

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Dilute a small amount of the purified conjugate in PBS.

  • Measure the absorbance at 280 nm (A280) and 453 nm (A453).

  • Calculate the protein concentration and DOL using the following equations:

    • Protein Concentration (M) = [A280 - (A453 * CF280)] / ε_protein

    • Dye Concentration (M) = A453 / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF280 is the correction factor for the dye at 280 nm (0.48 for ATTO 465).[1][3]

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹cm⁻¹).[1][3]

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (0.02% final concentration) or store in 50% glycerol at -20°C.[3][5][6][8]

Visualizations

Chemical Reaction Pathway

cluster_0 Antibody Thiol Group cluster_1 ATTO 465 Maleimide cluster_2 Conjugated Antibody Antibody Antibody-SH Conjugate Antibody-S-ATTO 465 Antibody->Conjugate pH 7.0-7.5 ATTO465 ATTO 465-Maleimide ATTO465->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis A 1. Prepare Antibody Solution (2-10 mg/mL in PBS) B 2. Reduce Disulfide Bonds (Add TCEP, 20-30 min) A->B D 4. Mix Antibody and Dye (10-20x molar excess of dye) B->D C 3. Prepare ATTO 465 Maleimide (10-20 mM in DMSO/DMF) C->D E 5. Incubate in Dark (2h @ RT or O/N @ 4°C) D->E F 6. Purify via Gel Filtration (Sephadex G-25) E->F G 7. Characterize Conjugate (Calculate DOL) F->G H 8. Store Conjugate (4°C or -20°C, protected from light) G->H

Caption: ATTO 465 Antibody Conjugation Workflow.

References

Application Notes: Cysteine-Specific Labeling with ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective modification of proteins and other biomolecules is a cornerstone of modern biochemical and pharmaceutical research. Cysteine-specific labeling is a widely employed strategy due to the unique reactivity of the thiol group in the amino acid cysteine.[1][2][3] The maleimide functional group is a highly specific electrophile that readily and selectively reacts with the sulfhydryl (thiol) group of cysteine residues under mild conditions, forming a stable thioether bond.[1][3][4] This high specificity allows for the precise attachment of probes, such as fluorescent dyes, to a protein of interest, often at a pre-determined site introduced via site-directed mutagenesis.[2]

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[5][6] These properties make it an excellent choice for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[5] The maleimide derivative of ATTO 465 allows for the covalent attachment of this fluorophore to cysteine residues, enabling researchers to visualize, track, and quantify proteins and other thiol-containing molecules.

Principle of the Reaction

The labeling reaction involves the nucleophilic addition of the thiol group from a cysteine residue to the carbon-carbon double bond of the maleimide ring of ATTO 465 maleimide. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be nucleophilic, while primary amines (like lysine side chains) are predominantly protonated and thus less reactive.[1][7][8] It is crucial to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[1][2][4] This is typically achieved by pre-treating the protein with a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][2][7]

Quantitative Data

The following table summarizes the key quantitative properties of ATTO 465 maleimide.

PropertyValueReference
Excitation Maximum (λex)453 nm[5][6]
Emission Maximum (λem)506 nm[5][9]
Molar Extinction Coefficient (εmax)7.5 x 10^4 M-1 cm-1[5][6]
Fluorescence Quantum Yield (ηfl)75%[5][6]
Fluorescence Lifetime (τfl)5.0 ns[5][6]
Molecular Weight (MW)518 g/mol [5][6]
Correction Factor (CF260)1.09[5]
Correction Factor (CF280)0.48[5]

Experimental Protocols

1. Preparation of Reagents

  • Labeling Buffer: Prepare a suitable buffer with a pH between 7.0 and 7.5. Common choices include Phosphate-Buffered Saline (PBS), Tris, or HEPES.[1][7][10] It is critical that the buffer is free of thiols. Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the protein's thiol groups.[1][7][10]

  • Protein Solution: Dissolve the protein to be labeled in the degassed labeling buffer at a concentration of 1-10 mg/mL.[1][7][10]

  • Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be reduced to free cysteines, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[1][7][10] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for reaction.[7]

  • ATTO 465 Maleimide Stock Solution: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][5][7]

2. Labeling Reaction

  • Add the ATTO 465 maleimide stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is recommended as a starting point, though the optimal ratio may need to be determined empirically.[7][11]

  • Mix the reaction gently and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]

3. Purification of the Labeled Protein

After the incubation period, it is essential to remove the unreacted dye.[11] Several methods can be used for purification:

  • Gel Filtration Chromatography: This is a common and effective method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules.[11][12]

  • Dialysis: This method is suitable for water-soluble dyes but may be less efficient for removing dye that has precipitated.[1][11]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer high-resolution separation and are suitable for obtaining highly pure conjugates.[10][11]

4. Storage of the Conjugate

For short-term storage (up to one week), keep the purified protein-dye conjugate at 2-8°C in the dark.[11] For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%).[11] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[11]

Diagrams

G Cysteine-Specific Labeling with ATTO 465 Maleimide cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_Cys_SH Protein with Cysteine-SH Reaction Thioether Bond Formation (pH 7.0-7.5) Protein_Cys_SH->Reaction ATTO465_Maleimide ATTO 465 Maleimide ATTO465_Maleimide->Reaction Labeled_Protein ATTO 465 Labeled Protein Reaction->Labeled_Protein

Caption: Reaction mechanism of cysteine-specific labeling.

G Experimental Workflow for Protein Labeling start Start prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7-7.5) start->prep_protein reduce 2. Reduce Disulfide Bonds (optional) (Add TCEP, incubate 20-30 min) prep_protein->reduce prep_dye 3. Prepare ATTO 465 Maleimide Stock (1-10 mg/mL in DMSO or DMF) reduce->prep_dye labeling 4. Labeling Reaction (Add 10-20x molar excess of dye, incubate 2h at RT or overnight at 4°C) prep_dye->labeling purify 5. Purify Conjugate (Gel filtration, HPLC, or Dialysis) labeling->purify store 6. Store Conjugate (Short-term at 4°C, Long-term at -20°C) purify->store end End store->end

Caption: Step-by-step experimental workflow.

References

ATTO 465 Maleimide: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label derived from acriflavin, exhibiting strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2][3] Its maleimide derivative is a thiol-reactive probe ideal for covalently labeling cysteine residues in proteins and other thiol-containing molecules.[4][5][6] This specific reactivity allows for targeted labeling in the presence of other nucleophilic groups like amines, particularly within a pH range of 7.0-7.5.[2][7][8] ATTO 465 is characterized by a notable Stokes shift, minimizing self-quenching and enhancing detection sensitivity.[1][2][3] These properties make ATTO 465 maleimide a valuable tool for various fluorescence microscopy applications, including single-molecule detection.[5][6]

Photophysical and Chemical Properties

ATTO 465 is a moderately hydrophilic dye that can be efficiently excited in the range of 420 - 465 nm.[1][3] The dye's rigid structure prevents cis-trans isomerization, contributing to its exceptional fluorescence intensity.[5] Key quantitative data for ATTO 465 are summarized in the table below for easy reference and comparison.

PropertyValueSolvent/Conditions
Absorption Maximum (λabs) 453 nmAqueous Solution (PBS, pH 7.4)
Emission Maximum (λfl) 506 nm[1], 508 nm[6][9]Aqueous Solution (PBS, pH 7.4)
Molar Extinction Coefficient (εmax) 7.5 x 104 M-1cm-1Aqueous Solution[1][2][8]
Fluorescence Quantum Yield (ηfl) 0.70 - 0.75Aqueous Solution[1][2]
Fluorescence Lifetime (τfl) 5.0 nsSolid Matrix at 77 K[10], Aqueous Solution[1][2]
Molecular Weight (Maleimide) 518 g/mol N/A
Correction Factor (CF260) 1.09[1], 1.12[6][8]N/A
Correction Factor (CF280) 0.48[1], 0.54[6][8]N/A

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol details the steps for labeling a protein with ATTO 465 maleimide. The reaction specifically targets sulfhydryl groups on cysteine residues.

Materials:

  • ATTO 465 maleimide

  • Protein of interest (1-5 mg)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (Solution A)[7]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4][6][8]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[2][7]

  • Gel filtration column (e.g., Sephadex G-25)[7][8]

Procedure:

  • Protein Preparation:

    • Dissolve 1-5 mg of the protein in 1 ml of PBS (pH 7.4).[7][8] Ensure the protein solution is free of other thiol-containing compounds.

    • Optional (Reduction of Disulfide Bonds): If labeling of cysteine residues involved in disulfide bonds is desired, reduction is necessary.

      • Add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[2][11]

      • If using DTT, it must be removed by dialysis before adding the dye, as it will react with the maleimide.[2][7]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of ATTO 465 maleimide.[4][6][8]

    • Dissolve 1.0 mg of the dye in 50-200 µl of anhydrous, amine-free DMF or DMSO.[8]

  • Labeling Reaction:

    • Add a 1.3 to 20-fold molar excess of the reactive dye solution to the protein solution.[7][11] The optimal ratio should be determined empirically for each protein.

    • Gently mix and incubate the reaction for 2 hours at room temperature, protected from light.[7]

  • Conjugate Purification:

    • Remove unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25).[7][8]

    • Pre-equilibrate the column with PBS (pH 7.4).[7][8]

    • Apply the reaction mixture to the column and elute with PBS. The first colored fraction will be the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, or the dye-to-protein ratio, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of ATTO 465 (A453).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A453 / (εmax * path length in cm)

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • A280, corrected = A280 - (A453 * CF280)

  • Calculate the protein concentration:

    • Protein Concentration (M) = A280, corrected / (εprotein * path length in cm)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the labeling workflow and the chemical reaction.

G ATTO 465 Maleimide Labeling Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Dissolve in PBS, pH 7.4) Reduction Optional: Reduce Disulfides (TCEP or DTT) Protein_Prep->Reduction Mixing Mix Protein and Dye Reduction->Mixing Dye_Prep Dye Preparation (Dissolve ATTO 465 in DMF/DMSO) Dye_Prep->Mixing Incubation Incubate (2h, RT, dark) Mixing->Incubation Purification Purify Conjugate (Gel Filtration) Incubation->Purification Analysis Analyze DOL (Spectrophotometry) Purification->Analysis

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

G Thiol-Maleimide Coupling Reaction Protein Protein-SH (Cysteine Residue) Conjugate Protein-S-ATTO 465 (Stable Thioether Bond) Protein->Conjugate + ATTO465 ATTO 465-Maleimide ATTO465->Conjugate

Caption: Covalent bond formation between a protein's thiol group and ATTO 465 maleimide.

Applications in Fluorescence Microscopy

ATTO 465-labeled proteins are well-suited for a variety of fluorescence microscopy techniques. Its high photostability makes it suitable for demanding applications like super-resolution microscopy.[12] A derivative of ATTO 465 has also been successfully used as a nuclear stain in multiplex immunofluorescence, highlighting its versatility.[12][13] The bright fluorescence and distinct spectral properties of ATTO 465 allow for clear visualization of labeled structures within cells and tissues.

Storage and Handling

ATTO 465 maleimide is shipped at ambient temperature and should be stored at -20°C upon receipt, protected from moisture and light.[4][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4][6] Stock solutions of the dye in anhydrous DMF or DMSO can be stored at -20°C for a limited time, but freshly prepared solutions are always recommended for labeling reactions.[8][11] Properly stored, the product is stable for at least three years.[4][6]

References

Labeling Peptides with ATTO 465 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for labeling cysteine-containing peptides with the fluorescent dye ATTO 465 maleimide. These protocols are designed to be a starting point for developing robust and reproducible methods for creating fluorescently labeled peptides for a variety of applications in life sciences and drug discovery.

Introduction to ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from the dye Acriflavine, exhibiting strong absorption and fluorescence with a large Stokes shift.[1][2][3] Its maleimide derivative is a thiol-reactive probe that specifically and efficiently reacts with the sulfhydryl group of cysteine residues within a peptide sequence. This reaction forms a stable thioether bond, making it an ideal method for site-specific labeling of peptides.[4][5] The resulting fluorescently labeled peptides are valuable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vitro and in vivo imaging.[6]

Quantitative Data

The following table summarizes the key spectral and physical properties of ATTO 465 maleimide.

PropertyValueReference(s)
Excitation Maximum (λex) 453 nm[2][3][7]
Emission Maximum (λem) 506 nm[2][7]
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹[2][3][7]
Fluorescence Quantum Yield (Φ) 0.75[2][3][7]
Molecular Weight 518.57 g/mol [2][3]
Solubility Soluble in DMSO, DMF[2][3]
Reactivity Cysteine (thiol group)[4][5]
Optimal Reaction pH 6.5 - 7.5[8]

Experimental Protocols

Protocol 1: Labeling a Cysteine-Containing Peptide with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling a peptide containing a single cysteine residue with ATTO 465 maleimide. Optimization of the molar ratio of dye to peptide and reaction time may be necessary depending on the specific peptide sequence and its reactivity.

Materials:

  • Cysteine-containing peptide

  • ATTO 465 maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 1 mM EDTA, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)

  • Quenching Reagent: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Purification equipment (e.g., RP-HPLC system)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[8]

    • If the peptide may have formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[7] Note: TCEP does not need to be removed before adding the maleimide dye. If using DTT, it must be removed by dialysis or size-exclusion chromatography prior to labeling.[7]

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve ATTO 465 maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4] Protect the solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the peptide solution.[8][9]

    • Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a 100-fold molar excess of a quenching reagent like β-mercaptoethanol or DTT and incubate for 15 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Purify the ATTO 465-labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Protocol 2: Purification of ATTO 465-Labeled Peptide by RP-HPLC

RP-HPLC is the standard method for purifying fluorescently labeled peptides, offering high resolution to separate the labeled product from the unlabeled peptide and free dye.[10]

Materials:

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide purification

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Sample Injection:

    • Inject the quenched labeling reaction mixture onto the column.

  • Elution Gradient:

    • Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient for peptides is a 1% per minute increase in Solvent B.[11]

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 453 nm (for the ATTO 465 dye).

  • Fraction Collection:

    • Collect fractions corresponding to the major peak that absorbs at both 220 nm and 453 nm. This peak represents the desired ATTO 465-labeled peptide.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the product by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder. Store the lyophilized peptide at -20°C or lower, protected from light.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling a peptide with ATTO 465 maleimide and subsequent purification.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis peptide_prep Dissolve Peptide (pH 7.0-7.5) reduction Reduce Disulfides (optional, with TCEP) peptide_prep->reduction If necessary labeling Incubate Peptide and Dye (2h @ RT or O/N @ 4°C) peptide_prep->labeling dye_prep Dissolve ATTO 465 Maleimide in DMSO/DMF dye_prep->labeling reduction->labeling hplc RP-HPLC Purification labeling->hplc analysis Purity & Identity Check (HPLC & Mass Spec) hplc->analysis lyophilize Lyophilization analysis->lyophilize

Caption: Workflow for peptide labeling with ATTO 465 maleimide.

Signaling Pathway Example: Kinase Activity Assay

Fluorescently labeled peptides are frequently used as substrates to monitor the activity of protein kinases.[12][13] In this example, a peptide substrate containing a cysteine for labeling and a phosphorylation site for a specific kinase is synthesized. The ATTO 465-labeled peptide can then be used in an in vitro kinase assay.

G cluster_assay Kinase Activity Assay peptide ATTO 465-Labeled Peptide Substrate phosphorylated_peptide Phosphorylated ATTO 465-Peptide peptide->phosphorylated_peptide kinase Active Kinase kinase->phosphorylated_peptide atp ATP atp->phosphorylated_peptide detection Detection of Phosphorylation (e.g., Fluorescence Polarization, Mobility Shift Assay) phosphorylated_peptide->detection

Caption: Using a labeled peptide to monitor kinase activity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive maleimide dye due to hydrolysis.Prepare a fresh stock solution of ATTO 465 maleimide in anhydrous DMSO or DMF immediately before use.[14]
Oxidized cysteine residues in the peptide.Treat the peptide with a reducing agent like TCEP prior to labeling.[7]
Incorrect pH of the reaction buffer.Ensure the pH of the reaction buffer is between 6.5 and 7.5 for optimal maleimide reactivity with thiols.[8]
Poor Separation During HPLC Inappropriate gradient for elution.Optimize the HPLC gradient. A shallower gradient may be required to separate the labeled peptide from the unlabeled peptide.[11]
Column overloading.Reduce the amount of sample injected onto the HPLC column.
Multiple Peaks for Labeled Peptide Isomers of the dye or peptide, or degradation.Analyze each peak by mass spectrometry to identify the desired product.
No or Weak Fluorescent Signal Low concentration of the labeled peptide.Concentrate the labeled peptide solution.
Photobleaching of the fluorophore.Minimize exposure of the labeled peptide to light during handling and storage.

References

ATTO 465 Maleimide for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent label derived from the well-known dye Acriflavine.[1] It exhibits strong absorption and high fluorescence quantum yield, making it a robust tool for various life science applications, including the labeling of proteins and nucleic acids.[2][3] ATTO 465 maleimide is a thiol-reactive derivative of this dye, specifically designed for covalent attachment to sulfhydryl groups, such as those found in cysteine residues of proteins.[2] This reactivity makes it an excellent choice for labeling antibodies for use in flow cytometry, a powerful technique for the multi-parametric analysis of single cells.[4]

Flow cytometry allows for the identification and quantification of cell populations based on their light scattering and fluorescence properties.[4] By conjugating ATTO 465 maleimide to an antibody specific for a cell surface antigen, researchers can selectively label and subsequently identify and quantify cells expressing that particular marker. The favorable spectral properties of ATTO 465, with an excitation maximum around 453 nm and an emission maximum around 506 nm, make it compatible with common flow cytometer laser lines, such as the 405 nm or 445 nm lasers.[1]

These application notes provide detailed protocols for the conjugation of ATTO 465 maleimide to an antibody and the subsequent use of the labeled antibody for the analysis of live cells by flow cytometry.

Properties of ATTO 465

The optical and physical properties of ATTO 465 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)453 nm[1]
Emission Maximum (λem)506 nm[1]
Molar Extinction Coefficient (εmax)7.5 x 10^4 M-1 cm-1[2]
Fluorescence Quantum Yield (ηfl)70%[1]
Fluorescence Lifetime (τfl)5.0 ns[1]
Molecular Weight518 g/mol [3]
Recommended Laser Line405 nm or 445 nm[1]
Common Emission Filter515/30 nm bandpass

Experimental Protocols

Part 1: Conjugation of ATTO 465 Maleimide to an Antibody

This protocol describes the steps to covalently link ATTO 465 maleimide to a primary antibody. The maleimide group reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues. If the antibody does not have free thiols, they can be generated by gentle reduction of disulfide bonds.

Materials:

  • Purified antibody (1-5 mg) in a suitable buffer (e.g., PBS, pH 7.4)

  • ATTO 465 maleimide

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring/rocking platform

Procedure:

  • Antibody Preparation:

    • Dissolve 1–5 mg of the antibody in 1 ml of PBS (pH 7.4).[5]

    • (Optional: Reduction of Disulfide Bonds) If the antibody has no available free thiols, they can be generated by reducing disulfide bonds. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide dye. TCEP does not need to be removed.

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve 1.0 mg of ATTO 465 maleimide in 50–200 µl of anhydrous, amine-free DMF or DMSO.[5] The stock solution should be protected from light.

  • Conjugation Reaction:

    • While gently stirring or rocking the antibody solution, add a 10-20 molar excess of the dissolved ATTO 465 maleimide.[6]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[5]

    • The first colored band to elute from the column is the antibody-dye conjugate. Slower-moving colored bands represent unbound dye.[5]

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 465 (453 nm).

    • The concentration of the antibody can be calculated using the following formula: Antibody Concentration (M) = [A280 - (A453 * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (CF for ATTO 465 is 0.48) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M-1cm-1 for IgG).

    • The concentration of the dye is calculated as: Dye Concentration (M) = A453 / ε_dye where ε_dye for ATTO 465 is 75,000 M-1cm-1.[2]

    • The DOL is the ratio of the dye concentration to the antibody concentration. An optimal DOL for flow cytometry is typically between 2 and 5.

  • Storage of the Conjugated Antibody:

    • Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.

Workflow for Antibody Conjugation

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep Prepare Antibody Solution (1-5 mg/ml in PBS) conjugation Mix Antibody and Dye (10-20x molar excess of dye) antibody_prep->conjugation dye_prep Prepare ATTO 465 Maleimide Stock Solution (in DMF/DMSO) dye_prep->conjugation incubation Incubate (2h at RT or overnight at 4°C) conjugation->incubation purify Purify Conjugate (Gel Filtration) incubation->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store Cell_Staining_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash_acq Wash & Acquisition prep_cells Prepare Single-Cell Suspension (1x10^7 cells/mL) aliquot_cells Aliquot 1x10^6 cells per tube prep_cells->aliquot_cells fc_block Optional: Fc Block (10-15 min at RT) aliquot_cells->fc_block add_antibody Add ATTO 465-conjugated Ab (Titrated concentration) fc_block->add_antibody incubate Incubate (30 min on ice, dark) add_antibody->incubate wash1 Wash with Staining Buffer incubate->wash1 wash2 Repeat Wash wash1->wash2 viability Optional: Viability Stain wash2->viability resuspend Resuspend for Analysis viability->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

References

Application Notes and Protocols for the Purification of ATTO 465 Maleimide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. ATTO 465, a fluorescent label derived from acriflavine, offers strong absorption, high fluorescence quantum yield, a large Stokes shift, and good water solubility, making it an excellent choice for protein conjugation.[1][2][3] The maleimide functional group of ATTO 465 reacts specifically with free sulfhydryl groups (thiols) on cysteine residues within proteins, forming a stable thioether bond.[2][3][4][5] This selective labeling occurs optimally at a pH range of 7.0-7.5.[1][4][6]

Data Presentation

Spectral Properties of ATTO 465
PropertyValueReference
Excitation Maximum (λex)453 nm[1][2][3][6][7]
Emission Maximum (λem)506 nm[1][3][7]
Molar Extinction Coefficient (ε)7.5 x 10⁴ M⁻¹ cm⁻¹[1][2][3][6]
Fluorescence Quantum Yield (Φf)75%[1][2][3]
Correction Factor at 280 nm (CF280)0.48[1][3][4]
Key Parameters for Protein Labeling and Purification
ParameterRecommendationRationale
Labeling pH 7.0 - 7.5 (e.g., PBS buffer)Optimal for selective reaction of maleimide with thiol groups over amino groups.[1][4][6]
Molar Excess of Dye 10-20 fold molar excess over proteinEnsures efficient labeling, but may need optimization depending on the protein.[1]
Reaction Time 2 hours at room temperature or overnight at 4°CAllows for completion of the labeling reaction.[1]
Purification Method Size Exclusion Chromatography, Affinity Chromatography, Ion-Exchange ChromatographyChoice depends on the properties of the protein and the desired purity.
Storage of Conjugate 4°C for several months (with 2 mM sodium azide) or -20°C for long-term storagePreserves the integrity of the labeled protein.[4]

Experimental Workflows and Signaling Pathways

Protein Labeling and Purification Workflow

The general workflow for labeling a protein with ATTO 465 maleimide and subsequent purification involves several key steps, from preparing the protein and dye to purifying the final conjugate and assessing the degree of labeling.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer exchange, Reduction of disulfides) labeling Incubation of Protein with ATTO 465 Maleimide protein_prep->labeling dye_prep ATTO 465 Maleimide Stock Solution Preparation dye_prep->labeling sec Size Exclusion Chromatography labeling->sec Common Method ac Affinity Chromatography labeling->ac For Tagged Proteins iex Ion-Exchange Chromatography labeling->iex Charge-based Separation dol Degree of Labeling (DOL) Calculation sec->dol ac->dol iex->dol storage Storage of Labeled Protein dol->storage

Caption: Workflow for ATTO 465 maleimide protein labeling and purification.

Logic for Choosing a Purification Method

The selection of an appropriate purification method is critical for obtaining a high-purity labeled protein. The choice depends on the intrinsic properties of the target protein and the nature of potential contaminants.

G cluster_methods Purification Methods start Labeled Protein Mixture (Protein-Dye Conjugate, Free Dye, Unreacted Protein) sec Size Exclusion Chromatography (SEC) Separates based on size. start->sec General purpose, good for removing small molecules like free dye. ac Affinity Chromatography Separates based on specific binding. start->ac Protein has an affinity tag (e.g., His-tag, GST-tag). iex Ion-Exchange Chromatography (IEX) Separates based on net charge. start->iex Protein has a known net charge different from contaminants. end_product Purified ATTO 465 Labeled Protein sec->end_product Yields purified labeled protein. ac->end_product Yields highly purified labeled protein. iex->end_product Yields purified labeled protein, can resolve charge variants.

Caption: Decision tree for selecting a protein purification method.

Experimental Protocols

Protocol 1: Protein Labeling with ATTO 465 Maleimide

This protocol describes the general procedure for labeling a protein containing free sulfhydryl groups with ATTO 465 maleimide.

Materials:

  • Protein of interest (1-5 mg)

  • ATTO 465 maleimide

  • Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄·2H₂O, 0.24 g KH₂PO₄ in 1 L distilled water)[4][6]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2][3][4][6]

  • Reducing agent (e.g., TCEP or DTT) (optional, if disulfides need to be reduced)[1][8]

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Protein Preparation:

    • Dissolve 1-5 mg of the protein in 1 mL of PBS buffer (pH 7.4).[4][6]

    • Ensure the protein solution is free of other thiol-containing compounds like DTT, which will compete for the maleimide dye.[4] If the buffer contains such agents, perform a buffer exchange into PBS.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][8] DTT can also be used, but must be removed by dialysis or a desalting column prior to adding the dye.[1]

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous, amine-free DMF or DMSO to create a 10-20 mM stock solution.[1][4][6] Protect the stock solution from light.[1]

  • Labeling Reaction:

    • While gently stirring or shaking, add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol-containing compound like glutathione or β-mercaptoethanol can be added.[1] This can prevent non-specific labeling during subsequent purification steps.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is a highly effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

Materials:

  • Labeled protein solution from Protocol 1

  • SEC column (e.g., Sephadex G-25 or equivalent)[4][6]

  • PBS buffer, pH 7.4

  • Chromatography system or manual setup

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of PBS buffer (pH 7.4).[4][6]

  • Sample Loading:

    • Carefully load the entire volume of the labeling reaction mixture onto the top of the column.

  • Elution:

    • Begin eluting the sample with PBS buffer.

    • The labeled protein, being larger, will travel through the column faster and elute first. The smaller, unreacted ATTO 465 maleimide will be retained longer and elute later.

    • Collect fractions of a suitable volume (e.g., 0.5-1.0 mL).

  • Fraction Analysis:

    • Visually inspect the fractions. The fractions containing the labeled protein will be colored and fluorescent.

    • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and 453 nm (for ATTO 465 dye).

    • Pool the fractions containing the purified labeled protein.

Protocol 3: Purification by Affinity Chromatography

This method is ideal for recombinant proteins that have been engineered with an affinity tag (e.g., polyhistidine-tag, GST-tag).[9][10][11][12][13] It offers high selectivity and can result in a very pure labeled protein.[9][10]

Materials:

  • Labeled protein solution from Protocol 1

  • Appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins, Glutathione agarose for GST-tagged proteins)[10]

  • Binding/Wash Buffer (specific to the affinity tag)

  • Elution Buffer (containing a competing molecule, e.g., imidazole for His-tags, reduced glutathione for GST-tags)[10]

  • Chromatography column

  • Collection tubes

Procedure:

  • Resin Equilibration:

    • Equilibrate the affinity resin with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Load the labeling reaction mixture onto the column. The tagged, labeled protein will bind to the resin.

  • Washing:

    • Wash the column with an adequate volume of Binding/Wash Buffer to remove unbound material, including unreacted dye and non-tagged proteins.

  • Elution:

    • Elute the bound, labeled protein by applying the Elution Buffer.

    • Collect the eluted fractions.

  • Buffer Exchange (Optional but Recommended):

    • The eluted protein will be in a buffer containing the competing molecule. It is often necessary to exchange this buffer for a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Protocol 4: Purification by Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[5][14][15] This method can be used if the labeled protein has a significantly different charge from the unreacted dye and other contaminants at a specific pH.

Materials:

  • Labeled protein solution from Protocol 1

  • Appropriate IEX resin (anion or cation exchange, depending on the protein's isoelectric point (pI) and the buffer pH)

  • Binding Buffer (low ionic strength)

  • Elution Buffer (high ionic strength, e.g., containing a salt gradient of NaCl)

  • Chromatography system (e.g., FPLC)

  • Collection tubes

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the labeling reaction mixture to the IEX Binding Buffer using a desalting column or dialysis.

  • Column Equilibration:

    • Equilibrate the IEX column with Binding Buffer.

  • Sample Loading:

    • Load the buffer-exchanged sample onto the column.

  • Washing:

    • Wash the column with Binding Buffer to remove any unbound material.

  • Elution:

    • Elute the bound protein by applying a linear gradient of increasing salt concentration (Elution Buffer). Alternatively, a step elution can be used.[16]

    • The labeled protein will elute at a specific salt concentration.

    • Collect fractions across the gradient.

  • Fraction Analysis:

    • Analyze the fractions by measuring absorbance at 280 nm and 453 nm to identify the fractions containing the purified labeled protein.

    • Pool the relevant fractions.

Calculation of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is an important parameter to characterize the final product. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 453 nm (A₄₅₃).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₄₅₃ x CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for ATTO 465).[1][3][4]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₄₅₃ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M⁻¹ cm⁻¹).[1][2][3][6]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive maleimide dye (hydrolyzed).Prepare fresh dye stock solution immediately before use.[6]
Insufficient free thiols on the protein.Reduce disulfide bonds with TCEP or DTT prior to labeling.[1][8]
Presence of competing thiol-containing substances in the buffer.Perform buffer exchange to a thiol-free buffer before labeling.
Protein Precipitation during Labeling or Purification High concentration of protein or dye.Optimize the concentrations of reactants.
Inappropriate buffer conditions (pH, ionic strength).Ensure the protein is stable in the chosen labeling and purification buffers.
High Background in Downstream Applications Incomplete removal of free dye.Use a longer SEC column or repeat the purification step.[6] Consider using a dye removal spin column for small volumes.[17][18][19]
Labeled Protein is Inactive Labeling may have occurred at a functionally critical cysteine residue.Consider site-directed mutagenesis to move the cysteine residue or use a different labeling chemistry (e.g., NHS ester for lysines).
Harsh purification conditions.Use milder elution conditions (e.g., a shallower gradient in IEX).

References

Application Note: Calculating the Degree of Labeling for ATTO 465 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation and fluorescence-based assays.

Introduction

ATTO 465 maleimide is a fluorescent probe used for the covalent labeling of biomolecules.[1][2][3] It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[4][5] The reaction is most efficient at a neutral pH range of 7.0-7.5.[1][4][6] Calculating the Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control step. It ensures the consistency, reproducibility, and accuracy of downstream applications that rely on the fluorescent signal of the conjugate. This document provides a detailed protocol for protein labeling with ATTO 465 maleimide and the subsequent calculation of the DOL.

Principle

The determination of the DOL is achieved through absorption spectroscopy. The process involves two key stages:

  • Protein Labeling: A protein containing free thiol groups is incubated with ATTO 465 maleimide. Unreacted dye is subsequently removed.

  • Spectrophotometric Analysis: The absorbance of the purified protein-dye conjugate is measured at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and 453 nm (the absorbance maximum for ATTO 465 dye).[1][3][7] Because the ATTO 465 dye also absorbs light at 280 nm, a correction factor is applied to determine the true protein concentration. These values are then used in the Lambert-Beer law to calculate the molar concentrations of both the protein and the dye, yielding the DOL.

Data Presentation: Properties of ATTO 465 Maleimide

All quantitative data required for the DOL calculation is summarized in the table below.

ParameterValue
Absorbance Maximum (λmax)453 nm[1][3][7]
Molar Extinction Coefficient (εmax)75,000 M-1cm-1[1][3][7]
Correction Factor at 280 nm (CF₂₈₀)0.48[1][3]
Molecular Weight (MW)518 g/mol [1][2][3][4]

Experimental Protocols

This protocol outlines the general procedure for conjugating ATTO 465 maleimide to a thiol-containing protein.

Materials:

  • Protein solution (1-5 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.4).

  • ATTO 465 maleimide.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[1]

  • Gel filtration column (e.g., Sephadex G-25) for purification.[1][4][6]

Procedure:

  • Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable reaction buffer like PBS at pH 7.0-7.5.[1][4] Ensure the buffer is free from any thiol-containing reagents.

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

    • Add a 10-fold molar excess of TCEP to the protein solution.[1]

    • Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[1]

    • If using DTT, the excess DTT must be removed by dialysis or a desalting column before labeling, as it will compete for the maleimide dye.[1]

  • Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous DMSO or DMF.[6] Protect the solution from light.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the dissolved ATTO 465 maleimide to the protein solution while gently stirring. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] The reaction vessel should be protected from light.

  • Conjugate Purification:

    • Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[1][4][6]

    • Collect the first colored fraction, which corresponds to the protein-dye conjugate.

This protocol uses the absorbance measurements of the purified conjugate to determine the DOL.

Materials:

  • Purified protein-dye conjugate from Protocol 1.

  • UV-Vis Spectrophotometer.

  • Quartz cuvette.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 453 nm (Amax).

    • The solution should be diluted such that the Amax reading is between 0.5 and 1.5 for optimal accuracy. Record the dilution factor if one is used.

  • Calculate Protein Concentration:

    • First, correct the absorbance at 280 nm to account for the dye's contribution. Aprot = A₂₈₀ - (Amax × CF₂₈₀) Where:

      • Aprot is the corrected absorbance of the protein at 280 nm.

      • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

      • Amax is the measured absorbance of the conjugate at 453 nm.

      • CF₂₈₀ is the correction factor for ATTO 465 at 280 nm (0.48).[1][3]

    • Next, calculate the molar concentration of the protein. Protein Concentration [M] = Aprot / εprot Where:

      • εprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value is specific to each protein. For a typical IgG antibody, this value is ~210,000 M-1cm-1.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye using its absorbance maximum. Dye Concentration [M] = Amax / εmax Where:

      • εmax is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).[1][3][7]

  • Calculate Degree of Labeling (DOL):

    • The DOL is the molar ratio of the dye to the protein. DOL = Dye Concentration / Protein Concentration

    • The complete formula can be expressed as: DOL = (Amax × εprot) / ((A₂₈₀ - (Amax × CF₂₈₀)) × εmax) [8]

Visualizations

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Thiol Group) Conjugate Protein-S-ATTO 465 (Stable Thioether Bond) Protein->Conjugate pH 7.0 - 7.5 Dye ATTO 465-Maleimide Dye->Conjugate

Caption: Reaction of ATTO 465 maleimide with a protein thiol group.

G start 1. Prepare Protein Solution (e.g., in PBS, pH 7.4) reduce 2. (Optional) Reduce Disulfides (e.g., with TCEP) start->reduce react 4. Labeling Reaction (2 hrs @ RT, protected from light) reduce->react prep_dye 3. Prepare ATTO 465 Maleimide Stock (in DMSO/DMF) prep_dye->react purify 5. Purify Conjugate (e.g., Gel Filtration) react->purify measure 6. Measure Absorbance (at 280 nm and 453 nm) purify->measure calculate 7. Calculate DOL measure->calculate

Caption: Experimental workflow for labeling and DOL calculation.

References

Application Notes and Protocols: Site-Specific Protein Modification with ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific modification of proteins using ATTO 465 maleimide. It includes the chemical properties of the dye, protocols for protein labeling and purification, and methods for determining the degree of labeling.

Introduction

ATTO 465 is a fluorescent label derived from acriflavine, characterized by strong absorption, high fluorescence quantum yield, and a large Stokes shift.[1][2][3][4][5] Its maleimide derivative allows for the specific covalent labeling of sulfhydryl groups (thiols), which are most commonly found in cysteine residues within proteins.[1][3][6] This site-specific labeling is crucial for a variety of applications, including fluorescence microscopy, single-molecule detection, and in vitro and in vivo imaging, which are essential in drug development and biological research.[3] The reaction forms a stable thioether bond, ensuring a permanent attachment of the dye to the protein.[6]

Chemical and Spectroscopic Properties

ATTO 465 maleimide is a moderately hydrophilic dye soluble in polar organic solvents such as DMF and DMSO.[1][3][4][5] It is shipped as a lyophilized solid and should be stored at -20°C, protected from light and moisture.[1][2][3] Stock solutions of the maleimide should be prepared fresh in anhydrous, amine-free DMF or DMSO immediately before use to avoid hydrolysis of the reactive maleimide group.[1][3][6]

Table 1: Spectroscopic and Physical Properties of ATTO 465 Maleimide

PropertyValueReference
Molecular Weight (MW)518 g/mol [2][3]
Absorption Maximum (λabs)453 nm[1][2][3][5]
Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹[1][2][3][5]
Emission Maximum (λfl)506 nm[2][3][5][7]
Fluorescence Quantum Yield (ηfl)75%[1][2][3]
Fluorescence Lifetime (τfl)5.0 ns[1][2][3][5]
Correction Factor (CF₂₆₀)1.09[2][3][5]
Correction Factor (CF₂₈₀)0.48[2][3][5]

Reaction Mechanism

The site-specific modification of proteins with ATTO 465 maleimide occurs via the reaction of the maleimide group with the sulfhydryl group of a cysteine residue. This reaction, a Michael addition, results in the formation of a stable, covalent thioether bond. The optimal pH for this reaction is between 7.0 and 7.5.[6][8][9] At this pH, the thiol group is sufficiently deprotonated to be reactive, while amine groups on the protein (e.g., from lysine residues) are protonated and thus less reactive, ensuring the specificity of the labeling to cysteine residues.[2][6]

G Chemical Reaction of ATTO 465 Maleimide with a Protein Thiol Group cluster_reactants Reactants cluster_product Product Atto465 ATTO 465-Maleimide LabeledProtein ATTO 465-S-Protein (Stable Thioether Bond) Atto465->LabeledProtein pH 7.0-7.5 ProteinSH Protein-SH (Cysteine) ProteinSH->LabeledProtein

Caption: ATTO 465 maleimide reacts with a protein's cysteine residue.

Experimental Protocols

1. Preparation of Reagents

  • Labeling Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is recommended.[6] Other buffers such as Tris or HEPES can be used, provided they do not contain thiols.[2][9] All buffers should be deoxygenated to prevent the oxidation of thiols.[2][9]

  • Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.[6][9] If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[2] If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide.[2]

  • ATTO 465 Maleimide Stock Solution: Immediately before use, dissolve the lyophilized ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[2][6] Protect the stock solution from light.[2]

2. Protein Labeling Procedure

  • To the protein solution, add the freshly prepared ATTO 465 maleimide stock solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point, though the optimal ratio may need to be determined empirically.[2][10]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2] Gentle shaking or stirring during the incubation can improve labeling efficiency.[6]

  • (Optional) To quench the reaction, an excess of a low molecular weight thiol such as glutathione or mercaptoethanol can be added to consume any unreacted maleimide.[2]

3. Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted dye.

  • Gel Filtration Chromatography: This is the recommended method for separating the labeled protein from the free dye.[2][6] Use a Sephadex G-25 column (or equivalent) pre-equilibrated with the labeling buffer.[6] The first colored band to elute will be the dye-protein conjugate.[8]

  • Dialysis: Extensive dialysis at 4°C in an appropriate buffer can also be used for purification.[2]

4. Storage of the Labeled Protein

The purified, labeled protein should generally be stored under the same conditions as the unlabeled protein.[6] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[6] For long-term storage, it is advisable to aliquot the conjugate and store it at -20°C or -80°C.

Workflow for Site-Specific Protein Labeling

G Experimental Workflow for Protein Labeling with ATTO 465 Maleimide cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage ProteinPrep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 Buffer) Reduce Reduce Disulfide Bonds (Optional) (e.g., TCEP) ProteinPrep->Reduce Mix Mix Protein and Dye (10-20 fold molar excess of dye) ProteinPrep->Mix Reduce->Mix DyePrep Prepare ATTO 465 Maleimide Stock Solution (10-20 mM in DMSO/DMF) DyePrep->Mix Incubate Incubate (2h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (Gel Filtration or Dialysis) Incubate->Purify Analyze Characterize Labeled Protein (Degree of Labeling) Purify->Analyze Store Store Labeled Protein (4°C or -20°C) Analyze->Store

Caption: A typical workflow for labeling proteins with ATTO 465 maleimide.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified dye-protein conjugate at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 465, which is 453 nm (A₄₅₃).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A₄₅₃ / ε₄₅₃ where ε₄₅₃ is the extinction coefficient of ATTO 465 (75,000 M⁻¹ cm⁻¹).

  • Calculate the concentration of the protein. The absorbance of the dye at 280 nm must be accounted for. [Protein] = (A₂₈₀ - (A₄₅₃ × CF₂₈₀)) / ε₂₈₀ where ε₂₈₀ is the extinction coefficient of the protein and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.48 for ATTO 465).

  • The DOL is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Table 2: Parameters for DOL Calculation

ParameterSymbolValue
ATTO 465 Absorbance Maxλabs453 nm
ATTO 465 Extinction Coefficientε₄₅₃75,000 M⁻¹ cm⁻¹
ATTO 465 Correction Factor at 280 nmCF₂₈₀0.48

Applications in Research and Drug Development

Site-specifically labeled proteins with ATTO 465 are valuable tools in various research and development areas:

  • Fluorescence Microscopy: Visualize the localization and trafficking of proteins in living or fixed cells.

  • Flow Cytometry: Quantify cell populations based on the presence of a labeled protein marker.

  • Immunoassays: Develop sensitive detection methods using labeled antibodies.

  • Single-Molecule Studies: Investigate the dynamics and interactions of individual protein molecules.

  • Drug Discovery: Monitor the binding of a drug to its target protein and study its mechanism of action.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive maleimide due to hydrolysis.Prepare fresh dye stock solution immediately before use.
Thiol groups are oxidized.Ensure buffers are deoxygenated and consider performing the reaction under an inert atmosphere.
Insufficient dye concentration.Increase the molar excess of the dye.
pH of the reaction is not optimal.Ensure the pH of the labeling buffer is between 7.0 and 7.5.
Protein Precipitation High concentration of organic solvent from the dye stock.Keep the volume of the dye stock solution to a minimum (ideally <10% of the total reaction volume).
The protein is not stable under the reaction conditions.Optimize buffer components, temperature, and incubation time.
Non-specific Labeling Reaction pH is too high.Lower the pH to the recommended range of 7.0-7.5.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATTO 465 Maleimide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 465 maleimide labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my labeling efficiency with ATTO 465 maleimide low or nonexistent?

Low labeling efficiency can be attributed to several factors, from reagent stability to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Suboptimal pH: The pH of the reaction buffer is critical for efficient and specific conjugation. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1] At a pH below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the risk of side reactions with primary amines (e.g., lysine residues) increases.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Inactive Thiol Groups: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[2] It is crucial to reduce any disulfide bonds in your protein or peptide before the conjugation reaction.[1]

    • Solution: Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[3] If you use DTT, it must be completely removed before labeling, as its thiol groups will compete with your molecule of interest for the maleimide.[1][4]

  • Re-oxidation of Thiols: After reduction, thiol groups can re-oxidize, especially in the presence of oxygen.

    • Solution: Degas your buffers to remove dissolved oxygen.[1] Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can help by sequestering metal ions that catalyze thiol oxidation.[1] Whenever possible, work with your solutions on ice to slow down the oxidation process.[1]

  • Hydrolyzed ATTO 465 Maleimide: ATTO 465 maleimide is sensitive to moisture and can hydrolyze, rendering it non-reactive.

    • Solution: Always allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[5][6] Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[2][5][6] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1]

  • Incorrect Molar Ratio: The stoichiometry of the maleimide dye to the thiol-containing molecule significantly impacts conjugation efficiency.

    • Solution: A 10-20 fold molar excess of the maleimide dye is a common starting point for labeling proteins to drive the reaction to completion.[1][3] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may need to be determined empirically.[1]

Q2: I'm observing non-specific labeling or protein aggregation. What could be the cause?

  • High pH: As mentioned, a pH above 7.5 can lead to side reactions with other nucleophilic residues like amines.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1]

  • Excessive Molar Ratio of Dye: Using a very high excess of the dye can sometimes lead to non-specific binding or aggregation, especially with hydrophobic dyes.

    • Solution: Titrate the molar ratio of ATTO 465 maleimide to your protein to find the optimal balance between labeling efficiency and specificity.

  • Solvent Concentration: The organic solvent (DMSO or DMF) used to dissolve the dye should be kept to a minimum in the final reaction mixture, typically less than 10% (v/v), to avoid protein denaturation and aggregation.

Q3: How can I efficiently remove unreacted ATTO 465 maleimide after the labeling reaction?

Complete removal of free dye is crucial for accurate downstream applications.

  • Gel Filtration Chromatography: This is the most common and effective method. A Sephadex G-25 column or an equivalent matrix can efficiently separate the larger labeled protein from the smaller, unreacted dye molecules.[3][7]

  • Dialysis: Extensive dialysis against an appropriate buffer at 4°C can also be used to remove the free dye.[3] This method is generally slower than gel filtration.

  • Quenching: Before purification, you can add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to the reaction mixture to react with and quench any excess maleimide reagent.[3] This ensures that no reactive dye is present during the purification step.[3]

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for ATTO 465 maleimide? A: Upon receipt, store the lyophilized ATTO 465 maleimide at -20°C, protected from moisture and light.[3][5][6] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[5][6]

Q: In what solvent should I dissolve ATTO 465 maleimide? A: ATTO 465 maleimide is soluble in polar organic solvents like anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[5][6] It is crucial to use anhydrous and amine-free solvents to prevent hydrolysis and reaction with impurities. Prepare the dye solution immediately before use.[5][6]

Q: What buffers are compatible with the labeling reaction? A: Phosphate-buffered saline (PBS) at pH 7.0-7.5 is a commonly recommended buffer.[7][8] Other non-amine, non-thiol containing buffers like HEPES and Tris can also be used, provided the pH is adjusted to the optimal range.[2][3] Avoid buffers containing free thiols (e.g., DTT) or primary amines (e.g., Tris at high concentrations) as they will compete in the reaction.[1][9]

Q: How long should the labeling reaction be incubated? A: A typical incubation time is 2 hours at room temperature or overnight at 4°C.[3] The reaction should be protected from light.[3]

Q: How do I determine the degree of labeling (DOL)? A: The DOL, or the ratio of dye molecules to protein molecules, can be determined using absorption spectroscopy. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ATTO 465 (around 453 nm). The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Reaction pH 6.5 - 7.5Optimal for specific thiol reactivity.[1] Reaction with thiols is ~1000x faster than with amines at pH 7.0.[1]
Molar Ratio (Dye:Protein) 10-20 fold molar excessA good starting point for proteins; may require optimization.[1][3]
Incubation Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.[3]
Incubation Temperature Room Temperature or 4°C
ATTO 465 Absorbance Max (λabs) ~453 nm[3][10]
ATTO 465 Emission Max (λfl) ~506 nm[3][10]
ATTO 465 Extinction Coefficient (εmax) 7.5 x 10^4 M^-1 cm^-1[3]
Storage (Lyophilized Dye) -20°CProtect from light and moisture.[3][5][6]
Storage (Dye Stock Solution) -20°C (short-term)Use anhydrous DMSO/DMF. Best to prepare fresh before each use.[7]
Storage (Labeled Conjugate) 4°C (short-term) or -20°C (long-term)Store under conditions suitable for the unlabeled protein. Sodium azide (2 mM) can be added as a preservative for 4°C storage.[7]

Experimental Protocols

Detailed Protocol for ATTO 465 Maleimide Labeling of a Protein

This protocol provides a general procedure. Optimization may be required for your specific protein.

1. Preparation of Protein Solution: a. Dissolve the protein in a suitable degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[2] The buffer must be free of thiols and primary amines. b. If the protein contains disulfide bonds, they must be reduced. Add TCEP to a final concentration of 5-50 mM (a 2-10 fold molar excess over disulfide bonds is a good starting point).[1] c. Incubate at room temperature for 30-60 minutes.[1] If using DTT, it must be removed by gel filtration or dialysis before proceeding.

2. Preparation of ATTO 465 Maleimide Stock Solution: a. Allow the vial of ATTO 465 maleimide to warm to room temperature. b. Dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.[3] This solution should be prepared immediately before use.

3. Labeling Reaction: a. While gently stirring the protein solution, add the calculated amount of the ATTO 465 maleimide stock solution to achieve a 10-20 fold molar excess of dye to protein.[3] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume excess maleimide, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the reaction mixture. A final concentration of 1-10 mM is typically sufficient. b. Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Protein: a. Separate the labeled protein from unreacted dye and quenching agent using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[3][7] b. The first colored band to elute will be the labeled protein conjugate.[7] Collect the fractions containing your labeled protein.

6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm and ~453 nm. b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law and their respective extinction coefficients. c. The DOL is the molar ratio of the dye to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) reduction Reduce Disulfide Bonds (e.g., with TCEP) p_prep->reduction labeling Labeling Reaction (2h @ RT or O/N @ 4°C) reduction->labeling d_prep Prepare ATTO 465 Maleimide Stock Solution (in DMSO/DMF) quench Quench Excess Maleimide (e.g., with L-cysteine) labeling->quench purify Purify Conjugate (Gel Filtration, e.g., G-25) quench->purify analyze Analyze Conjugate (Spectroscopy for DOL) purify->analyze end End analyze->end start Start start->p_prep

Caption: Experimental workflow for ATTO 465 maleimide labeling of proteins.

Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.

References

reducing non-specific binding of ATTO 465 maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of ATTO 465 maleimide during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with ATTO 465 maleimide in a question-and-answer format.

Question: I am observing high background fluorescence and non-specific binding in my imaging experiment. What can I do to reduce it?

Answer: High background fluorescence is often due to non-specific binding of the fluorescently labeled molecule to surfaces or cellular components. Here are several strategies to mitigate this issue:

  • Optimize Buffer Conditions:

    • Adjust pH: The pH of your buffer can influence electrostatic interactions. For maleimide-thiol conjugation, a pH of 7.0-7.5 is optimal for the specific reaction while minimizing side reactions.[1][2][3]

    • Increase Salt Concentration: Adding salt (e.g., 150 mM NaCl) to your buffers can help shield electrostatic charges that contribute to non-specific binding.[4][5][6]

  • Use Blocking Agents:

    • Protein Blockers: Bovine Serum Albumin (BSA) is a common blocking agent that can be added to your buffers (typically at 0.1-1%) to block non-specific binding sites on surfaces and proteins.[4][6]

    • Polyanions: For nucleic acid-related non-specific binding, dextran sulfate (0.02–0.1%) can be used to compete for electrostatic binding sites.[5]

  • Add Surfactants:

    • Low concentrations of a non-ionic surfactant, such as Tween 20 (typically 0.05%), can disrupt hydrophobic interactions that cause non-specific binding.[4][6]

Question: My protein-dye conjugate precipitates after labeling. Why is this happening and how can I prevent it?

Answer: Protein precipitation after labeling can be caused by a few factors, including changes in the protein's surface properties due to the dye or the labeling conditions themselves.

  • Hydrophobicity of the Dye: ATTO 465, like many fluorescent dyes, has hydrophobic properties.[7] Over-labeling your protein can increase its overall hydrophobicity, leading to aggregation and precipitation. To address this:

    • Reduce the Dye-to-Protein Molar Ratio: Start with a lower molar excess of the dye during the conjugation reaction. A 10-20 fold molar excess is a common starting point, but this may need to be optimized.[1][2]

    • Use Hydrophilic Linkers: Incorporating a hydrophilic spacer, such as polyethylene glycol (PEG), between your protein and the dye can increase the solubility of the conjugate and reduce aggregation.[8][9]

  • Buffer Composition: Ensure your protein is in a buffer that maintains its stability and solubility throughout the labeling process.

Question: The labeling efficiency of my protein with ATTO 465 maleimide is very low. What are the possible reasons and solutions?

Answer: Low labeling efficiency can stem from several factors related to the protein, the dye, or the reaction conditions.

  • Inactive Maleimide:

    • Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, rendering them non-reactive.[10][11] Always prepare fresh stock solutions of ATTO 465 maleimide in an anhydrous polar solvent like DMSO or DMF immediately before use.[3][10]

    • Improper Storage: Store the solid dye at -20°C, protected from moisture and light.[1][10]

  • Issues with Protein Thiols:

    • Disulfide Bonds: The target cysteine residues may be in the form of disulfide bonds, which are unreactive with maleimides.[2] Reduce the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][2] DTT can also be used, but it must be completely removed before adding the maleimide dye as it contains a free thiol.[2][12]

    • Thiol Oxidation: Free thiols can re-oxidize to form disulfide bonds. It is advisable to perform the labeling reaction in a deoxygenated buffer.[1][11]

  • Interfering Buffer Components:

    • Your buffer should be free of any thiol-containing compounds (e.g., DTT, beta-mercaptoethanol) that would compete with your protein for reaction with the maleimide.[12]

    • TCEP, while not containing a thiol, can still react with maleimides, so it's best to remove or quench it before adding the dye.[13][14][15]

Frequently Asked Questions (FAQs)

What is the optimal pH for conjugating ATTO 465 maleimide to a protein?

The optimal pH for the reaction between a maleimide and a thiol group on a protein is between 7.0 and 7.5.[1][2][3] At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions with other amino acid residues like lysines, which can occur at higher pH.[11]

How should I prepare and store ATTO 465 maleimide?

ATTO 465 maleimide should be stored as a solid at -20°C, protected from light and moisture.[1][10] For labeling, prepare a fresh stock solution in an anhydrous polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[10] Aqueous solutions of maleimides are not stable due to hydrolysis.[3][11]

How can I remove unreacted ATTO 465 maleimide after the conjugation reaction?

Unreacted dye can be removed by gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin desalting columns.[1][2][3]

What can I use to quench the reaction of ATTO 465 maleimide?

After the desired reaction time, you can quench any remaining unreacted maleimide by adding a low molecular weight thiol-containing compound such as glutathione or beta-mercaptoethanol.[1][12]

Quantitative Data Summary

The following table summarizes common additives used to reduce non-specific binding and their typical working concentrations.

AdditiveFunctionTypical ConcentrationReference(s)
Bovine Serum Albumin (BSA) Protein blocking agent, reduces non-specific protein-protein and protein-surface interactions.0.1 - 1% (w/v)[4][6]
Sodium Chloride (NaCl) Shields electrostatic interactions.150 mM[4][5][6]
Tween 20 Non-ionic surfactant, disrupts hydrophobic interactions.0.05% (v/v)[4][6]
Dextran Sulfate Polyanion, competes for electrostatic binding, particularly with nucleic acids.0.02 - 0.1% (w/v)[5]

Experimental Protocols

Protocol 1: Standard Protein Labeling with ATTO 465 Maleimide
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[1] The protein concentration should ideally be 1-10 mg/mL.[2] If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[16]

  • Dye Preparation: Immediately before use, dissolve ATTO 465 maleimide in anhydrous DMSO to prepare a 10-20 mM stock solution.[1]

  • Conjugation Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of dye over the protein.[1]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): To stop the reaction, add a low molecular weight thiol such as glutathione or beta-mercaptoethanol to a final concentration of 10-20 mM.[1]

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][2][3]

Protocol 2: Reducing Non-Specific Binding During Staining
  • Blocking Step: Before applying the labeled protein, incubate the cells or tissue with a blocking buffer for 30-60 minutes. A common blocking buffer is PBS containing 1% BSA.[4]

  • Staining Solution Preparation: Dilute the ATTO 465 maleimide-labeled protein in a buffer containing additives to reduce non-specific binding. For example, PBS with 0.1% BSA, 150 mM NaCl, and 0.05% Tween 20.[4][5][6]

  • Washing Steps: After incubation with the labeled protein, perform several washing steps with a buffer containing a surfactant (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Protein_Prep Prepare Protein (pH 7.0-7.5) Reduce Reduce Disulfides (optional, with TCEP) Protein_Prep->Reduce Conjugate Conjugate Dye to Protein Reduce->Conjugate Dye_Prep Prepare Fresh Dye Stock (DMSO) Dye_Prep->Conjugate Quench Quench Reaction (optional) Conjugate->Quench Low_Eff Low Efficiency? - Check Dye Activity - Ensure Thiol Availability Conjugate->Low_Eff Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analysis Analysis Purify->Analysis Precipitate Precipitation? - Lower Dye:Protein Ratio - Use Hydrophilic Linker Purify->Precipitate High_BG High Background? - Add Blockers (BSA) - Increase Salt (NaCl) - Add Surfactant (Tween 20) Analysis->High_BG

Caption: Experimental workflow for labeling with ATTO 465 maleimide and troubleshooting common issues.

non_specific_binding cluster_nsb Mechanisms of Non-Specific Binding cluster_solutions Solutions Hydrophobic Hydrophobic Interactions Surface Surface/ Off-Target Hydrophobic->Surface Electrostatic Electrostatic Interactions Electrostatic->Surface Surfactant Add Surfactant (e.g., Tween 20) Surfactant->Hydrophobic Disrupts Blocker Add Blocker (e.g., BSA) Blocker->Surface Blocks Salt Increase Salt (e.g., NaCl) Salt->Electrostatic Shields PEG Add Hydrophilic Linker (PEG) PEG->Hydrophobic Masks Labeled_Protein ATTO 465-Labeled Protein Labeled_Protein->Hydrophobic Dye Hydrophobicity Labeled_Protein->Electrostatic Charge Interactions

Caption: Mechanisms of non-specific binding and corresponding solutions.

References

ATTO 465 maleimide aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 465 maleimide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ATTO 465 maleimide in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly regarding dye aggregation and labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what are its primary applications?

A1: ATTO 465 maleimide is a fluorescent dye belonging to the acriflavine dye family.[1][2][3] It is designed for labeling biomolecules, such as proteins and RNA/DNA, in the field of life sciences.[1][2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2][4] Key features of ATTO 465 include strong absorption, good fluorescence, a large Stokes-shift, and good water solubility.[1][2][3]

Q2: What are the optimal storage and handling conditions for ATTO 465 maleimide?

A2: To ensure the stability and reactivity of ATTO 465 maleimide, it is crucial to adhere to the following storage conditions:

  • Long-term Storage: Upon receipt, the lyophilized product should be stored at -20°C, protected from light and moisture.[1][2][4] When stored correctly, the product is stable for at least three years.[1][2]

  • Stock Solutions: It is highly recommended to prepare stock solutions immediately before use.[1][2][4] Dissolve the dye in an anhydrous, amine-free polar solvent such as DMF or DMSO.[1][2] For long-term storage of stock solutions, it is advised to divide them into small aliquots and freeze at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Handling: Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation.[1][2] Protect all dye solutions from light as much as possible.[4]

Q3: I am observing lower than expected labeling efficiency. What could be the cause?

A3: Several factors can contribute to low labeling efficiency:

  • Hydrolysis of Maleimide: The maleimide group can hydrolyze, rendering it unreactive towards thiol groups.[4] This is more likely to occur in the presence of moisture or at a pH above 8.[5] Always use anhydrous solvents for stock solutions and prepare them fresh if possible.[1][2][4]

  • Presence of Nucleophiles in Buffers: Buffers containing primary or secondary amines (e.g., Tris) can react with the maleimide group, reducing the amount of dye available for labeling your target molecule.[4] It is recommended to use buffers like PBS or HEPES.[3]

  • Oxidation of Thiols: The target thiol groups on your protein can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] It may be necessary to reduce your protein with an agent like TCEP or DTT prior to labeling.[3][4] If using a reducing agent, ensure its complete removal before adding the dye, as it will also react with the maleimide.[4][6]

  • Incorrect pH: The optimal pH for the maleimide-thiol reaction is between 7.0 and 7.5.[3][4][7] At this pH, the thiol group is sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the maleimide.[4][8]

Q4: My labeled protein appears to have aggregated and precipitated out of solution. What can I do to prevent this?

A4: Aggregation of dye-labeled conjugates is a common issue, often caused by the hydrophobic nature of the dye. Here's how to troubleshoot and prevent it:

  • Control the Degree of Labeling (DOL): Over-labeling a protein can significantly increase its hydrophobicity, leading to aggregation. A high molar excess of the dye during the labeling reaction can lead to this.[6] It is recommended to start with a lower molar excess of the dye and optimize for your specific protein.

  • Solvent and Buffer Composition: To mitigate aggregation of the free dye in stock solutions, especially when determining concentration, it is recommended to dilute an aliquot with acidified ethanol (0.1 vol.-% trifluoroacetic acid).[4][9]

  • Purification Method: Prompt and efficient removal of unreacted dye after the labeling reaction is crucial. Gel filtration chromatography (e.g., Sephadex G-25) is a recommended method for separating the labeled protein from free dye.[3][4]

  • Storage of Conjugates: Store the purified conjugate under conditions suitable for the unlabeled protein.[4] For storage at 4°C, 2 mM sodium azide can be added as a preservative.[4] For long-term storage, aliquot the conjugate and store at -20°C.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal - Incomplete labeling reaction- Hydrolysis of the maleimide group- Oxidation of thiol groups on the target molecule- Incorrect reaction buffer (e.g., containing amines)- Optimize labeling conditions (pH, time, temperature)- Prepare fresh dye stock solution in anhydrous solvent- Reduce the target molecule with TCEP or DTT and remove the reducing agent before labeling- Use a non-amine-containing buffer like PBS (pH 7.4) or HEPES
Precipitation of the labeled conjugate - Aggregation due to high degree of labeling (DOL)- Hydrophobic nature of the dye- Reduce the molar excess of the dye in the labeling reaction- Perform a buffer exchange to a more suitable buffer for the conjugate- Add a stabilizer like BSA after purification[7]
Inconsistent labeling results - Inconsistent preparation of dye stock solution- Variability in the activity of the target molecule- Repeated freeze-thaw cycles of dye stock solution- Always prepare fresh dye stock solutions immediately before use- Ensure consistent quality and preparation of the target molecule- Aliquot dye stock solutions for single use to avoid freeze-thaw cycles
Difficulty dissolving the dye - Inappropriate solvent- ATTO 465 maleimide is soluble in polar solvents like DMF, DMSO, and acetonitrile[1][2]

Experimental Protocols

Protocol 1: Preparation of ATTO 465 Maleimide Stock Solution
  • Equilibrate the vial of lyophilized ATTO 465 maleimide to room temperature before opening.[1][2]

  • Add the appropriate volume of anhydrous, amine-free DMF or DMSO to the vial to achieve a desired stock concentration (e.g., 10-20 mM).[1][2][3]

  • Vortex briefly to ensure the dye is fully dissolved.

  • For immediate use, proceed to the labeling protocol. For storage, aliquot the stock solution into single-use vials and store at -20°C, protected from light.[4]

Protocol 2: Protein Labeling with ATTO 465 Maleimide
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 50-100 µM. Recommended buffers include 10-100 mM phosphate, HEPES, or PBS at pH 7.0-7.5.[3]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the dye.[3][8] If using DTT, it must be removed by dialysis or a desalting column before labeling, as it will react with the maleimide.[3][4]

  • Labeling Reaction: While gently stirring the protein solution, add the freshly prepared ATTO 465 maleimide stock solution. A typical starting point is a 10-20 molar excess of the dye to the protein.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • (Optional) Quenching: To stop the reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or mercaptoethanol can be added.[3]

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3][4] The first colored band to elute will be the labeled protein conjugate.[7]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Protein Solution (PBS, pH 7.0-7.5) C Optional: Reduce Protein with TCEP A->C If disulfide bonds present D Mix Protein and Dye (10-20x molar excess of dye) B Prepare Fresh ATTO 465 Maleimide Stock Solution (DMF/DMSO) B->D C->D E Incubate (2h RT or O/N 4°C, dark) D->E F Optional: Quench with Thiol E->F G Purify via Gel Filtration (G-25) F->G H Collect Labeled Protein Conjugate G->H

Caption: Experimental workflow for protein labeling with ATTO 465 maleimide.

troubleshooting_aggregation Start Problem: Labeled Protein Aggregation Q1 Is the Degree of Labeling (DOL) optimized? Start->Q1 Sol1 Reduce molar excess of ATTO 465 maleimide in the labeling reaction. Q1->Sol1 No Q2 Is the storage buffer appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform buffer exchange to a more suitable buffer for the conjugate. Q2->Sol2 No Q3 Was unreacted dye efficiently removed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Ensure proper purification using gel filtration chromatography. Q3->Sol3 No End Aggregation Minimized Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting guide for ATTO 465 maleimide conjugate aggregation.

References

troubleshooting low labeling efficiency with ATTO 465 maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 465 maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with ATTO 465 maleimide?

A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol group of a cysteine residue is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[2][5] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3][4] Reactions at a pH above 8.0 should be avoided as the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis.[5][6]

Q2: What is the recommended molar ratio of ATTO 465 maleimide to my protein?

A2: The ideal molar ratio of dye to protein can vary depending on the protein and the number of available cysteine residues. A common starting point is a 10 to 20-fold molar excess of the maleimide dye to the protein.[1][2] However, for some proteins, a much lower excess, such as 1.3-fold, may be sufficient.[7][8] For complex protein mixtures or to achieve saturation labeling, a higher excess of 50 to 100-fold over the cysteine concentration may be necessary.[9] It is highly recommended to perform optimization experiments with varying molar ratios to determine the best condition for your specific application.[4]

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?

A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1][5][10] Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds.[1][5][10]

Q4: Which reducing agent should I use, and does it need to be removed before adding the dye?

A4: Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a broad pH range and generally does not need to be removed before the conjugation step, as it does not contain a thiol group.[1][2][4][5] However, it is important to note that some studies have observed that TCEP can still react with the maleimide group, so optimizing the TCEP concentration is crucial.[6][9] If you use a thiol-containing reducing agent like dithiothreitol (DTT), it is essential to remove it completely before adding the maleimide dye, as it will compete for reaction with the dye.[2][5]

Q5: How should I prepare and store the ATTO 465 maleimide stock solution?

A5: ATTO 465 maleimide should be dissolved in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10-20 mM.[1][2] It is crucial to prepare this solution immediately before use, as the maleimide moiety is susceptible to hydrolysis in the presence of moisture.[7][11][12] For short-term storage, the stock solution can be kept at -20°C, protected from light and moisture, for up to two weeks.[6]

Q6: How can I purify the labeled protein conjugate and remove unreacted dye?

A6: Unreacted ATTO 465 maleimide and its hydrolyzed byproducts can be removed from the labeled protein using size-exclusion chromatography, such as a Sephadex G-25 column.[2][7][8] Dialysis can also be used for purification.[2] For smaller-scale reactions, ultrafiltration spin columns with an appropriate molecular weight cutoff (MWCO) are a convenient option.[13]

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is one of the most common problems encountered during maleimide conjugation. The following sections outline potential causes and their solutions.

The maleimide group is susceptible to hydrolysis, rendering it inactive.

  • Solution:

    • Always use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution.[1]

    • Prepare the dye stock solution immediately before the labeling reaction.[7][11][12]

    • Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[11][12]

    • Store the lyophilized dye at -20°C, protected from light and moisture.[2][8][11][12]

The pH and composition of the reaction buffer are critical for efficient labeling.

  • Solution:

    • Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2][3][4][5]

    • Use buffers that do not contain primary or secondary amines (e.g., Tris) or thiols, as these will compete with the protein for reaction with the maleimide.[1][8] Recommended buffers include PBS and HEPES.[1][2]

    • Degas the buffer to remove dissolved oxygen, which can promote the re-oxidation of thiols to disulfide bonds.[10]

The target protein may have its cysteine residues in the form of disulfide bonds.

  • Solution:

    • Reduce the protein with a 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature prior to adding the dye.[1][2]

    • If using DTT, ensure its complete removal after reduction and before adding the maleimide dye.[2][5]

An inappropriate molar ratio of dye to protein can lead to poor labeling.

  • Solution:

    • Perform a titration experiment to determine the optimal dye-to-protein molar ratio for your specific protein. Start with a 10:1 to 20:1 ratio and test both higher and lower ratios.[1][2]

Data Presentation

Table 1: Recommended Reaction Parameters for ATTO 465 Maleimide Labeling

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol-specific reaction.[1][2][3][4][5]
Buffer PBS, HEPES, Tris (10-100 mM)Must be free of thiols and primary/secondary amines.[1][2]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)Highly protein-dependent; requires optimization.[1][2]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve efficiency.[14]
Reducing Agent TCEP (10-100 fold molar excess)Does not need to be removed before labeling.[1][2][4][5]
Reaction Time 2 hours at RT or overnight at 4°CProtect from light.[1][2]
Dye Stock Solvent Anhydrous DMSO or DMFPrepare fresh before use.[1][2][11][12]

Experimental Protocols

Protocol 1: Protein Reduction and Preparation
  • Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-5 mg/mL.[7][8]

  • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP.[2]

  • Incubate the mixture for 60-90 minutes at 37°C or 30 minutes at room temperature.[4][13]

  • If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or using a desalting column.[2][5] TCEP does not require removal.[2][5]

Protocol 2: ATTO 465 Maleimide Labeling Reaction
  • Allow the vial of ATTO 465 maleimide to warm to room temperature before opening.[11][12]

  • Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO.[2]

  • Add the desired molar excess of the ATTO 465 maleimide stock solution to the prepared protein solution while gently stirring.[2]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] The reaction should be protected from light.[1][2]

  • (Optional) Quench the reaction by adding a low molecular weight thiol such as glutathione or mercaptoethanol to consume any excess maleimide reagent.[2]

Protocol 3: Conjugate Purification
  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[7][8]

  • Apply the reaction mixture to the column.

  • Elute the conjugate with the storage buffer. The first colored band to elute will be the labeled protein.[8]

  • Collect the fractions containing the purified conjugate.

  • Store the purified conjugate at 4°C for short-term storage or at -20°C in small aliquots for long-term storage.[7][8] Protect from light.[7][8]

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency cause1 Inactive Maleimide Dye start->cause1 cause2 Suboptimal Buffer start->cause2 cause3 Insufficient Free Thiols start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Use fresh, anhydrous solvent; Prepare dye solution immediately before use. cause1->sol1 Check sol2 Check pH (6.5-7.5); Use thiol- and amine-free buffers. cause2->sol2 Verify sol3 Reduce protein with TCEP. cause3->sol3 Implement sol4 Optimize dye:protein molar ratio. cause4->sol4 Optimize

Caption: Troubleshooting workflow for low labeling efficiency.

Labeling_Protocol_Flowchart cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein 1. Prepare Protein Solution (1-5 mg/mL in degassed buffer) reduce_protein 2. Reduce Disulfide Bonds (with TCEP) prep_protein->reduce_protein prep_dye 3. Prepare Fresh Dye Stock (10-20 mM in anhydrous DMSO) reduce_protein->prep_dye add_dye 4. Add Dye to Protein prep_dye->add_dye incubate 5. Incubate (2h @ RT or O/N @ 4°C, protected from light) add_dye->incubate purify 6. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify store 7. Store Conjugate (-20°C, protected from light) purify->store

Caption: Experimental workflow for ATTO 465 maleimide labeling.

References

effect of reducing agents on ATTO 465 maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of ATTO 465 maleimide for fluorescent labeling, with a specific focus on the impact of reducing agents. Find answers to frequently asked questions and troubleshooting tips to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of ATTO 465 maleimide labeling?

A1: ATTO 465 maleimide is a fluorescent dye that contains a maleimide group. This maleimide group reacts with free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins, to form a stable thioether bond. This process, known as maleimide chemistry, is a common method for fluorescently labeling biomolecules.

Q2: Can I use reducing agents with ATTO 465 maleimide?

A2: Caution is advised when using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in labeling reactions with maleimide-based dyes. Maleimides can react with these reducing agents, which can lead to the inactivation of the dye and a reduction in labeling efficiency. While TCEP is generally considered more compatible with maleimide chemistry than DTT, its concentration should still be optimized.

Q3: What is the key difference between DTT and TCEP for maleimide labeling?

A3: Dithiothreitol (DTT) contains thiol groups and can directly react with and quench the maleimide dye, in addition to reducing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent, which makes it less likely to directly react with the maleimide. Therefore, TCEP is often the preferred reducing agent for reactions involving maleimides.

Q4: How can I remove reducing agents before labeling?

A4: If your protein of interest requires a reducing agent for stability or to ensure free cysteines for labeling, it is advisable to remove the reducing agent immediately before adding the maleimide dye. This can be achieved through methods such as dialysis, desalting columns, or spin filtration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Presence of reducing agents (e.g., DTT, TCEP) in the reaction mixture.Remove the reducing agent before adding ATTO 465 maleimide using techniques like spin filtration or dialysis. If a reducing agent is necessary, use TCEP at a low concentration (e.g., ≤ 0.1 mM) and optimize the labeling conditions.
Insufficiently reduced cysteines on the target molecule.Ensure complete reduction of disulfide bonds by pre-treating your sample with an appropriate concentration of a reducing agent like TCEP, followed by its removal prior to labeling.
pH of the reaction buffer is not optimal.The ideal pH for maleimide labeling is between 6.5 and 7.5. Ensure your reaction buffer is within this range.
Hydrolysis of the maleimide group.Prepare fresh solutions of the ATTO 465 maleimide dye immediately before use, as the maleimide group can hydrolyze over time, especially at alkaline pH.
Non-specific Labeling Reaction with other nucleophilic groups.While maleimides are highly specific for thiols, some reaction can occur with other nucleophiles at high pH. Perform the labeling reaction within the recommended pH range of 6.5-7.5.
Aggregation of the labeled protein.The hydrophobicity of the dye may cause aggregation. Optimize the dye-to-protein ratio and consider including non-ionic detergents or adjusting buffer conditions.

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 465 Maleimide
  • Sample Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5). If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with 1-10 mM TCEP for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: Remove the TCEP from the protein solution using a desalting column or spin filter. This step is crucial to prevent the reducing agent from reacting with the maleimide dye.

  • Dye Preparation: Prepare a stock solution of ATTO 465 maleimide in a dry, amine-free solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or protein precipitation.

  • Determination of Labeling Degree: Calculate the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the ATTO 465 dye (at its absorption maximum of ~453 nm).

Diagrams

Maleimide_Labeling_Workflow cluster_prep Sample Preparation cluster_cleanup1 Cleanup 1 cluster_labeling Labeling Reaction cluster_cleanup2 Cleanup 2 Protein Protein with Disulfide Bonds Reduction Reduce with TCEP Protein->Reduction Reduced_Protein Protein with Free Thiols Reduction->Reduced_Protein Removal Remove TCEP (e.g., Desalting) Reduced_Protein->Removal Reduced_Protein_Clean TCEP-free Reduced Protein Removal->Reduced_Protein_Clean Labeling Incubate Reduced_Protein_Clean->Labeling Dye ATTO 465 Maleimide Dye->Labeling Labeled_Protein_Mix Labeled Protein + Unreacted Dye Labeling->Labeled_Protein_Mix Purification Purify (e.g., Desalting) Labeled_Protein_Mix->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

Troubleshooting_Logic Start Low/No Labeling? Check_Reducer Reducing agent present during labeling? Start->Check_Reducer Check_pH Is buffer pH 6.5-7.5? Check_Reducer->Check_pH No Sol_Remove_Reducer Remove reducer before labeling. Check_Reducer->Sol_Remove_Reducer Yes Check_Cys Are cysteines reduced? Check_pH->Check_Cys Yes Sol_Adjust_pH Adjust buffer pH. Check_pH->Sol_Adjust_pH No Sol_Reduce_Cys Pre-treat with TCEP, then remove TCEP. Check_Cys->Sol_Reduce_Cys No Success Labeling Successful Check_Cys->Success Yes

ATTO 465 maleimide photobleaching and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing photobleaching of ATTO 465 maleimide in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what are its spectral properties?

ATTO 465 is a fluorescent label derived from acriflavine.[1][2] It is characterized by strong absorption, high fluorescence quantum yield, and good water solubility.[1][2] The maleimide functional group allows for its covalent attachment to sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1]

PropertyValue
Excitation Maximum (λex)453 nm[1]
Emission Maximum (λem)506 nm[1]
Molar Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)75%[1]
Fluorescence Lifetime (τfl)5.0 ns[1]

Q2: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3][4][5] This phenomenon is caused by the interaction of the fluorophore in its excited state with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye.[3] The consequence in an experiment is a gradual fading of the fluorescent signal upon exposure to excitation light, which can compromise image quality and the accuracy of quantitative measurements.[4][5]

Q3: How photostable is ATTO 465?

ATTO 465 is described as having high thermal and photo-stability.[6] A study comparing a derivative, ATTO 465-pentafluoroaniline (Atto 465-p), with the ATTO 465 free dye (carboxylic acid) and another common nuclear dye, YoPro-1, demonstrated that the ATTO 465 derivative has greater photostability.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fluorescent Signal Inefficient Labeling: Incomplete reduction of disulfide bonds, hydrolysis of the maleimide group, or incorrect buffer pH.Ensure complete reduction of disulfide bonds using TCEP or DTT (with subsequent removal of DTT). Use a fresh stock solution of ATTO 465 maleimide dissolved in anhydrous, amine-free DMSO or DMF immediately before labeling.[1][2] Maintain the labeling reaction pH between 7.0 and 7.5.[9]
Photobleaching: Excessive exposure to excitation light during sample preparation or imaging.Minimize light exposure at all stages. Use antifade reagents in the mounting medium. Optimize imaging parameters (see "Strategies to Minimize Photobleaching" below).
Incorrect Filter Set: Mismatch between the microscope's filters and the spectral properties of ATTO 465.Use a filter set appropriate for the excitation and emission maxima of ATTO 465 (approx. 453/506 nm).
Rapid Signal Fading During Imaging High Excitation Light Intensity: Using a laser or lamp that is too powerful.Reduce the intensity of the excitation light to the lowest level that provides a sufficient signal-to-noise ratio.[3]
Long Exposure Times: Extended exposure of the sample to the excitation light for each image captured.Use the shortest possible exposure time that yields a clear image.[3]
Absence of Antifade Reagent: The mounting medium lacks components that protect against photobleaching.Use a commercially available antifade mounting medium or supplement your mounting medium with antifade agents.
High Background Fluorescence Unbound Dye: Incomplete removal of unconjugated ATTO 465 maleimide after the labeling reaction.Purify the labeled protein using a gel filtration column (e.g., Sephadex G-25) to effectively separate the conjugate from free dye.[9][10]
Non-specific Binding: The dye is binding to cellular components other than the target protein.Ensure the blocking steps in your staining protocol are adequate. Consider reducing the concentration of the labeled protein.

Strategies to Minimize Photobleaching

Minimizing photobleaching is crucial for obtaining high-quality and reproducible fluorescence microscopy data. This involves a multi-faceted approach encompassing sample preparation, imaging parameters, and data acquisition.

Use of Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.[3] They are a critical component of the mounting medium for fixed-cell imaging.

Common Antifade Reagents:

Reagent TypeExamplesSuitability
Commercial Mountants ProLong™ Gold, VECTASHIELD®, SlowFade™ DiamondOptimized formulations for various fluorophores and sample types.
Oxygen Scavenging Systems Glucose oxidase and catalase (often used in live-cell imaging)Effective at removing molecular oxygen from the local environment.
Optimization of Imaging Parameters
  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that allows for adequate signal detection.[3] Neutral density filters can be used to attenuate the excitation light without changing its spectral quality.[3]

  • Minimize Exposure Time: Keep the duration of light exposure for each image as short as possible.[3]

  • Limit Illumination Area: Use the field diaphragm to illuminate only the region of interest.

  • Avoid Unnecessary Exposure: Locate the region of interest using transmitted light or a lower magnification before switching to fluorescence imaging.[4][5] Do not leave the sample exposed to the excitation light when not acquiring images.[11]

Proper Sample Preparation and Handling
  • Optimal Labeling: Ensure a high degree of labeling of your target protein to maximize the initial signal, which in turn allows for the use of lower excitation intensities.

  • Storage: Store labeled samples and fluorophore stock solutions protected from light at the recommended temperature (-20°C for ATTO 465 maleimide).[1][2]

Experimental Protocols

Protocol 1: Labeling a Protein with ATTO 465 Maleimide

This protocol provides a general guideline for labeling a protein containing free sulfhydryl groups with ATTO 465 maleimide.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • ATTO 465 maleimide

  • Anhydrous, amine-free DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) - if needed

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein at a concentration of 1-5 mg/mL in PBS at pH 7.4.[10]

    • If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 60 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the dye.

  • Dye Preparation:

    • Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 µL of anhydrous, amine-free DMSO or DMF to create a stock solution.[10] Protect the solution from light.

  • Labeling Reaction:

    • Add a 1.3-fold molar excess of the ATTO 465 maleimide solution to the protein solution.[9]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.[9][10]

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first.

  • Storage:

    • Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[9]

Protocol 2: Fluorescence Microscopy of ATTO 465-Labeled Samples to Minimize Photobleaching

Materials:

  • ATTO 465-labeled sample on a microscope slide

  • Antifade mounting medium

  • Coverslip

  • Fluorescence microscope equipped with appropriate filters for ATTO 465

Procedure:

  • Sample Mounting:

    • Place a drop of antifade mounting medium onto the sample on the microscope slide.

    • Carefully lower a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a sealant, if desired, for long-term storage.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source.

    • Select the appropriate filter cube for ATTO 465 (Excitation ~450 nm, Emission ~510 nm).

    • Start with the lowest possible light source intensity.

  • Image Acquisition:

    • Use the transmitted light mode or a low magnification objective to locate the area of interest on the slide.

    • Switch to fluorescence mode.

    • Set the exposure time to the minimum required to obtain a clear image with a good signal-to-noise ratio.

    • Acquire images of different fields of view, minimizing the exposure of each area to the excitation light.

    • When not actively focusing or acquiring an image, block the excitation light path using the shutter.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (excitation) S1->S0 hν' (fluorescence) T1 Excited Triplet State (T₁) S1->T1 ISC Reaction Reaction with O₂ T1->Reaction Energy Transfer Excitation Light Absorption (Excitation) Fluorescence Fluorescence ISC Intersystem Crossing Bleached Bleached Fluorophore (Non-fluorescent) Reaction->Bleached

Caption: The Jablonski diagram illustrating the photobleaching process.

Workflow_Minimize_Photobleaching cluster_0 Sample Preparation cluster_1 Microscopy Setup cluster_2 Image Acquisition Labeling 1. Optimal Protein Labeling with ATTO 465 Maleimide Purification 2. Purification of Conjugate Labeling->Purification Mounting 3. Mounting with Antifade Reagent Purification->Mounting Filters 4. Select Correct Filters Mounting->Filters Intensity 5. Set Low Excitation Intensity Filters->Intensity Locate 6. Locate ROI with Transmitted Light Intensity->Locate Acquire 7. Minimize Exposure Time During Acquisition Locate->Acquire Shutter 8. Use Shutter Between Images Acquire->Shutter

Caption: Experimental workflow to minimize photobleaching.

References

Technical Support Center: ATTO 465 Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with ATTO 465 maleimide dye.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step after my labeling reaction with ATTO 465 maleimide?

The most critical step after the conjugation reaction is the removal of excess, unconjugated ATTO 465 maleimide dye.[1][2] This purification is essential to ensure that the fluorescence signal you measure is from the labeled protein and not from free dye, which can lead to inaccurate results in downstream applications.[1]

Q2: What are the common methods to remove unconjugated ATTO 465 maleimide dye?

Several methods can be used to separate your labeled protein from free dye. The most common and recommended techniques are size-exclusion chromatography (also known as gel filtration), dialysis, and precipitation.[1][3]

Q3: Which purification method should I choose?

The best method depends on your specific protein and the downstream application.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely recommended method for removing unconjugated maleimide dyes.[2][4] It separates molecules based on size, with the larger labeled protein eluting first, followed by the smaller, free dye.[5][6]

  • Dialysis: This method is also effective, especially for water-soluble dyes. It involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the small, free dye to diffuse out into a larger volume of buffer, while retaining the larger, labeled protein.[1][7]

  • Precipitation: Methods like acetone precipitation can be used to concentrate the protein and remove contaminants.[8][9][10] However, there is a risk of denaturing the protein, which might not be suitable for all applications.[8][9]

Q4: I used TCEP to reduce disulfide bonds before labeling. Do I need to remove it?

Yes, it is highly recommended to remove tris(2-carboxyethyl)phosphine (TCEP) before adding the ATTO 465 maleimide.[4][11][12] TCEP can react with the maleimide group, which will reduce the efficiency of your labeling reaction.[11][12][13][14] Removal can be achieved by methods like dialysis or using a desalting column.[12] Alternatively, in-situ quenching of TCEP using reagents like PEG-azides has been reported.[11][13][15]

Q5: How can I tell if the free dye has been successfully removed?

During size-exclusion chromatography, the colored, fluorescent dye-protein conjugate will elute as the first fraction, while the free dye will appear as a slower-moving, colored, and fluorescent band.[2][4]

Troubleshooting Guide

Problem: Low labeling efficiency.

  • Possible Cause 1: Insufficient reduction of disulfide bonds. Ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent like TCEP.[3]

  • Possible Cause 2: Presence of interfering substances. Buffers containing thiol compounds (like DTT) or primary amines can compete with the labeling reaction.[1][16] Ensure your buffers are free from these substances.

  • Possible Cause 3: Hydrolyzed maleimide dye. Maleimide dyes can hydrolyze in aqueous solutions. Prepare the dye stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately.[3]

  • Possible Cause 4: TCEP interference. As mentioned in the FAQ, residual TCEP can react with the maleimide. Remove TCEP before adding the dye.[4][12]

Problem: The purified protein solution is still highly fluorescent, suggesting the presence of free dye.

  • Possible Cause 1: Inadequate separation. The chosen purification method may not have been sufficient. For size-exclusion chromatography, ensure you are using the correct resin type (e.g., Sephadex G-25) and an appropriate column length.[2][5] For dialysis, ensure the MWCO of the membrane is appropriate to retain your protein while allowing the free dye to pass through, and perform sufficient buffer changes.[7][17]

  • Possible Cause 2: Hydrolyzed dye. During the labeling reaction, some of the maleimide dye will hydrolyze. This hydrolyzed, unreacted dye must also be removed during purification.[2][4]

Data Presentation

Purification MethodPrincipleTypical Resin/MembraneAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[5][6]Sephadex G-25, Bio-gel P2[2][18]Efficient removal of free dye, relatively fast.[19][20]Can lead to sample dilution.
Dialysis Diffusion of small molecules across a semi-permeable membrane.[7][17]Dialysis tubing or cassettes with appropriate MWCO (e.g., 10 kDa).[7]Gentle method, suitable for large volumes.[21]Time-consuming, can result in sample dilution.[18]
Acetone Precipitation Differential solubility causing protein to precipitate.[8][10]N/AConcentrates the protein sample as it purifies.[8][9]Risk of protein denaturation and difficulty in resolubilizing the pellet.[8][9]

Experimental Protocols

Detailed Protocol for Size-Exclusion Chromatography (Gel Filtration)

This protocol is a general guideline for removing unconjugated ATTO 465 maleimide using a gravity-flow gel filtration column.

Materials:

  • Labeling reaction mixture containing the ATTO 465-labeled protein.

  • Size-exclusion chromatography column (e.g., Sephadex G-25).[2]

  • Equilibration and Elution Buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

Procedure:

  • Column Preparation:

    • Gently resuspend the gel filtration resin in the column.

    • Remove the storage buffer and wash the column with 3-5 column volumes of the equilibration buffer to ensure the resin is fully settled and equilibrated.

  • Sample Application:

    • Allow the equilibration buffer to drain from the column until the buffer level reaches the top of the resin bed.

    • Carefully apply the labeling reaction mixture to the center of the resin bed. Avoid disturbing the resin.

  • Elution:

    • Once the sample has entered the resin bed, gently add the elution buffer to the top of the column.

    • Maintain a continuous flow of elution buffer.

    • Begin collecting fractions immediately.

  • Fraction Collection and Identification:

    • The first colored, fluorescent band to elute from the column will be your labeled protein conjugate.[2][4]

    • A second, slower-moving colored and fluorescent band will contain the unconjugated and hydrolyzed ATTO 465 maleimide dye.[2][4]

    • Collect the fractions corresponding to the first colored band.

  • Confirmation of Purity (Optional):

    • The purity of the labeled protein can be assessed by techniques such as SDS-PAGE (visualizing the fluorescently labeled protein band) or by measuring the absorbance spectrum to determine the degree of labeling.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis start Start: Protein Solution reduce Reduce Disulfide Bonds (e.g., with TCEP) start->reduce remove_tcep Remove Excess TCEP (e.g., Dialysis) reduce->remove_tcep add_dye Add ATTO 465 Maleimide remove_tcep->add_dye incubate Incubate add_dye->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Labeled Protein Fraction sec->collect analyze Characterize Labeled Protein (e.g., SDS-PAGE, Spectroscopy) collect->analyze end End: Purified Labeled Protein analyze->end

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Labeling Efficiency cause1 Incomplete Disulfide Bond Reduction issue->cause1 cause2 Interfering Substances in Buffer issue->cause2 cause3 Hydrolyzed Maleimide Dye issue->cause3 cause4 TCEP Interference issue->cause4 solution1 Optimize TCEP Concentration cause1->solution1 solution2 Use Thiol-Free and Amine-Free Buffers cause2->solution2 solution3 Prepare Fresh Dye Solution cause3->solution3 solution4 Remove TCEP Before Adding Dye cause4->solution4

Caption: Troubleshooting logic for low labeling efficiency.

References

ATTO 465 Maleimide Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 465 maleimide conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in successfully labeling thiol-containing molecules with ATTO 465 maleimide. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating ATTO 465 maleimide to a thiol-containing molecule?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] A pH of 7.0 to 7.5 is frequently recommended to ensure the thiol group is sufficiently deprotonated and reactive.[4][5] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which allows for selective labeling.[1][3]

Q2: What happens if the pH is too high or too low?

  • Low pH (below 6.5): The reaction rate will be significantly slower because the thiol group will be mostly protonated and therefore less nucleophilic.[3]

  • High pH (above 7.5): The selectivity of the reaction decreases, and the maleimide group becomes susceptible to competitive reactions with primary amines, such as the ε-amino group of lysine residues.[1][3] Additionally, the maleimide ring is more prone to hydrolysis at alkaline pH, which renders it unreactive towards thiols.[1][6]

Q3: What are the recommended buffers for the conjugation reaction?

Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer for maleimide conjugation reactions.[4][5] Other suitable buffers include phosphate, Tris, or HEPES at a concentration of 10-100 mM, with the pH adjusted to the 7.0-7.5 range.[7][8] It is crucial to use buffers that are free of thiols and primary or secondary amines.[1]

Q4: Can I store my ATTO 465 maleimide solution?

It is highly recommended to prepare the ATTO 465 maleimide stock solution immediately before use.[9][10][11] Maleimides are susceptible to hydrolysis in the presence of water.[5] If you prepare a stock solution in an anhydrous, amine-free solvent like DMSO or DMF, it may be stored at -20°C for a limited time, protected from light and moisture.[9][10][11] However, aqueous solutions of the dye should be used immediately.[8]

Troubleshooting Guide

This guide addresses common problems encountered during ATTO 465 maleimide conjugation experiments.

Problem Potential Cause Recommended Solution
Low or no labeling efficiency Suboptimal pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.Verify the pH of your reaction buffer and adjust it to 7.0-7.4 for optimal results.[3][4][5]
Hydrolyzed Maleimide: The ATTO 465 maleimide has been exposed to moisture and has hydrolyzed.Prepare a fresh stock solution of ATTO 465 maleimide in anhydrous, amine-free DMSO or DMF immediately before use.[9][10]
Oxidized Thiols: The thiol groups on your protein or molecule have oxidized to form disulfide bonds.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling. If using DTT (dithiothreitol), it must be removed before adding the maleimide dye.[7]
Presence of interfering substances: The reaction buffer contains thiols (e.g., from DTT) or primary/secondary amines.Ensure your buffers are free from such contaminants.[1] If a reducing agent was used, it must be thoroughly removed.
Non-specific labeling pH is too high: The reaction pH is above 7.5, leading to reaction with amines.Lower the pH of the reaction to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1][3]
Precipitation of protein during labeling Solvent concentration: The concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the dye is too high.Keep the final concentration of the organic solvent in the reaction mixture as low as possible.
Inconsistent results Variability in reagents: Inconsistent preparation of dye stock solutions or buffers.Always prepare fresh dye stock solutions and use buffers with a precisely controlled pH.
Thiol quantification: Inaccurate estimation of the concentration of free thiols.Quantify the free thiol concentration using a method like Ellman's reagent (DTNB) before starting the conjugation.[3]

Experimental Protocols

General Protocol for Protein Labeling with ATTO 465 Maleimide

This protocol provides a general guideline for labeling proteins with ATTO 465 maleimide. Optimization may be required for specific proteins and applications.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4][5]

    • The buffer must be free of any amine-containing substances (e.g., Tris) or thiols.

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before labeling. If DTT is used, it must be removed by dialysis or gel filtration.[7]

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Immediately before use, dissolve 1.0 mg of ATTO 465 maleimide in 50-200 µL of anhydrous, amine-free DMF or DMSO.[5]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution.[3] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Stopping the Reaction (Optional):

    • To quench the reaction, a low molecular weight thiol (e.g., glutathione, β-mercaptoethanol) can be added to consume any excess maleimide reagent.[7]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolyzed maleimide using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[4][7]

Quantitative Data Summary
ParameterValueReference
Optimal Reaction pH 6.5 - 7.5[1][2][3]
Recommended Reaction pH 7.0 - 7.5[4][5][7]
ATTO 465 Maleimide Molecular Weight 518 g/mol [7][9][10]
Molar Extinction Coefficient (εmax) 7.5 x 10^4 M^-1 cm^-1[7][10]
Absorption Maximum (λabs) 453 nm[7][10]
Emission Maximum (λem) 506 nm[7][10]

Visualizations

ATTO465_Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Protein Protein with Thiol Groups Mix Mix & Incubate (RT, 2h or 4°C, overnight) Protein->Mix Buffer Thiol- & Amine-Free Buffer (pH 6.5-7.5) Buffer->Mix ATTO465 Freshly Prepared ATTO 465 Maleimide ATTO465->Mix Purify Purification (Gel Filtration / Dialysis) Mix->Purify Conjugate ATTO 465-Labeled Protein Purify->Conjugate

Caption: Experimental workflow for ATTO 465 maleimide conjugation.

Maleimide_Thiol_Reaction_Mechanism Molecule Molecule-SH (Thiol Group) pH pH 6.5 - 7.5 Conjugate Molecule-S-ATTO 465 (Stable Thioether Bond) Molecule->Conjugate + ATTO 465-Maleimide ATTO465 ATTO 465-Maleimide pH->Conjugate Optimal pH

Caption: Thiol-maleimide conjugation reaction mechanism.

References

ATTO 465 maleimide stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and use of ATTO 465 maleimide in different buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with ATTO 465 maleimide?

The optimal pH range for the reaction between a maleimide and a thiol group (e.g., on a cysteine residue) is between 7.0 and 7.5.[1][2][3][4] Within this range, the thiol group is sufficiently deprotonated (nucleophilic) to react efficiently with the maleimide, while primary amines (e.g., on lysine residues) remain mostly protonated and thus significantly less reactive.[2][4][5] This ensures high selectivity for labeling cysteine residues. Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer for this reaction.[1]

Q2: How stable is ATTO 465 maleimide in aqueous buffers?

The primary factor affecting the stability of ATTO 465 maleimide in aqueous buffers is the hydrolysis of the maleimide ring. This hydrolysis is highly dependent on the pH of the solution.

  • Acidic to Neutral pH (pH 6.5-7.5): The maleimide group is relatively stable, making this the ideal range for conjugation to thiols.[3]

  • Alkaline pH (pH > 7.5): The rate of hydrolysis increases significantly at higher pH values.[3][5] The hydrolysis reaction opens the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards thiols.[3][6]

Therefore, it is crucial to prepare aqueous solutions of ATTO 465 maleimide immediately before use and to control the pH of the reaction buffer carefully.

Q3: Can I store ATTO 465 maleimide in a buffer solution?

No, it is not recommended. Due to their inherent reactivity and susceptibility to hydrolysis, stock solutions of maleimides should be prepared fresh in an anhydrous, amine-free organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before the labeling reaction.[1][7][8] Storing maleimides in aqueous buffers, even for short periods, will lead to degradation and a loss of reactivity.[1][9]

Q4: What are the common side reactions with ATTO 465 maleimide?

The two main side reactions to be aware of are:

  • Hydrolysis: As discussed, the maleimide ring can be opened by water, especially at pH levels above 7.5. This is the most common competing reaction.[3][5]

  • Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with unprotonated primary amines, such as the epsilon-amino group of lysine residues, which reduces the selectivity of the labeling reaction.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Hydrolyzed Maleimide: The ATTO 465 maleimide was exposed to water or non-anhydrous solvent for too long before the reaction, or the reaction pH was too high.Prepare the dye stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[7][8] Ensure the reaction buffer pH is strictly within the 7.0-7.5 range.[1][2]
Oxidized Thiols: The thiol groups on the protein have formed disulfide bonds and are not available for reaction.Reduce the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP before labeling. If using DTT, it must be removed by dialysis or desalting column prior to adding the maleimide dye, as it will compete for the dye. TCEP does not need to be removed.[2]
Insufficient Dye: The molar ratio of dye to protein is too low.Use a 10- to 20-fold molar excess of the maleimide dye compared to the protein to drive the reaction to completion.[2][3]
Non-specific Labeling Reaction pH is too high: The pH of the buffer is above 7.5, leading to reaction with amines (e.g., lysine).Prepare a fresh buffer solution and verify that the pH is between 7.0 and 7.5.[4] Common buffers include phosphate, HEPES, or Tris within this pH range.[2][5]
Precipitation during Labeling Solvent Concentration: The concentration of organic solvent (from the dye stock solution) is too high in the final reaction mixture, causing the protein to precipitate.The final concentration of DMSO or DMF in the labeling reaction should not exceed 10% of the total volume. Add the dye stock solution dropwise to the protein solution while stirring.[4]

Data Presentation

While specific kinetic data for ATTO 465 maleimide is proprietary, the stability of the maleimide functional group is well-documented. The following tables provide representative data on the stability of N-substituted maleimides under different pH conditions.

Table 1: pH-Dependent Hydrolysis of Maleimides

pHRelative Rate of HydrolysisStabilityRecommendation
5.5Very SlowHighNot optimal for thiol reaction (thiol is protonated)
7.4ModerateLimitedOptimal for thiol reaction; use freshly prepared solutions
8.4RapidLowNot recommended for selective thiol conjugation
9.2Very RapidVery LowAvoid; significant hydrolysis and amine reactivity

This table summarizes qualitative stability based on literature. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[10][11]

Table 2: Representative Half-life of Maleimide Derivatives in Aqueous Buffer

Compound TypepHTemperature (°C)Approximate Half-life
Maleimide with intramolecular base7.422~25 minutes
N-Alkyl Thiosuccinimide (Post-conjugation)7.437~27 hours
N-Aryl Thiosuccinimide (Post-conjugation)7.437~1.5 hours

Data is generalized from studies on various maleimide derivatives and their conjugates to illustrate the impact of structure and conditions on stability.[1] The half-life indicates the time for 50% of the maleimide to hydrolyze.

Experimental Protocols

Protocol 1: General Protein Labeling with ATTO 465 Maleimide
  • Protein Preparation:

    • Dissolve the protein containing free thiol groups at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, 100 mM Phosphate, or 100 mM HEPES) at pH 7.2-7.4.[1][2]

    • If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP does not need to be removed. If using DTT, it must be removed via a desalting column pre-equilibrated with the reaction buffer.[2]

    • De-gas the buffer to minimize re-oxidation of thiols if necessary.[2]

  • ATTO 465 Maleimide Stock Solution Preparation:

    • Allow the vial of solid ATTO 465 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

    • Immediately before use, dissolve the required amount of dye in anhydrous, amine-free DMSO or DMF to prepare a 10-20 mM stock solution.[2] Protect the solution from light.[2]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the ATTO 465 maleimide stock solution to the protein solution.[2] Add the dye stock dropwise while gently stirring to prevent protein precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][5]

  • Purification:

    • Separate the labeled protein conjugate from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).[1][2]

    • The first colored band to elute is the desired dye-protein conjugate.[1]

Protocol 2: Assessing Maleimide Stability (Hydrolysis Rate)
  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Phosphate) at different pH values (e.g., 6.5, 7.4, 8.5).

  • Stock Solution: Prepare a concentrated stock solution of ATTO 465 maleimide in anhydrous DMSO.

  • Initiate Hydrolysis: Add a small aliquot of the maleimide stock solution to each buffer to a final concentration of ~0.1 mM.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance of the maleimide peak (around 300 nm) over time using a UV-Vis spectrophotometer. The formation of the hydrolyzed maleamic acid product results in the loss of this absorbance.[12]

  • Data Analysis: Plot the absorbance at 300 nm versus time for each pH. Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs) and calculate the half-life (t₁/₂ = 0.693 / k_obs) at each pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p_prep 1. Prepare Protein Solution in pH 7.2-7.4 Buffer d_prep 2. Prepare Fresh Dye Stock in Anhydrous DMSO mix 3. Mix Protein and Dye (10-20x Molar Excess of Dye) p_prep->mix d_prep->mix incubate 4. Incubate (2h @ RT or O/N @ 4°C) mix->incubate Protect from Light purify 5. Purify Conjugate (Size Exclusion Chromatography) incubate->purify store 6. Store Conjugate (-20°C or 4°C w/ Azide) purify->store

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

reaction_pathways cluster_main Reaction Pathways for ATTO 465 Maleimide cluster_desired Desired Reaction (pH 7.0-7.5) cluster_side Side Reaction (pH > 7.5) start ATTO 465 Maleimide thiol Protein-SH start->thiol + water H₂O (Hydrolysis) start->water + product Stable Thioether Adduct (Labeled Protein) thiol->product hydrolyzed Inactive Maleamic Acid water->hydrolyzed

Caption: Competing reaction pathways for ATTO 465 maleimide.

References

ATTO 465 Maleimide Protein Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 465 maleimide protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is ATTO 465 maleimide and what is it used for?

ATTO 465 maleimide is a fluorescent dye belonging to the acriflavine dye family, functionalized with a maleimide group.[1][2][3] This maleimide group specifically reacts with free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins, to form a stable thioether bond.[4][5][6] It is commonly used to fluorescently label proteins and other biomolecules for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[3]

Q2: What are the key spectral properties of ATTO 465?

ATTO 465 is characterized by a strong absorption, high fluorescence quantum yield, and a large Stokes shift.[1][2][3] Its key spectral properties are summarized in the table below.

Q3: What is the optimal pH for the labeling reaction?

The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[7] A pH of 7.0 to 7.5 is commonly recommended to ensure the thiol groups are sufficiently deprotonated and reactive, while minimizing side reactions with other amino acids like amines.[4][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7]

Q4: How should I store ATTO 465 maleimide?

ATTO 465 maleimide should be stored at -20°C, protected from moisture and light.[1][2][9][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the maleimide group.[1][2]

Q5: Can I label a protein that has disulfide bonds?

Maleimides react with free thiol groups, not with disulfide bonds.[5][7] Therefore, if you intend to label cysteine residues that are part of a disulfide bridge, you must first reduce the disulfide bonds to free thiols using a reducing agent.[7]

Troubleshooting Guides

This section addresses common problems encountered during protein labeling with ATTO 465 maleimide and provides step-by-step solutions.

Low Labeling Efficiency

Problem: The degree of labeling (DOL) is lower than expected.

Potential Cause Recommended Solution
Insufficient free thiols Ensure disulfide bonds are fully reduced. Use a reducing agent like TCEP, which does not need to be removed before labeling. If using DTT, it must be removed completely before adding the maleimide dye to prevent it from reacting with the dye.[7] It is also advisable to perform the reaction in an oxygen-free environment to prevent re-oxidation of thiols.[9]
Suboptimal pH The reaction buffer pH should be between 6.5 and 7.5.[7] Buffers such as PBS, HEPES, or Tris at pH 7.0-7.5 are recommended.[10]
Incorrect dye-to-protein ratio A 10-20 fold molar excess of ATTO 465 maleimide to protein is a common starting point.[7][9][10] However, this may need to be optimized for your specific protein.
Hydrolyzed maleimide dye Prepare the dye stock solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2][8] Avoid moisture, as it can hydrolyze the maleimide group, rendering it non-reactive.[8]
Low protein concentration Labeling efficiency can be poor at low protein concentrations. A protein concentration of 50-100 µM is often recommended.[9][10]
Short incubation time The reaction should proceed for at least 2 hours at room temperature or overnight at 4°C, protected from light.[7][9]
Non-Specific Labeling or Protein Aggregation

Problem: The labeled protein shows non-specific binding or precipitates out of solution.

Potential Cause Recommended Solution
Reaction with other residues While maleimides are highly selective for thiols at neutral pH, some reaction with amines can occur at higher pH values.[11] Ensure the reaction pH does not exceed 7.5.
High degree of labeling Over-labeling can lead to protein aggregation and precipitation. Reduce the molar excess of the dye in the reaction.
Protein instability The addition of the dye may destabilize the protein. After labeling, add stabilizers like BSA (5-10 mg/mL) or glycerol (50%) for storage.[12]
Presence of aggregates before labeling Ensure your initial protein solution is free of aggregates by centrifugation or filtration before starting the labeling reaction.
Difficulty in Purification

Problem: Incomplete removal of unreacted dye after the labeling reaction.

Potential Cause Recommended Solution
Inappropriate purification method Gel filtration chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from the unreacted dye.[4][9][8] The choice of column length may depend on the hydrophilicity of the dye.[8] Other methods like dialysis, HPLC, or FPLC can also be used.[12][13]
Hydrolyzed dye interaction Hydrolyzed, unreacted dye may still interact non-covalently with the protein. Ensure thorough purification by collecting and analyzing fractions.

Quantitative Data Summary

ATTO 465 Maleimide Properties
PropertyValueReference
Molecular Weight (MW)518 g/mol [1][2][9]
Excitation Maximum (λabs)453 nm[1][2][9]
Extinction Coefficient (εmax)7.5 x 10⁴ M⁻¹ cm⁻¹[1][2][9]
Emission Maximum (λfl)506 nm[9][8]
Fluorescence Quantum Yield (ηfl)75%[1][9]
Fluorescence Lifetime (τfl)5.0 ns[1][9]
Recommended Reaction Conditions
ParameterRecommended ValueReference
pH 6.5 - 7.5[7]
Molar Ratio (Dye:Protein) 10-20 fold excess[7][10]
Protein Concentration 50 - 100 µM[9][10]
Reaction Time 2 hours at RT or overnight at 4°C[7][9]
Solvent for Dye Stock Anhydrous DMSO or DMF[1][2][8]

Experimental Protocols

Protocol 1: Standard Protein Labeling with ATTO 465 Maleimide
  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., 10-100 mM phosphate, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 50-100 µM.[9][10] If the buffer contains any thiol-containing compounds, they must be removed by dialysis or buffer exchange.

  • Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed after reduction.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9][8] Protect the solution from light.[9]

  • Perform the Labeling Reaction: Add a 10-20 fold molar excess of the ATTO 465 maleimide stock solution to the protein solution while gently stirring.[7][9][10]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.[7][9]

  • Quench the Reaction (Optional): To consume any excess maleimide, a low molecular weight thiol such as glutathione or 2-mercaptoethanol can be added.[7][9]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through extensive dialysis.[9][8]

Protocol 2: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein, can be calculated using absorbance measurements.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 465 (A₄₅₃).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye] (M) = A₄₅₃ / ε₄₅₃

    • where ε₄₅₃ is the extinction coefficient of ATTO 465 (75,000 M⁻¹ cm⁻¹).

  • Calculate the concentration of the protein. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for ATTO 465 is 0.48.[9]

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₅₃ * CF)

    • [Protein] (M) = Corrected A₂₈₀ / ε₂₈₀

    • where ε₂₈₀ is the molar extinction coefficient of your protein.

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (pH 7.0-7.5) reduction Reduce Disulfides (optional, with TCEP) protein_prep->reduction mix Mix Protein and Dye (10-20x molar excess of dye) reduction->mix dye_prep Prepare Dye Stock (anhydrous DMSO/DMF) dye_prep->mix incubate Incubate (2h RT or O/N 4°C, dark) mix->incubate quench Quench Reaction (optional) incubate->quench purify Purify Conjugate (Gel Filtration/Dialysis) quench->purify analyze Analyze (Calculate DOL) purify->analyze

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

troubleshooting_logic cluster_thiol Thiol Availability cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Labeling Efficiency? check_reduction Disulfides Reduced? start->check_reduction Yes check_ph pH 6.5-7.5? start->check_ph Yes check_dye Fresh Dye Stock? start->check_dye Yes check_reducing_agent DTT Removed? check_reduction->check_reducing_agent check_oxidation Reaction Anaerobic? check_reducing_agent->check_oxidation solution Labeling Efficiency Improved check_oxidation->solution check_ratio Optimized Dye:Protein Ratio? check_ph->check_ratio check_time Sufficient Incubation Time? check_ratio->check_time check_time->solution check_solvent Anhydrous Solvent? check_dye->check_solvent check_solvent->solution

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Validation & Comparative

A Comparative Guide to ATTO 465 Maleimide and Other Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in a wide range of applications, from fluorescence microscopy to single-molecule detection. This guide provides an objective comparison of ATTO 465 maleimide with other commonly used fluorescent dyes in a similar spectral range: Alexa Fluor 488 C5 Maleimide, DyLight 488 Maleimide, and Cy2 Maleimide. The comparison focuses on key performance metrics, supported by experimental data, to aid in making an informed decision for your specific research needs.

Photophysical Properties: A Head-to-Head Comparison

The choice of a fluorescent dye is often dictated by its photophysical properties. A summary of the key quantitative data for ATTO 465 maleimide and its alternatives is presented below.

PropertyATTO 465 MaleimideAlexa Fluor 488 C5 MaleimideDyLight 488 MaleimideCy2 Maleimide
Excitation Max (nm) 453[1]493[2], 496[3]493[4][5]~490
Emission Max (nm) 506[1]516[2], 519[3]518[4][5]~510
Extinction Coefficient (M⁻¹cm⁻¹) 75,000[1]72,000[2]70,000[4]75,000
Quantum Yield (%) 75[1]92[3][6]Not specifiedNot specified
Fluorescence Lifetime (ns) 5.0[1]4.1[7]Not specifiedNot specified
Photostability High[7][8]High[3][9]High[4]Moderate
pH Sensitivity Insensitive (pH 4-10)[10]Insensitive (pH 4-10)[2]Insensitive (pH 4-9)[4]Sensitive

ATTO 465 Maleimide is characterized by a high extinction coefficient and quantum yield, resulting in bright fluorescence. It is also known for its exceptional thermal and photostability.[7][8] One of its distinguishing features is a large Stokes shift (the difference between the excitation and emission maxima), which is beneficial for reducing background noise in fluorescence imaging.

Alexa Fluor 488 C5 Maleimide is a widely used and well-characterized green fluorescent dye. It is known for its high quantum yield and good photostability, making it a benchmark for many applications.[2][3][9]

DyLight 488 Maleimide is another bright and photostable green fluorescent dye that is spectrally similar to Alexa Fluor 488.[4][5] It is promoted as having high fluorescence intensity and being highly water-soluble.[4]

Cy2 Maleimide is an earlier generation cyanine dye. While it is spectrally similar to Alexa Fluor 488, it is generally less photostable and its fluorescence is more sensitive to the local environment and pH.

Experimental Protocols

Protein Labeling with Maleimide Dyes

The following is a general protocol for labeling proteins with thiol-reactive maleimide dyes.

G cluster_prep Protein & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization P1 Dissolve protein in thiol-free buffer (pH 7.0-7.5) P2 Reduce disulfide bonds with TCEP (optional) P1->P2 R1 Add dye solution to protein solution (10-20 fold molar excess) P2->R1 P3 Dissolve maleimide dye in anhydrous DMSO or DMF P3->R1 R2 Incubate for 2 hours at RT or overnight at 4°C, protected from light R1->R2 PU1 Remove unreacted dye using gel filtration (e.g., Sephadex G-25) or dialysis R2->PU1 C1 Determine Degree of Labeling (DOL) by UV-Vis spectrophotometry PU1->C1 G cluster_start Initial Considerations cluster_criteria Selection Criteria cluster_dyes Dye Selection Start Start: Define Application Requirements C1 High Brightness Needed? Start->C1 C2 High Photostability Needed? C1->C2 Yes D4 Consider Cy2 if cost is a major factor and performance is less critical C1->D4 No C3 Large Stokes Shift Needed? C2->C3 Yes D1 ATTO 465 or Alexa Fluor 488 C2->D1 No C3->D1 D2 ATTO 465 C3->D2 Yes C4 pH Insensitivity Critical? D3 ATTO 465, Alexa Fluor 488, or DyLight 488 C4->D3 Yes C4->D4 No D1->C4 D2->C4

References

A Head-to-Head Comparison: Photostability of ATTO 465 Maleimide vs. Cy3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent label is critical for the success of fluorescence-based assays. Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a key determinant of signal integrity and experimental reproducibility, particularly in applications requiring prolonged or intense illumination such as super-resolution microscopy and single-molecule studies. This guide provides a detailed comparison of the photostability and spectral properties of two commonly used thiol-reactive fluorescent dyes: ATTO 465 maleimide and Cy3 maleimide.

Quantitative Data Summary

While direct, side-by-side quantitative photostability data under identical experimental conditions is limited in publicly available literature, the following table summarizes the key spectral properties of ATTO 465 and Cy3, which are crucial for experimental design.

PropertyATTO 465 MaleimideCy3 Maleimide
Excitation Maximum (λex) 453 nm555 nm[1]
Emission Maximum (λem) 506 nm570 nm[1]
Molar Extinction Coeff. 7.5 x 10⁴ M⁻¹cm⁻¹1.5 x 10⁵ M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield 0.75 (for carboxy derivative)0.31[1]
Fluorescence Lifetime 5.0 ns (for carboxy derivative)Not specified
Photostability Generally described as high[2][3][4]Considered to have lower photostability than some newer dyes[5]

Discussion of Photostability

ATTO 465 , a fluorescent label derived from acriflavine, is characterized by its manufacturer as having high thermal and photostability.[2][3] Studies on a derivative, Atto 465-p, have shown it to possess greater photostability compared to the ATTO 465 free acid form.[6] The rigid structure of ATTO dyes contributes to their exceptional fluorescence intensity and minimal spectral shifts upon conjugation.

Cy3 , a member of the cyanine dye family, is a widely used fluorophore in biological research.[5] However, it is known to be susceptible to photobleaching, particularly in demanding imaging applications.[7] For experiments requiring high photostability, alternatives to Cy3 are often recommended.[8] The photostability of Cy3 can be influenced by its local environment and the presence of photostabilizing agents.[7][9]

Experimental Protocol for Photostability Assessment

To enable researchers to perform a direct and quantitative comparison of the photostability of ATTO 465 maleimide and Cy3 maleimide under their specific experimental conditions, the following generalized protocol for measuring photobleaching is provided.

Objective: To quantify and compare the photobleaching rates of ATTO 465 maleimide and Cy3 maleimide conjugated to a specific biomolecule.

Materials:

  • ATTO 465 maleimide and Cy3 maleimide.

  • Thiol-containing biomolecule of interest (e.g., protein, peptide, or oligonucleotide).

  • Reaction buffers (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.5).

  • Size-exclusion chromatography column for purification.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED).

    • Appropriate excitation and emission filters for both dyes.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Dye Conjugation:

    • Dissolve the thiol-containing biomolecule in the reaction buffer.

    • Prepare stock solutions of ATTO 465 maleimide and Cy3 maleimide in an anhydrous solvent like DMSO.

    • Add a 10-20 fold molar excess of the maleimide dye to the biomolecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Purify the dye-conjugated biomolecule using size-exclusion chromatography to remove unconjugated dye.

    • Determine the degree of labeling by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for proteins).

  • Sample Preparation for Imaging:

    • Immobilize the dye-conjugated biomolecules on a microscope coverslip. The immobilization strategy will depend on the biomolecule.

    • Ensure the density of immobilized molecules is appropriate for single-molecule imaging or ensemble measurements, depending on the experimental goal.

    • Add an imaging buffer, which should be consistent for both dyes being compared.

  • Image Acquisition:

    • Locate the immobilized molecules on the microscope.

    • Set the excitation light source to the appropriate wavelength and power for the dye being imaged. It is crucial to use the same excitation power and imaging conditions for both dyes to ensure a fair comparison.

    • Acquire a time-lapse series of images, continuously illuminating the sample. The frame rate and total acquisition time will depend on the bleaching rate of the dyes.

  • Data Analysis:

    • For each time-lapse series, measure the fluorescence intensity of individual molecules or regions of interest over time.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Fit the photobleaching curves to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) or the photobleaching rate constant.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_output Output A Dye Conjugation (ATTO 465 & Cy3 Maleimide) B Purification (Size-Exclusion Chromatography) A->B C Immobilization on Coverslip B->C D Time-Lapse Imaging (Continuous Illumination) C->D Microscopy E Fluorescence Intensity Measurement D->E F Background Correction & Normalization E->F G Photobleaching Curve Fitting F->G H Photobleaching Half-Life / Rate G->H Quantitative Comparison

Caption: Workflow for Photostability Comparison.

References

A Comparative Guide to the Spectral Properties of ATTO 465 Maleimide and Spectrally Overlapping Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral properties of ATTO 465 maleimide with other commercially available fluorophores that exhibit significant spectral overlap. Understanding these properties is crucial for designing robust fluorescence-based assays, particularly in applications such as Fluorescence Resonance Energy Transfer (FRET) and multiplex immunofluorescence, where precise spectral discrimination is paramount. This document presents key quantitative data in a clear, comparative format, details a general experimental protocol for evaluating spectral overlap and FRET, and provides visualizations to illustrate the principles of spectral overlap.

Spectral Properties Comparison

The selection of appropriate fluorophores is a critical step in the development of fluorescence-based assays. The following table summarizes the key spectral and photophysical properties of ATTO 465 maleimide and several other fluorophores that emit in a similar spectral range. This data allows for a direct comparison of their performance characteristics.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
ATTO 465 maleimide 453[1][2]506[1][2]75,000[1]0.70[1]
iFluor 450 45150240,0000.82
iFluor 430 43349840,0000.78
mFluor Violet 500 41050125,000Not specified
DiO 484501150,0000.51[1]

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon is the fundamental principle behind FRET, a technique used to measure the distance between two molecules. In multiplexing applications, significant spectral overlap can lead to signal bleed-through between detection channels, complicating data analysis. Careful selection of fluorophores and filter sets is essential to minimize such interference.

Spectral Overlap of ATTO 465 and a Potential FRET Acceptor cluster_ATTO465 ATTO 465 (Donor) cluster_Acceptor Acceptor Fluorophore ATTO465_Excitation Excitation ATTO465_Emission Emission ATTO465_Excitation->ATTO465_Emission Stokes Shift Acceptor_Excitation Excitation ATTO465_Emission->Acceptor_Excitation Spectral Overlap (FRET Prerequisite) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift

Caption: Diagram illustrating the principle of spectral overlap.

Experimental Protocol: Quantifying FRET Efficiency

The following protocol outlines a general procedure for determining the Förster Resonance Energy Transfer (FRET) efficiency between a donor fluorophore (e.g., ATTO 465 maleimide) and a suitable acceptor, leveraging their spectral overlap. This method is based on steady-state fluorescence intensity measurements.

Materials and Reagents
  • Donor-labeled molecule (e.g., protein labeled with ATTO 465 maleimide)

  • Acceptor-labeled molecule (e.g., protein labeled with a spectrally compatible acceptor fluorophore)

  • Unlabeled molecules (for control experiments)

  • Spectrofluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • Appropriate buffer solution (e.g., PBS, pH 7.4)

Procedure
  • Preparation of Samples:

    • Prepare a solution of the donor-labeled molecule at a known concentration.

    • Prepare a solution of the acceptor-labeled molecule at a known concentration.

    • Prepare a mixed solution containing both the donor- and acceptor-labeled molecules at the same concentrations as the individual solutions.

    • Prepare a buffer blank.

  • Measurement of Donor Emission:

    • Set the spectrofluorometer to the excitation wavelength maximum of the donor (e.g., 453 nm for ATTO 465).

    • Record the emission spectrum of the donor-only sample across a wavelength range that covers the donor's emission.

    • Record the emission spectrum of the mixed (donor and acceptor) sample using the same instrument settings.

  • Measurement of Acceptor Emission (Control):

    • Set the spectrofluorometer to the excitation wavelength maximum of the acceptor.

    • Record the emission spectrum of the acceptor-only sample. This is to confirm the acceptor's fluorescence properties.

  • Data Analysis and FRET Efficiency Calculation:

    • Correct all emission spectra for the buffer blank.

    • The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where:

        • F_DA is the integrated fluorescence intensity of the donor in the presence of the acceptor.

        • F_D is the integrated fluorescence intensity of the donor in the absence of the acceptor.

Workflow for FRET Efficiency Determination

FRET_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_donor Prepare Donor-only Sample measure_donor Measure Donor Emission (Ex @ Donor λex) prep_donor->measure_donor prep_acceptor Prepare Acceptor-only Sample prep_fret Prepare Donor-Acceptor Sample measure_fret Measure Emission of Donor-Acceptor Sample (Ex @ Donor λex) prep_fret->measure_fret correct_blank Subtract Buffer Blank measure_donor->correct_blank measure_fret->correct_blank calculate_fret Calculate FRET Efficiency E = 1 - (F_DA / F_D) correct_blank->calculate_fret

Caption: Experimental workflow for determining FRET efficiency.

Considerations for Multiplexing

When using multiple fluorophores in the same experiment, such as in multiplex immunofluorescence, minimizing spectral bleed-through is critical. This can be achieved by:

  • Selecting fluorophores with minimal spectral overlap: Choose dyes with well-separated emission maxima.

  • Using appropriate filter sets: Employ narrow bandpass filters to isolate the emission of each fluorophore.

  • Sequential imaging: Acquire images for each fluorophore in separate exposures with their respective optimal excitation and emission settings.

  • Spectral unmixing: For highly overlapping spectra, use spectral imaging and linear unmixing algorithms to computationally separate the contributions of each fluorophore.

By carefully considering the spectral properties of fluorophores and implementing appropriate experimental design and data analysis strategies, researchers can successfully employ ATTO 465 maleimide and other fluorophores in a wide range of demanding fluorescence applications.

References

ATTO 465 Maleimide in Super-Resolution Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of ATTO 465 maleimide's performance characteristics in advanced imaging techniques, benchmarked against common alternatives. This guide provides researchers with the necessary data and protocols to make informed decisions for their super-resolution microscopy experiments.

In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. ATTO 465, a fluorescent label derived from acriflavine, is recognized for its strong absorption, high fluorescence quantum yield, and good photostability[1][2][3][4]. This guide provides a comprehensive comparison of ATTO 465 maleimide with other commonly used maleimide-based dyes in super-resolution techniques such as Stimulated Emission Depletion (STED) and direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Performance Comparison of Maleimide Dyes

The selection of a suitable fluorophore for super-resolution microscopy is a critical step that directly impacts the quality of the final image. Key performance indicators include photostability, brightness (a product of extinction coefficient and quantum yield), and for dSTORM, appropriate blinking characteristics. While direct comparative studies for ATTO 465 maleimide in super-resolution microscopy are limited, this guide compiles available data and provides a qualitative comparison with popular alternatives like Alexa Fluor 488 maleimide and CF488A maleimide.

Table 1: Photophysical Properties of Selected Maleimide Dyes

PropertyATTO 465 MaleimideAlexa Fluor 488 C5 MaleimideCF488A Maleimide
Excitation Max (nm) 453[1][4]493[5]~488
Emission Max (nm) 506[1][4]516[5]~515
Molar Extinction Coefficient (cm⁻¹M⁻¹) 75,000[1][4]72,000[5]Information not available
Fluorescence Quantum Yield 0.75[1][4]Information not availableInformation not available
Molecular Weight ( g/mol ) 518.49[1][4]720.66[5]Information not available

Note: The performance of fluorescent dyes can be highly dependent on the specific experimental conditions, including the imaging buffer, laser power, and the local environment of the dye.

A study on a derivative, ATTO 465-pentafluoroaniline (ATTO 465-p), demonstrated greater photostability compared to the parent ATTO 465 dye and the nuclear stain YoPro-1 under continuous laser irradiation[6]. While this modification was not on the maleimide variant, it suggests the potential for the ATTO 465 chromophore to be a robust scaffold for imaging applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful super-resolution imaging. Below are generalized protocols for protein labeling with maleimide dyes and considerations for STED and dSTORM imaging.

Protein Labeling with Maleimide Dyes

This protocol outlines the steps for conjugating a maleimide-functionalized fluorescent dye to a protein containing free cysteine residues.

Materials:

  • Protein of interest with accessible cysteine residues

  • Maleimide-functionalized dye (e.g., ATTO 465 maleimide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5[7][8][9]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[7][8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the dye[7]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[7]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary.

  • (Optional) Reduction of Disulfide Bonds: To reduce disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, for example by dialysis[7][8].

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a stock solution[7].

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution[8]. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[7][8].

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS)[7]. The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

Super-Resolution Imaging

General STED Imaging Parameters:

  • Excitation Laser: Matched to the absorption maximum of the dye (e.g., ~450 nm for ATTO 465).

  • STED Laser: A high-power laser with a wavelength in the far-red region of the dye's emission spectrum (e.g., 592 nm or longer).

  • Detector: A sensitive detector, often a photomultiplier tube (PMT) or a hybrid detector (HyD), with appropriate filters to collect the fluorescence signal while blocking scattered laser light.

  • Image Acquisition: Images are typically acquired by raster scanning the co-aligned excitation and STED beams across the sample.

dSTORM relies on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. The photophysical behavior of the dye in a specific imaging buffer is therefore of utmost importance.

dSTORM Imaging Buffer: A typical dSTORM imaging buffer contains a reducing agent to promote the "off" state and an oxygen scavenging system to reduce photobleaching. A common recipe includes:

  • A base buffer (e.g., Tris or PBS)

  • A reducing agent (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA))[10]

  • An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)[10]

The optimal buffer composition can be dye-dependent. For dyes like ATTO 488, an MEA-containing buffer is often recommended[10].

dSTORM Image Acquisition and Reconstruction:

  • A sequence of thousands of images is acquired, with each frame capturing the fluorescence of a sparse subset of stochastically activated molecules.

  • The precise location of each fluorescent molecule in each frame is determined by fitting its point spread function (PSF) to a 2D Gaussian function.

  • The final super-resolution image is reconstructed by plotting the determined coordinates of all localized molecules.

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

G cluster_labeling Protein Labeling Workflow A Protein with Cysteine Residues B Optional: Reduction of Disulfide Bonds (TCEP or DTT) A->B If necessary D Conjugation Reaction (pH 7.0-7.5) A->D B->D C ATTO 465 Maleimide (in DMF or DMSO) C->D E Purification (Size-Exclusion Chromatography) D->E F Labeled Protein E->F

Caption: Workflow for labeling proteins with ATTO 465 maleimide.

G cluster_dSTORM dSTORM Imaging and Reconstruction A Labeled Sample in dSTORM Buffer B Image Acquisition (Thousands of frames) A->B C Localization of Single Molecules (2D Gaussian Fitting) B->C D Image Reconstruction C->D E Super-Resolution Image D->E

Caption: The process of dSTORM from image acquisition to reconstruction.

Conclusion

ATTO 465 maleimide presents a promising option for super-resolution microscopy due to the favorable photophysical properties of the ATTO 465 chromophore, including high brightness and photostability. However, the lack of direct comparative studies with other green-emitting maleimide dyes in STED and dSTORM microscopy makes it challenging to definitively rank its performance. The provided protocols offer a starting point for researchers to incorporate ATTO 465 maleimide into their super-resolution workflows. Further empirical studies are necessary to fully elucidate its capabilities and optimal imaging conditions in comparison to other commercially available dyes.

References

ATTO 465 Derivative vs. DAPI: A Comparative Guide for Nuclear Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging, precise and reliable nuclear staining is paramount for contextualizing subcellular events. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been a cornerstone for nuclear counterstaining in fluorescence microscopy. However, the advent of novel fluorophores presents researchers with new opportunities for experimental design, particularly in the realm of multiplex immunofluorescence (mIF). This guide provides an objective comparison of a promising alternative, an ATTO 465 derivative (specifically ATTO 465-pentafluoroaniline or Atto 465-p), with the well-established DAPI.

Executive Summary

ATTO 465-p emerges as a specific and stable fluorescent dye for nuclear staining, offering a viable alternative to DAPI, especially in mIF applications. Its key advantage lies in its unique spectral properties, which allow for the utilization of the 405 nm laser for other probes, thereby expanding the multiplexing capacity of an experiment. While direct quantitative comparisons of brightness and photostability with DAPI are not extensively published, the available data suggests comparable nuclear staining performance to other common nuclear dyes and superior photostability to its parent compound. DAPI remains a robust and well-characterized nuclear stain with a high quantum yield upon binding to DNA. The choice between ATTO 465-p and DAPI will ultimately depend on the specific requirements of the experimental setup, particularly the need for additional fluorescent channels.

Data Presentation: ATTO 465-p vs. DAPI

The following tables summarize the key characteristics of ATTO 465-p and DAPI based on available experimental data.

PropertyATTO 465-pentafluoroaniline (Atto 465-p)DAPI (4′,6-diamidino-2-phenylindole)
Excitation Max (λex) ~455 nm[1]~358 nm (bound to dsDNA)[2]
Emission Max (λem) ~508 nm[1]~461 nm (bound to dsDNA)[2]
Quantum Yield (Φ) Not reported for DNA-bound state. 75% for the parent ATTO 465 dye (free in solution).~0.92 (bound to dsDNA)[3]
Molar Extinction Coefficient (ε) 7.5 x 10⁴ M⁻¹cm⁻¹ (for parent ATTO 465)27,000 M⁻¹cm⁻¹[3]
Binding Specificity Stains chromatin, with a high degree of colocalization with Hoechst 33342.[1]Binds to the minor groove of A-T rich regions of double-stranded DNA.[2]
Photostability Demonstrates greater photostability compared to the parent ATTO 465 dye and YoPro-1.[1] Undergoes photoconversion to a blue-emitting form upon high-energy light exposure.[1]Generally considered photostable, but can undergo photoconversion to green and red-emitting forms upon UV exposure.[4]
Primary Advantage Frees up the 405 nm channel for multiplexing, as it can be excited efficiently at ~470 nm.[1]High fluorescence enhancement upon DNA binding, well-established protocols, and extensive use in the literature.[2]
Cell Permeability Used for staining fixed and permeabilized cells.[1]Generally used for fixed and permeabilized cells, as it is poorly cell-permeant in live cells at low concentrations.[3]

Experimental Protocols

Detailed methodologies for utilizing ATTO 465-p and DAPI for nuclear staining in fixed cells are provided below.

ATTO 465-p Nuclear Staining Protocol for Fixed Cells

This protocol is adapted from the methodology described in the study by Dodge et al. (2022).[1]

Reagents:

  • ATTO 465-pentafluoroaniline (Atto 465-p) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of Atto 465-p by diluting the stock solution in PBS to a final concentration of 0.5 µM to 4 µM. An optimal concentration of 4 µM has been reported for a 10-minute incubation.[1]

  • Incubation: Incubate the cells with the Atto 465-p working solution for 10 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with excitation around 470 nm and emission detection around 508 nm.

DAPI Nuclear Staining Protocol for Fixed Cells

This is a standard and widely used protocol for DAPI staining.

Reagents:

  • DAPI (4′,6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL in deionized water or DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 100-500 ng/mL.

  • Incubation: Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.

  • Washing: Briefly rinse the cells twice with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).

Visualizations

Experimental Workflow for Nuclear Staining

G cluster_sample_prep Sample Preparation cluster_staining Nuclear Staining cluster_final_steps Final Steps start Start: Cells on Coverslip fix Cell Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash (PBS) perm->wash2 stain_atto Incubate with ATTO 465-p wash2->stain_atto stain_dapi Incubate with DAPI wash2->stain_dapi wash3 Final Wash (PBS) stain_atto->wash3 stain_dapi->wash3 mount Mount Coverslip wash3->mount image Fluorescence Imaging mount->image

Caption: A generalized workflow for nuclear staining of fixed cells.

Logical Relationship: Decision Tree for Stain Selection

G q1 Is the 405 nm channel needed for another probe? a1_yes Yes q1->a1_yes a1_no No q1->a1_no use_atto Consider using ATTO 465-p a1_yes->use_atto q2 Is maximal brightness a critical requirement? a1_no->q2 use_dapi DAPI is a suitable and well-established option a2_yes Yes q2->a2_yes a2_no No q2->a2_no dapi_bright DAPI has a very high DNA-bound quantum yield a2_yes->dapi_bright atto_comparable ATTO 465-p offers comparable staining a2_no->atto_comparable dapi_bright->use_dapi atto_comparable->use_atto

References

A Head-to-Head Comparison: ATTO 465 vs. Fluorescein Brightness for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the brightness and photostability of two commonly used fluorophores: ATTO 465 and fluorescein. This analysis is based on their key photophysical properties, supplemented with a generalized experimental protocol for direct comparison.

Quantitative Data Summary

The brightness of a fluorophore is a crucial metric for assessing its performance in fluorescence-based assays. It is determined by the molecule's ability to absorb light (molar extinction coefficient) and efficiently convert that absorbed light into emitted fluorescence (quantum yield). The theoretical brightness can be calculated as the product of the molar extinction coefficient and the quantum yield.[1][2]

Below is a summary of the key photophysical properties of ATTO 465 and fluorescein.

PropertyATTO 465Fluorescein
Excitation Maximum (λex) 453 nm[3][4][5]~494-498 nm[6][7][8]
Emission Maximum (λem) ~505-508 nm[3][4]~517-521 nm[6][7][8]
Molar Extinction Coefficient (ε) 75,000 cm⁻¹M⁻¹[4][5][9]~70,000 - 92,300 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.75[4][9]~0.93 - 0.97
Theoretical Brightness (ε x Φ) 56,250~65,100 - 89,531
Photostability High[10][11]Moderate to Low[12][13][14][15]

Note: The spectral properties of fluorescein are known to be dependent on pH.[6][7]

Based on these theoretical calculations, fluorescein exhibits a higher intrinsic brightness. However, a critical factor to consider for practical applications is photostability.

Photostability: A Key Differentiator

While theoretical brightness is a useful indicator, the photostability of a fluorophore—its resistance to photobleaching upon exposure to excitation light—is paramount for applications requiring prolonged or intense illumination, such as time-lapse imaging or high-intensity microscopy.

ATTO dyes are renowned for their high photostability.[10] Specifically, a derivative of ATTO 465, ATTO 465-p, has demonstrated greater photostability compared to other dyes.[11][16][17] In contrast, fluorescein is known to be susceptible to photobleaching, which can lead to a rapid decrease in fluorescence signal during an experiment.[12][13][14][15] Therefore, while fluorescein may initially provide a brighter signal, ATTO 465 is likely to offer a more stable and reliable signal over time, which is crucial for quantitative and long-term imaging studies.

Experimental Protocol for Brightness Comparison

To enable researchers to perform a direct and quantitative comparison of ATTO 465 and fluorescein under their specific experimental conditions, the following generalized protocol for fluorescence spectroscopy is provided.

G Experimental Workflow: Fluorophore Brightness Comparison cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_atto Prepare equimolar solutions of ATTO 465 and Fluorescein in the same buffer (e.g., PBS) prep_series Create a dilution series for each fluorophore prep_atto->prep_series spectro Use a fluorescence spectrophotometer or plate reader prep_series->spectro set_ex Set excitation wavelength to the absorption maximum of each dye spectro->set_ex record_em Record the emission spectrum across the expected range set_ex->record_em measure_intensity Measure fluorescence intensity at the emission maximum record_em->measure_intensity plot_data Plot fluorescence intensity vs. concentration for each dye measure_intensity->plot_data calc_slope Calculate the slope of the linear portion of each curve plot_data->calc_slope compare Compare the slopes to determine relative brightness calc_slope->compare

Caption: A flowchart outlining the key steps for experimentally comparing the brightness of two fluorophores.

Signaling Pathway and Logical Relationship Diagrams

To further illustrate the concepts discussed, the following diagrams are provided.

G Factors Influencing Effective Brightness cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_experimental Experimental Conditions ME Molar Extinction Coefficient (ε) TB Theoretical Brightness ME->TB QY Quantum Yield (Φ) QY->TB pH pH EB Effective Brightness pH->EB solvent Solvent Polarity solvent->EB temp Temperature temp->EB ex_power Excitation Power PS Photostability ex_power->PS exposure Exposure Time exposure->PS TB->EB PS->EB

Caption: A diagram illustrating the relationship between intrinsic, environmental, and experimental factors that determine the effective brightness of a fluorophore.

Conclusion

References

Navigating the Stability of Fluorescent Probes: A Guide to the Long-Term Storage of ATTO 465 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the long-term stability of these conjugates during storage is a critical factor influencing experimental success and reproducibility. This guide provides a comprehensive comparison of the storage stability of ATTO 465 maleimide conjugates, drawing on available data and established principles of maleimide-thiol chemistry. We delve into the key factors affecting stability, offer recommendations for optimal storage conditions, and present detailed experimental protocols for assessing the integrity of your conjugates over time.

The utility of fluorescently labeled proteins, antibodies, and other biomolecules is undeniable. However, the covalent linkage between the fluorophore and the biomolecule is not always permanent. The maleimide-thiol linkage, commonly used for conjugating dyes like ATTO 465 to cysteine residues on proteins, is susceptible to degradation over time, potentially leading to a loss of signal and the generation of misleading data. Understanding the kinetics and mechanisms of this degradation is paramount for ensuring the validity of experimental results.

The Chemistry of Maleimide Conjugate Instability

The stability of a maleimide-thiol conjugate is primarily governed by a chemical equilibrium between the forward reaction (conjugation) and a reverse reaction known as a retro-Michael addition. This equilibrium can lead to the dissociation of the dye from the protein. A competing and often desirable reaction is the hydrolysis of the thiosuccinimide ring formed upon conjugation. This hydrolysis results in a ring-opened structure that is no longer susceptible to the retro-Michael reaction, thereby creating a more stable, irreversible linkage.

Factors that influence the rate of these competing reactions include pH, temperature, and the presence of other thiol-containing molecules in the storage buffer. Therefore, careful consideration of storage conditions is essential to maximize the shelf-life of your fluorescently labeled reagents.

Long-Term Storage Recommendations for Fluorescent Dye Maleimide Conjugates

While specific quantitative long-term stability data for ATTO 465 maleimide conjugates is not extensively published in peer-reviewed literature, general guidelines from manufacturers and findings from studies on other fluorescent maleimide conjugates provide a strong framework for best practices.

Storage ConditionRecommendationRationale
Temperature For short-term storage (up to several months), 4°C is often recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.Lower temperatures slow down the rates of both the retro-Michael reaction and potential microbial growth. Aliquoting prevents multiple freeze-thaw cycles which can damage the protein component of the conjugate.
Light Store all fluorescent conjugates protected from light. Use amber vials or wrap containers in aluminum foil.Fluorophores are susceptible to photobleaching, which leads to a loss of fluorescence intensity.
Buffer Composition Store in a buffer at or slightly below neutral pH (e.g., pH 6.5-7.4). Avoid buffers with high concentrations of nucleophiles. The addition of a bacteriostatic agent like sodium azide (e.g., 0.02%) can prevent microbial growth during 4°C storage.A lower pH can slow the rate of the retro-Michael reaction. High concentrations of other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) should be avoided as they can participate in thiol-exchange reactions, leading to de-conjugation.
Concentration Store conjugates at the highest practical concentration.Higher protein concentrations can help to minimize losses due to adsorption to the storage vessel.

It is crucial to note that the optimal storage conditions can be protein-dependent. Therefore, it is always recommended to perform an initial stability assessment of your specific conjugate.

Experimental Protocols for Assessing Conjugate Stability

To quantitatively assess the long-term stability of your ATTO 465 maleimide conjugates, a combination of analytical techniques can be employed. These methods allow for the separation and quantification of the intact conjugate from any free dye or degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity. The intact conjugate, free dye, and any protein fragments or degradation products will have different retention times on an RP-HPLC column, allowing for their quantification.

Experimental Protocol:

  • Sample Preparation:

    • Thaw an aliquot of your stored conjugate.

    • If necessary, dilute the sample in the mobile phase A to a suitable concentration for UV-Vis or fluorescence detection. A typical starting concentration is 0.1-1.0 mg/mL.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV-Vis or fluorescence detector.

    • Column: A C18 reverse-phase column is a common choice. For proteins, a column with a wider pore size (e.g., 300 Å) is recommended. Typical dimensions are 4.6 mm x 150 mm with 3.5 or 5 µm particles.

    • Column Temperature: 30-40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes. The exact gradient should be optimized for your specific conjugate.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Monitor the elution profile at the absorbance maximum of the protein (typically 280 nm) and the absorbance maximum of the ATTO 465 dye (approximately 453 nm). A fluorescence detector set to the excitation and emission maxima of ATTO 465 (approximately 453 nm and 508 nm, respectively) will provide higher sensitivity for the dye-containing species.

  • Data Analysis:

    • Integrate the peak areas corresponding to the intact conjugate and any degradation products. The percentage of intact conjugate can be calculated over time to determine the stability.

Mass Spectrometry (MS)

Mass spectrometry can be used to identify the exact mass of the intact conjugate and any degradation products. This can confirm the identity of the species separated by HPLC and provide insight into the degradation pathway (e.g., loss of the dye, hydrolysis of the succinimide ring).

Experimental Protocol:

  • Sample Preparation:

    • The eluent from the HPLC can be directly coupled to a mass spectrometer (LC-MS).

    • Alternatively, the collected fractions can be analyzed separately. Desalting of the sample using a C18 ZipTip or dialysis may be necessary to remove non-volatile salts from the buffer.

  • Mass Spectrometer:

    • An electrospray ionization (ESI) mass spectrometer is commonly used for protein analysis.

  • Data Analysis:

    • The mass spectrum will show peaks corresponding to the different charge states of the intact conjugate. The molecular weight can be determined by deconvolution of this charge state distribution.

    • The presence of peaks corresponding to the unconjugated protein or the protein with a hydrolyzed linker can be used to identify and quantify degradation.

Visualizing the Stability Assessment Workflow

Stability_Workflow cluster_storage Long-Term Storage cluster_sampling Time-Point Sampling cluster_analysis Stability Analysis storage_conditions Stored Conjugate Aliquots (e.g., 4°C, -20°C) sampling Sample at T=0, T=1m, T=3m, etc. storage_conditions->sampling Retrieve Aliquot hplc RP-HPLC Analysis sampling->hplc Inject Sample ms Mass Spectrometry hplc->ms LC-MS Coupling data_analysis Data Analysis (% Intact Conjugate) hplc->data_analysis ms->data_analysis

Experimental workflow for assessing the long-term stability of fluorescently labeled conjugates.

Understanding Degradation Pathways

The following diagram illustrates the key chemical transformations that can occur with a maleimide-thiol conjugate during storage.

Maleimide_Degradation protein_thiol Protein-SH + ATTO 465-Maleimide conjugate Thiosuccinimide Conjugate (Reversible) protein_thiol->conjugate Conjugation (pH 7.0-7.5) deconjugated Protein-SH + ATTO 465-Maleimide conjugate->deconjugated Retro-Michael Addition hydrolyzed Hydrolyzed Conjugate (Stable) conjugate->hydrolyzed Hydrolysis (H₂O) deconjugated->conjugate Re-conjugation

Chemical pathways of maleimide-thiol conjugate formation and degradation.

Conclusion

While ATTO 465 is a high-performance fluorophore, the stability of its maleimide conjugates is intrinsically linked to the chemistry of the maleimide-thiol bond. By adhering to best practices for storage, including low temperatures, protection from light, and appropriate buffer conditions, researchers can significantly extend the shelf-life of these valuable reagents. Furthermore, employing robust analytical methods such as RP-HPLC and mass spectrometry to periodically assess conjugate integrity will ensure the generation of reliable and reproducible data in your research endeavors. As a general rule, a freshly prepared conjugate will provide the most reliable results, and long-term storage should always be approached with a degree of caution and validated with appropriate quality control measures.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ATTO 465 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure to ATTO 465 maleimide, immediately consult your institution's Environmental Health and Safety (EHS) department and refer to the product's Material Safety Data Sheet (MSDS). This guide provides a comprehensive overview of the recommended disposal procedures for ATTO 465 maleimide, a fluorescent dye commonly utilized in life sciences research for labeling proteins and other molecules. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

ATTO 465 maleimide, due to its chemical nature as a fluorescent dye and a maleimide-containing compound, requires handling as hazardous chemical waste. The following procedures are based on general best practices for the disposal of such laboratory reagents. It is imperative to supplement this guidance with a thorough review of your institution's specific safety and disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling ATTO 465 maleimide are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the associated hazards.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.

Storage of Unused Product: Store ATTO 465 maleimide in its original container at -20°C, protected from light and moisture.

Step-by-Step Disposal Protocol

The proper disposal of ATTO 465 maleimide and its associated waste involves a systematic approach to waste segregation, collection, and labeling.

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Unused or expired solid ATTO 465 maleimide.

    • Contaminated consumables, including pipette tips, microfuge tubes, gloves, and absorbent paper.

  • Liquid Waste:

    • Unused stock solutions of ATTO 465 maleimide (typically dissolved in solvents like DMSO or DMF).

    • Aqueous solutions from experimental procedures containing the dye.

    • The first rinse of any container that held the dye.

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For contaminated consumables, it is good practice to first place them in a sealed plastic bag before depositing them into the main solid waste container.

  • Liquid Waste:

    • Collect all liquid waste in a designated, leak-proof, and chemical-resistant hazardous waste container.

    • Ensure the container is compatible with the solvents used (e.g., a high-density polyethylene container for many organic solvents and aqueous solutions).

    • Never mix incompatible waste streams. ATTO 465 maleimide waste should not be mixed with strong acids, bases, or oxidizing agents unless part of a specific neutralization protocol approved by your EHS department.

Step 3: Labeling of Waste Containers

Properly label all waste containers with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "ATTO 465 maleimide".

  • A clear indication of the contents (e.g., "Solid waste contaminated with ATTO 465 maleimide" or "Aqueous solution of ATTO 465 maleimide").

  • The primary hazard(s) associated with the waste (e.g., "Chemical Irritant").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage of Hazardous Waste

Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of ATTO 465 maleimide waste down the drain or in the regular trash.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of ATTO 465 maleimide waste.

Disposal Workflow for ATTO 465 Maleimide start Waste Generation (ATTO 465 Maleimide) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused dye, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, aqueous waste) is_solid->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled hazardous liquid waste container liquid_waste->collect_liquid store_waste Store in a designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs

Caption: Disposal workflow for ATTO 465 Maleimide.

Disclaimer: This information is intended as a general guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for guidance on the proper disposal of chemical waste.

Personal protective equipment for handling ATTO 465 maleimid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ATTO 465 maleimide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this fluorescent probe.

I. Safety and Hazard Information

ATTO 465 maleimide is a thiol-reactive fluorescent dye. The maleimide group is a potent reactive agent, and the compound should be handled with care. While a specific comprehensive safety data sheet (SDS) is not publicly available, the known reactivity of maleimides necessitates stringent safety precautions.[1] The primary hazards are associated with the maleimide moiety, which can irritate the skin and eyes and may cause allergic skin reactions.[2][3]

Key Safety Precautions:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE) at all times.[1][4][5][6][7]

  • Prevent contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[3][8]

II. Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted for the specific laboratory and procedures being performed.[6] The following table summarizes the recommended PPE for handling ATTO 465 maleimide.

PPE CategoryItemSpecification
Eye and Face Safety Glasses/GogglesChemical splash goggles are recommended to protect from splashes.[5][7] A face shield may be necessary for tasks with a high risk of splashing.[5][7][9]
Hand GlovesChemical-resistant gloves (e.g., nitrile) are essential.[1][4][5][6] Inspect gloves before use and change them immediately if contaminated.[6][8]
Body Lab CoatA standard lab coat should be worn to protect skin and clothing.[1][5][6][7]
Respiratory RespiratorA particulate dust filter (e.g., N95) is recommended when handling the solid compound to avoid inhalation of dust.[2][4]

III. Operational Plan: Step-by-Step Handling

1. Receiving and Storage:

  • Upon receipt, the product is shipped solvent-free at ambient temperature.[10][11]

  • Immediately store the vial at -20°C in a tightly sealed container, protected from light and moisture.[1][4][10][11][12]

  • Before opening, the vial must be equilibrated to room temperature to avoid moisture condensation.[10][11]

  • When stored properly, the product is stable for at least three years.[10][11]

2. Preparation of Stock Solutions:

  • Prepare labeling solutions immediately before use.[10][11]

  • Dissolve ATTO 465 maleimide in an anhydrous and amine-free polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[10][11][13]

  • Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month, protected from light.[1]

3. Labeling Reaction (General Protocol for Protein Labeling):

  • This procedure is a general guideline. Specific protocols may need to be optimized for individual proteins.

  • Step 1: Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5 (e.g., PBS).[12][13][14]

  • Step 2: Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols. This can be achieved by using a reducing agent like DTT or TCEP. If DTT is used, it must be removed before adding the maleimide dye.[12]

  • Step 3: Reaction: Add the ATTO 465 maleimide stock solution to the protein solution. The reaction should be carried out in the dark for 2 hours at room temperature or overnight at 4°C.[12]

  • Step 4: Quenching the Reaction: After the reaction is complete, any excess maleimide can be quenched by adding a low molecular weight thiol like glutathione or mercaptoethanol.[12]

  • Step 5: Purification: Separate the labeled protein from the unreacted dye and other byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[12][13][14]

IV. Disposal Plan

  • All waste containing ATTO 465 maleimide, including empty containers, contaminated PPE, and solutions, should be treated as chemical waste.

  • Dispose of all waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of down the drain.[3]

V. Spill Management

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including a respirator, before cleaning up the spill.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).[1]

  • Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[2]

  • Clean the spill area with an appropriate solvent.

VI. Quantitative Data Summary

PropertyValue
Molecular Weight 518 g/mol
Excitation Maximum (λex) 453 nm
Emission Maximum (λem) 506 nm
Molar Extinction Coefficient 7.5 x 10⁴ M⁻¹ cm⁻¹
Fluorescence Quantum Yield 75%
Fluorescence Lifetime 5.0 ns
Storage Temperature -20°C

Optical data is for the carboxy derivative in aqueous solution.[12]

VII. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for labeling a protein with ATTO 465 maleimide.

experimental_workflow Protein Labeling with ATTO 465 Maleimide cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_protein Prepare Protein Solution (pH 7.0-7.5) reduce_disulfides Reduce Disulfide Bonds (Optional, e.g., with TCEP) prep_protein->reduce_disulfides mix Mix Protein and Dye reduce_disulfides->mix prep_dye Prepare ATTO 465 Maleimide Stock Solution (in DMSO/DMF) prep_dye->mix incubate Incubate (2h at RT or overnight at 4°C, in dark) mix->incubate quench Quench Reaction (e.g., with glutathione) incubate->quench purify Purify Labeled Protein (e.g., Gel Filtration) quench->purify analyze Analyze Conjugate purify->analyze

Caption: Workflow for protein conjugation with ATTO 465 maleimide.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。